tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO4/c1-10(2,3)16-8(14)7(12)13-9(15)17-11(4,5)6/h7H,1-6H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAAZPKHKBDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454441 | |
| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117833-60-0 | |
| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Introduction
tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a valuable bifunctional molecule in organic synthesis, particularly in the construction of complex peptides and other biologically active molecules. Its structure incorporates a bromine atom, a synthetically versatile leaving group, and a Boc-protected amino group, a staple in peptide chemistry for the controlled formation of amide bonds. The presence of two tert-butyl ester groups provides steric protection and allows for selective deprotection under specific acidic conditions. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important building block, aimed at researchers and professionals in the field of drug development and chemical synthesis.
The strategic placement of the bromine atom alpha to the ester carbonyl group makes it susceptible to nucleophilic substitution, enabling the introduction of a wide array of functionalities. The Boc protecting group on the nitrogen atom ensures its stability during this process and can be readily removed in a subsequent step. This combination of features makes the title compound a powerful tool for the synthesis of unnatural amino acids and for the modification of peptide backbones.
Synthesis of this compound
The synthesis of this compound is typically achieved through the radical bromination of the corresponding precursor, tert-butyl 2-((tert-butoxycarbonyl)amino)acetate. This transformation leverages the reactivity of N-bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator.
Reaction Mechanism and Rationale
The core of this synthesis is a free-radical halogenation reaction. The choice of N-bromosuccinimide (NBS) is critical; it serves as a source of bromine radicals at a controlled concentration, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction cascade. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to facilitate the radical chain process.
The mechanism proceeds through three key stages:
-
Initiation: The radical initiator decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical.
-
Propagation: The bromine radical abstracts the α-hydrogen from the starting material, tert-butyl 2-((tert-butoxycarbonyl)amino)acetate, to form a resonance-stabilized radical intermediate. This radical then reacts with NBS to regenerate the bromine radical and form the desired brominated product.
-
Termination: The reaction is terminated by the combination of any two radical species.
The selection of a non-polar solvent is crucial to the success of the reaction. Polar solvents can promote ionic pathways, leading to undesired side products. Carbon tetrachloride is a classic solvent for these reactions, though due to its toxicity, safer alternatives like cyclohexane are often preferred.
Experimental Protocol: Synthesis
This protocol details the synthesis of this compound from tert-butyl 2-((tert-butoxycarbonyl)amino)acetate.
Materials:
-
tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add tert-butyl 2-((tert-butoxycarbonyl)amino)acetate (1.0 eq).
-
Dissolve the starting material in carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.1 eq) and azobisisobutyronitrile (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄ or 81°C for cyclohexane) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive and harmful substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also an oxidizer and may intensify fire.[2] Handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4] Avoid contact with skin, eyes, and clothing.[1][2][4]
-
Radical Initiators (AIBN): AIBN is a flammable solid and can be explosive upon heating. Store it in a cool, dry place away from heat and sources of ignition. Handle with care to avoid generating dust.
-
Solvents: Carbon tetrachloride is a known carcinogen and is toxic. Handle it with extreme caution in a well-ventilated fume hood. Cyclohexane is flammable. Keep away from open flames and other ignition sources.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5-6.0 | Singlet | 1H | -CH(Br)- |
| ~5.0-5.5 | Broad Singlet | 1H | -NH- |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ (ester) |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ (Boc) |
Rationale for Assignments:
-
The proton on the bromine-bearing carbon (-CH(Br)-) is expected to be significantly downfield due to the deshielding effect of the adjacent electronegative bromine atom and the carbonyl group.
-
The N-H proton of the Boc group typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
The nine protons of the tert-butyl ester group and the nine protons of the tert-butyl group of the Boc protecting group will each appear as sharp singlets due to their chemical equivalence and the absence of adjacent protons for coupling.[5][6] Their chemical shifts are in the typical upfield region for alkyl protons.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (ester) |
| ~150-155 | C=O (Boc) |
| ~80-85 | -C(CH₃)₃ (ester) |
| ~78-82 | -C(CH₃)₃ (Boc) |
| ~55-60 | -CH(Br)- |
| ~28 | -C(CH₃)₃ (ester) |
| ~27 | -C(CH₃)₃ (Boc) |
Rationale for Assignments:
-
The carbonyl carbons of the ester and the Boc group are the most deshielded and appear furthest downfield.
-
The quaternary carbons of the tert-butyl groups appear in the midfield region.
-
The carbon atom bonded to the bromine (-CH(Br)-) is deshielded and appears in the range of 55-60 ppm.
-
The methyl carbons of the tert-butyl groups are the most shielded and appear furthest upfield.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300-3400 | Medium | N-H | Stretching |
| ~2980 | Strong | C-H (sp³) | Stretching |
| ~1740-1760 | Strong | C=O (ester) | Stretching |
| ~1700-1720 | Strong | C=O (Boc) | Stretching |
| ~1150-1250 | Strong | C-O | Stretching |
| ~550-650 | Medium | C-Br | Stretching |
Rationale for Assignments:
-
The N-H stretch of the Boc-protected amine is a characteristic absorption in the 3300-3400 cm⁻¹ region.[7]
-
The strong C-H stretching vibrations around 2980 cm⁻¹ are indicative of the numerous sp³-hybridized C-H bonds in the tert-butyl groups.[8]
-
The two distinct strong carbonyl absorptions confirm the presence of both the ester and the urethane (Boc) functionalities.
-
The C-O stretching bands are also prominent.
-
The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrometric Data (ESI+):
-
[M+Na]⁺: The sodium adduct of the molecule is often observed, with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For C₁₁H₂₀BrNO₄, the expected m/z would be approximately 332.04 and 334.04.
-
Fragmentation: Common fragmentation pathways include the loss of the tert-butyl group (-57 Da) and the loss of the Boc group (-100 Da).
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the final product.
Conclusion
The synthesis of this compound via radical bromination is a reliable and efficient method for producing this valuable synthetic intermediate. Careful control of reaction conditions and appropriate safety measures are paramount for a successful outcome. The comprehensive characterization of the product using a combination of NMR and IR spectroscopy, along with mass spectrometry, is essential to ensure the high purity and structural integrity required for its application in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The data and protocols presented in this guide offer a robust framework for researchers and scientists working with this versatile building block.
References
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
-
ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of tert-Butyl Bromoacetate in Chemical Synthesis. Retrieved from [Link]
- Supporting Inform
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
PubChem. (n.d.). tert-Butyl bromoacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN106380398A - A green synthetic method for tert-butyl bromoacetate.
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 2-BROMOACETATE. Retrieved from [Link]
- BenchChem. (n.d.). Infrared (IR) spectrum of Tert-butyl 2- (methylamino)
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
-
PubChem. (n.d.). Tert-butyl 2-[acetyl(bromo)amino]acetate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
-
ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]
- SciSpace. (n.d.). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR.
-
ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Profile of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, a key building block in synthetic organic chemistry, particularly in the synthesis of non-canonical amino acids and peptidomimetics. Due to the compound's nature as a reactive intermediate, a complete, publicly available experimental dataset is not readily found in a single source. This guide, therefore, synthesizes expected spectroscopic data based on the analysis of its constituent functional groups and comparison with closely related, well-characterized molecules. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound in a laboratory setting.
Introduction: The Synthetic Utility and Spectroscopic Imperative
This compound is a valuable reagent in modern organic synthesis. The presence of a bromine atom alpha to an ester carbonyl group makes it an excellent electrophile for alkylation reactions, while the N-Boc protecting group and the tert-butyl ester offer orthogonal protection strategies crucial in multi-step syntheses. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent, which directly impacts the success of subsequent synthetic transformations. This guide serves as a practical reference for researchers, offering a detailed breakdown of the expected spectroscopic signatures of the title compound.
Molecular Structure and Key Spectroscopic Features
The structure of this compound contains several key functional groups that give rise to distinct spectroscopic signals. Understanding these is fundamental to interpreting the spectral data.
Caption: Molecular structure of this compound highlighting key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected ¹H and ¹³C NMR spectra are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple, with key signals corresponding to the two tert-butyl groups, the methine proton, and the amine proton.
| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.5 - 6.0 | Singlet | 1H | -CH(Br)- | The methine proton is alpha to both a bromine atom and a carbonyl group, leading to a significant downfield shift. |
| ~ 5.0 - 5.5 | Broad Singlet | 1H | -NH- | The N-H proton of the carbamate will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. |
| ~ 1.50 | Singlet | 9H | -C(CH₃)₃ (Ester) | The nine equivalent protons of the tert-butyl ester group will appear as a sharp singlet.[1] |
| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the N-Boc protecting group will also appear as a sharp singlet, typically slightly upfield from the ester tert-butyl group.[2] |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds.[3] Tetramethylsilane (TMS) is used as an internal standard for calibration to 0.00 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) / ppm (Predicted) | Assignment | Rationale |
| ~ 165 - 170 | C=O (Ester) | The ester carbonyl carbon is typically found in this region. |
| ~ 155 | C=O (Boc) | The carbamate carbonyl carbon of the Boc group appears at a slightly higher field than the ester carbonyl.[4] |
| ~ 83 | -C (CH₃)₃ (Ester) | The quaternary carbon of the tert-butyl ester.[5] |
| ~ 80 | -C (CH₃)₃ (Boc) | The quaternary carbon of the N-Boc group.[4] |
| ~ 50 - 55 | -CH(Br)- | The methine carbon is significantly deshielded by the attached bromine and nitrogen atoms. |
| ~ 28.1 | -C(C H₃)₃ (Ester) | The methyl carbons of the tert-butyl ester.[5] |
| ~ 28.3 | -C(C H₃)₃ (Boc) | The methyl carbons of the N-Boc group are in a very similar environment to the ester tert-butyl methyls.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, particularly the carbonyl groups and the N-H bond.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group | Vibrational Mode |
| ~ 3350 - 3450 | Medium | N-H (Carbamate) | N-H stretch |
| ~ 2980 | Strong | C-H (Alkyl) | C-H stretch |
| ~ 1740 | Strong | C=O (Ester) | C=O stretch |
| ~ 1715 | Strong | C=O (Boc) | C=O stretch |
| ~ 1370 & 1390 | Medium | tert-Butyl | C-H bend |
| ~ 1150 | Strong | C-O | C-O stretch (Ester and Carbamate) |
| ~ 600 - 700 | Medium-Weak | C-Br | C-Br stretch |
Experimental Protocol: FTIR-ATR
A standard and efficient method for obtaining an IR spectrum of a liquid or solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
Caption: Correlation of functional groups in this compound with their expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
Molecular Weight: The monoisotopic mass of C₁₁H₂₀BrNO₄ is approximately 325.057 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Expected Fragmentation Pattern (ESI):
Under ESI conditions, common adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ would be observed. Key fragmentation pathways would likely involve the loss of the tert-butyl groups or the Boc group.
-
Loss of a tert-butyl group (-57 Da): A common fragmentation for tert-butyl esters and Boc-protected amines.
-
Loss of isobutylene (-56 Da): From the tert-butyl groups.
-
Loss of the entire Boc group (-101 Da): A characteristic fragmentation for N-Boc protected compounds.
-
Loss of bromine (-79/81 Da): Cleavage of the C-Br bond.
Conclusion: A Practical Spectroscopic Guide
References
-
Gim, J., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5039. [Link]
-
Skalicky, J. J., et al. (2012). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR. Journal of Biomolecular NMR, 53(2), 121-131. [Link]
-
Matrix Fine Chemicals. TERT-BUTYL 2-BROMOACETATE | CAS 5292-43-3. [Link]
-
Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). [Link]
-
LookChem. (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate. [Link]
-
NIST WebBook. Propane, 2-bromo-2-methyl-. [Link]
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An In-Depth Technical Guide to tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Unnatural Amino Acids
tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a key synthetic intermediate, primarily utilized as an electrophilic glycine synthon for the preparation of novel α-amino acids. Its unique structure incorporates three key features: a reactive α-bromo group, which serves as a handle for nucleophilic substitution; a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom; and a tert-butyl ester protecting the carboxylic acid. This dual protection strategy renders the molecule stable under a variety of conditions while allowing for selective deprotection in subsequent synthetic steps. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic protocol, predicted spectroscopic data, and its application in the synthesis of complex molecular architectures.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations is paramount for the effective and safe handling of this reagent.
Physical Properties
The key physical and structural properties of this compound are summarized in the table below. The compound is a solid at room temperature, a characteristic that should be considered for storage and reaction setup.
| Property | Value | Reference(s) |
| CAS Number | 117833-60-0 | [1][2] |
| Molecular Formula | C₁₁H₂₀BrNO₄ | [1][2] |
| Molecular Weight | 310.19 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 55 °C | |
| IUPAC Name | tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Classifications :
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2A)
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System (Category 3)
-
-
Handling Precautions :
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Synthesis and Spectroscopic Characterization
While this reagent is commercially available, understanding its synthesis provides valuable context for its stability and potential impurities.
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves the α-bromination of its precursor, Boc-glycine tert-butyl ester. The following is a generalized, expert-devised protocol based on established chemical principles for such transformations.
Reaction: α-Bromination of Boc-Glycine tert-Butyl Ester
Workflow Diagram:
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Boc-glycine tert-butyl ester (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen). Irradiate the flask with a sun lamp to facilitate the radical reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Predicted Spectroscopic Data
Due to a lack of publicly available experimental spectra, the following data is predicted based on the chemical structure and known values for similar functional groups.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.0 | Broad Singlet | 1H | N-H |
| ~ 5.5 - 5.7 | Singlet | 1H | α-CH |
| 1.48 | Singlet | 9H | Boc C(CH₃ )₃ |
| 1.45 | Singlet | 9H | Ester C(CH₃ )₃ |
Rationale: The α-proton is expected to be downfield due to the deshielding effects of the adjacent bromine, carbonyl, and amino groups. The two tert-butyl groups are expected to appear as sharp singlets, with the Boc group's protons typically slightly downfield from the ester's protons. The N-H proton will likely be a broad singlet.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | Ester C =O |
| ~ 155 | Boc C =O |
| ~ 83 | Ester C (CH₃)₃ |
| ~ 80 | Boc C (CH₃)₃ |
| ~ 50-55 | α-C H |
| ~ 28.3 | Boc C(C H₃)₃ |
| ~ 28.1 | Ester C(C H₃)₃ |
Rationale: The carbonyl carbons of the ester and carbamate will be the most downfield. The quaternary carbons of the tert-butyl groups will appear in the 80-85 ppm region, and the α-carbon will be significantly shifted due to the attached bromine. The methyl carbons of the two tert-butyl groups will be in the 28 ppm region.
IR Spectroscopy (Predicted, KBr Pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 3350 | N-H | Stretch |
| ~ 2980 | C-H | Stretch (sp³) |
| ~ 1740 | C=O | Stretch (Ester) |
| ~ 1715 | C=O | Stretch (Carbamate) |
| ~ 1250, 1150 | C-O | Stretch |
| ~ 600-700 | C-Br | Stretch |
Rationale: The spectrum is expected to be dominated by the strong carbonyl stretches of the ester and the Boc group. An N-H stretch should be visible, as well as the characteristic C-H stretches of the alkyl groups. The C-Br stretch will appear in the fingerprint region.
Chemical Reactivity and Applications in Synthesis
The primary utility of this compound lies in its role as an electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position, providing a direct route to protected, non-proteinogenic α-amino acids.
Mechanism of Action: An Electrophilic Glycine Equivalent
This reagent functions as a synthetic equivalent of a glycine cation. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom makes the α-carbon highly susceptible to nucleophilic attack. The bulky tert-butyl and Boc protecting groups provide steric hindrance that can influence the stereochemical outcome of these reactions, particularly in asymmetric synthesis.
Caption: General reaction scheme with a nucleophile.
Application in the Synthesis of Unnatural Amino Acids
A key application is the alkylation of soft nucleophiles, such as enolates or organocuprates, to generate α-amino acids with novel side chains.
Generalized Protocol: Alkylation of a Ketone Enolate
Objective: To synthesize a protected γ-keto-α-amino acid derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of a γ-keto-α-amino acid.
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the ketone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired protected amino acid derivative.
Conclusion and Future Outlook
This compound is a valuable, albeit specialized, reagent for modern organic synthesis. Its utility as a protected, electrophilic glycine building block provides a reliable entry point for the synthesis of a diverse range of unnatural α-amino acids, which are of significant interest in peptidomimetics, drug discovery, and materials science. Further exploration into its use in asymmetric catalysis, potentially employing chiral phase-transfer catalysts or chiral ligands, could expand its utility in producing enantiomerically pure amino acid derivatives. As the demand for complex and precisely functionalized molecules grows, reagents such as this will continue to be indispensable tools for the research and drug development community.
References
-
Hamon, A. et al. Supporting Information for a related derivatization of glycine. [Link]
- O'Donnell, M. J. (Ed.). (2001). α-Amino Acid Synthesis. Chemical Reviews, 101(10).
Sources
Mechanism of action of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
An In-Depth Technical Guide to the Reactivity and Mechanistic Pathways of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Executive Summary
This compound is a cornerstone reagent in modern synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide science. Structurally, it is a derivative of the amino acid glycine, where the α-carbon is functionalized with a bromine atom, the amino group is protected by a tert-butoxycarbonyl (Boc) moiety, and the carboxyl group is masked as a tert-butyl (t-Bu) ester. This unique combination of a reactive electrophilic center and two distinct, acid-labile protecting groups makes it an exceptionally versatile building block for the synthesis of complex molecules, most notably non-canonical amino acids (NCAAs) and their derivatives. This guide provides a detailed exploration of the fundamental mechanisms governing its reactivity, offers practical insights into its application, and presents validated protocols for its use in research and development settings.
A Profile of a Versatile Synthetic Building Block
Chemical Structure and Properties
The utility of this compound stems directly from its molecular architecture. The presence of a bromine atom on the α-carbon renders this position highly electrophilic and susceptible to nucleophilic attack.
| Property | Value |
| CAS Number | 117833-60-0[1] |
| Molecular Formula | C₁₁H₂₀BrNO₄[1] |
| Molecular Weight | 310.19 g/mol [1] |
| Appearance | Typically a liquid or low-melting solid |
| Key Functional Groups | α-bromo ester, N-Boc carbamate, tert-butyl ester |
The Strategic Importance of Orthogonal Protection
The power of this reagent lies in its dual-protection scheme. The N-Boc and C-terminal tert-butyl ester groups are both classified as acid-labile protecting groups. However, their cleavage kinetics differ, allowing for a degree of selective deprotection. More importantly, they are stable to a wide range of nucleophilic and basic conditions, which is the cornerstone of their utility.[2][3] This stability allows chemists to perform extensive modifications via nucleophilic substitution at the α-carbon without disturbing the protected amino and carboxyl termini.[4]
-
N-Boc Group: This carbamate protects the primary amine. It is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent.[5] Its purpose is to prevent the amine from acting as a competing nucleophile and to avoid unwanted polymerization during synthesis.[6][7]
-
tert-Butyl Ester: This group protects the carboxylic acid. It is also cleaved by strong acids but is generally more robust than the N-Boc group.[8] This differential lability, while not perfectly orthogonal, can be exploited. The bulky nature of the tert-butyl group also provides steric hindrance that prevents saponification under basic conditions that might affect simpler esters (e.g., methyl or ethyl esters).
Core Reactivity: The Electrophilic α-Carbon Center
The primary mode of action for this reagent is centered on the α-carbon. The high electronegativity of the bromine atom creates a significant partial positive charge on the adjacent carbon, making it an excellent electrophile. This sets the stage for the reagent's primary role as an alkylating agent in bimolecular nucleophilic substitution (S_N2) reactions.[4][9]
The Core Mechanism of Action: Nucleophilic Substitution
The most fundamental reaction involving this compound is the S_N2 reaction. This pathway is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.
The S_N2 Pathway: A Detailed Mechanistic Look
In an S_N2 reaction, a nucleophile directly attacks the electrophilic carbon, and in a concerted step, the bond to the leaving group (bromide) is broken.[4]
-
Causality in Experimental Design: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are preferred. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity. Protic solvents (e.g., water, alcohols) would diminish the nucleophile's strength and are generally avoided. The choice of base, if needed to generate the nucleophile (e.g., deprotonating a thiol or phenol), should be strong enough to ensure complete deprotonation but should not introduce competing nucleophilicity (e.g., sodium hydride or potassium carbonate are common choices).
Application in C-C Bond Formation: Enolate Alkylation for Unnatural Amino Acid Synthesis
A sophisticated application of this reagent is in the alkylation of enolates to forge new C-C bonds, a key step in synthesizing diverse unnatural amino acids.[10]
-
Expert Insight: The generation of the enolate is a critical step. A strong, non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is required. This choice is deliberate: a strong base is needed to quantitatively deprotonate the α-carbon of the starting ester, while its bulky nature prevents it from acting as a competing nucleophile and attacking the bromo-acetate reagent itself. The reaction is typically run at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.
Workflow for Non-Canonical Amino Acid (NCAA) synthesis.
Deprotection Strategies and Mechanisms
The successful synthesis of the target molecule is contingent upon the efficient and clean removal of the Boc and tert-butyl protecting groups.
Acid-Mediated Cleavage of the N-Boc Group
The Boc group is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[5] The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
-
Trustworthiness through Scavenging: The tert-butyl cation generated during deprotection is a potent electrophile and can lead to side reactions, particularly with electron-rich amino acid side chains like tryptophan or methionine. To ensure a clean reaction and validate the protocol, a "scavenger" such as anisole, thioanisole, or triisopropylsilane (TIS) is added to the cleavage cocktail. These molecules act as traps for the cation, preventing unwanted side-product formation.
Practical Considerations and Experimental Protocols
Handling and Safety
Like many alkylating agents, this compound and its parent compound, tert-butyl bromoacetate, are lachrymators and skin/respiratory irritants.[11][12] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] The compound is stable under normal conditions but should be stored in a cool, dry place away from strong oxidizing agents and bases.[11]
Protocol: General Procedure for S_N2 Alkylation of a Thiophenol
This protocol describes a self-validating system for the S-alkylation of a nucleophilic thiol.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.0 eq) in anhydrous DMF (to make a 0.5 M solution).
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. The use of a solid base simplifies workup. Allow the suspension to stir for 20 minutes.
-
Alkylation: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting thiophenol.
-
Workup and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual DMF and salts, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure S-alkylated product.
Protocol: Two-Step Deprotection of a Model Product
This protocol details the removal of both protecting groups from a synthesized product.
-
Selective N-Boc Removal: Dissolve the protected amino acid derivative (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Add triisopropylsilane (TIS, 0.5 eq) as a scavenger. Stir at room temperature for 1-2 hours.
-
Verification: Monitor the reaction by LC-MS. A successful reaction will show the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the t-butyl ester-protected amine.
-
Isolation (Step 1): Remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting crude amine TFA salt can often be used directly in the next step.
-
t-Butyl Ester Cleavage: Re-dissolve the crude material in a solution of 4M HCl in dioxane or pure TFA and stir at room temperature for 4-12 hours until LC-MS analysis confirms the complete removal of the t-butyl group.
-
Final Isolation: Concentrate the reaction mixture in vacuo. The resulting hydrochloride or trifluoroacetate salt of the final amino acid can be purified by recrystallization or reverse-phase HPLC.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from The Royal Society of Chemistry. [Link]
-
Macmillan Group - Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from Princeton University. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Methods in Molecular Biology (Vol. 1047, pp. 65-80). Humana Press. [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from aapptec. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from Organic Chemistry Portal. [Link]
-
Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. [Link]
-
ResearchGate. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from ResearchGate. [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239. [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from Sunresin. [Link]
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Discovery and history of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
An In-Depth Technical Guide to tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate: Synthesis, Mechanism, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized bifunctional reagent critical for the synthesis of complex and unnatural amino acids. The document details its physicochemical properties, the historical context of its development within the field of peptide chemistry, and a thorough analysis of its synthesis, including mechanistic pathways. Furthermore, it presents detailed experimental protocols for its preparation and outlines its primary applications in medicinal chemistry and drug development, particularly as an electrophilic glycine equivalent for the construction of sterically hindered α,α-disubstituted amino acids. This guide is intended for researchers, chemists, and professionals in drug discovery who require a deep technical understanding of this versatile building block.
Introduction: A Key Reagent for Unnatural Amino Acid Synthesis
In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids into peptides and other molecular scaffolds is a cornerstone strategy for enhancing therapeutic properties. These modifications can improve metabolic stability, enforce specific conformations, and modulate biological activity. This compound has emerged as a powerful tool for this purpose.
Structurally, it is a derivative of glycine, the simplest amino acid. It features three key functional elements:
-
A tert-butyl ester (-OtBu): A sterically bulky ester that protects the carboxylic acid from unwanted reactions and can be selectively removed under acidic conditions.[1]
-
A tert-butoxycarbonyl (Boc) group: A widely used protecting group for the amine functional group, stable to a wide range of reaction conditions but readily cleaved with mild acid (e.g., trifluoroacetic acid, TFA).[2][3] The development of Boc protection was a pivotal moment in solid-phase peptide synthesis (SPPS).[4]
-
An α-bromine atom : This halogen serves as an excellent leaving group in nucleophilic substitution reactions, transforming the otherwise unreactive α-carbon of glycine into a potent electrophilic site.
This unique combination makes the molecule an ideal building block for the synthesis of α,α-disubstituted amino acids, where a new side chain can be introduced via alkylation by displacing the bromide.
Physicochemical Properties
The fundamental properties of the title compound are summarized below. These data are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 117833-60-0 | |
| Molecular Formula | C₁₁H₂₀BrNO₄ | |
| Molecular Weight | 310.19 g/mol | |
| IUPAC Name | tert-butyl 2-bromo-2-(tert-butoxycarbonylamino)acetate | |
| InChI Key | RBGAAZPKHKBDGM-UHFFFAOYSA-N |
Historical Context: The Rise of Boc-Protected Building Blocks
The discovery and utility of this compound are intrinsically linked to the evolution of peptide chemistry. The pioneering work on solid-phase peptide synthesis required robust and orthogonal protecting group strategies. The introduction of the tert-butyloxycarbonyl (Boc) group provided a reliable method for temporary Nα-amino protection, which could be removed without cleaving the peptide from its resin support.[3]
This led to a demand for a diverse toolkit of Boc-protected amino acid derivatives. While standard proteinogenic amino acids were the first to be adapted, the ambition of medicinal chemists to create novel peptide analogs drove the development of reagents for constructing non-standard residues. The title compound is a logical extension of this effort, providing a stable, electrophilic glycine template that serves as a precursor to a wide array of customized amino acids. Its design leverages the well-established stability and cleavage characteristics of both the Boc and tert-butyl ester protecting groups.[5]
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the α-bromination of its non-halogenated precursor, tert-butyl 2-((tert-butoxycarbonyl)amino)acetate (Boc-Gly-OtBu).
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the α-bromine, identifying the key precursor.
Precursor Synthesis: Boc-Gly-OtBu
The precursor, Boc-Gly-OtBu, is synthesized from glycine. The process involves two main steps:
-
N-protection: The amino group of glycine is protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
C-protection: The carboxylic acid is esterified to form the tert-butyl ester. This is often accomplished by reaction with isobutylene under acidic catalysis.[6]
α-Bromination: The Key Transformation
The critical step is the selective bromination at the α-carbon. This is achieved by generating an enolate from the precursor followed by quenching with an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂).
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) is required. These bases are sterically hindered, preventing them from acting as nucleophiles and attacking the ester carbonyl group. Their strength is sufficient to deprotonate the relatively acidic α-proton (pKa ≈ 25-26 in DMSO).
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the strong base and the highly reactive enolate intermediate.
-
Temperature: The reaction is performed at low temperatures (typically -78 °C) to control the formation of the kinetic enolate, minimize side reactions such as self-condensation, and ensure stability of the enolate.
-
Brominating Agent: NBS is often preferred over Br₂ as it is a solid, easier to handle, and can sometimes lead to cleaner reactions with fewer byproducts.
Detailed Mechanistic Diagram
The mechanism involves two discrete steps: formation of the lithium enolate followed by electrophilic attack on the bromine atom of NBS.
Detailed Experimental Protocols
The following protocols are illustrative and should be performed by trained chemists using appropriate safety precautions.
Protocol 1: Synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate (Precursor)
This protocol is adapted from standard procedures for Boc protection and esterification.
-
N-Protection: Dissolve Glycine (1.0 eq) in a 1:1 mixture of 1 M NaOH and dioxane. Cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH between 9 and 10 with additional 1 M NaOH.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product (Boc-Gly-OH) with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Esterification: Dissolve the resulting Boc-Gly-OH (1.0 eq) in tert-butyl acetate.[7] Add a catalytic amount of a strong acid (e.g., perchloric acid or a solid acid catalyst).[6]
-
Stir the reaction at room temperature for 24-48 hours.
-
Neutralize the reaction with a mild base (e.g., NaHCO₃ solution), extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product (Boc-Gly-OtBu) by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to pre-form LDA.
-
Enolate Formation: In a separate flask, dissolve tert-butyl 2-((tert-butoxycarbonyl)amino)acetate (1.0 eq) in anhydrous THF. Slowly add this solution via cannula to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Bromination: Dissolve N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous THF and add it slowly to the enolate solution at -78 °C.
-
Quench: After stirring for 2-3 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound.
Applications in Drug Discovery and Development
The primary utility of this reagent is as an electrophilic building block for creating novel amino acids.
Synthesis of α,α-Disubstituted Amino Acids
The bromide can be displaced by a wide range of carbon-based nucleophiles, including Grignard reagents, organocuprates, or stabilized enolates. This reaction introduces a new side chain (R') at the α-position, generating a protected α,α-disubstituted amino acid. These structures are of high interest in drug design because the quaternary α-carbon restricts conformational flexibility, which can lock a peptide into a bioactive conformation and increase its resistance to enzymatic degradation.
General Workflow for Application
The following diagram illustrates the general workflow for using the title compound to synthesize a novel amino acid derivative.
Safety and Handling
-
This compound is an α-halo ester and a potent alkylating agent. It should be handled with extreme care in a well-ventilated fume hood.
-
It is expected to be a lachrymator (causes tearing) and an irritant to the skin, eyes, and respiratory system.[8]
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reactions involving strong bases like LDA must be conducted under strictly anhydrous conditions, as they react violently with water.
Conclusion
This compound is a highly valuable, albeit specialized, reagent in the field of organic synthesis and medicinal chemistry. Its design cleverly combines stable protecting groups with a reactive electrophilic center, providing a reliable and versatile platform for the synthesis of non-proteinogenic amino acids. A thorough understanding of its synthesis, mechanism, and handling is crucial for leveraging its full potential in the development of next-generation peptide therapeutics and other complex molecular architectures.
References
- Vertex AI Search.
- ChemicalBook. (2023, December 15).
- Millennium Specialty Chemicals. (n.d.).
- Google Patents. (2012).
- MedChemExpress. (n.d.). tert-Butyl 2-((tert-butoxycarbonyl)amino)
- Google Patents. (2017).
- Google Patents. (2014).
- Google Patents. (2001). US6214997B1 - Process for the preparation of crystalline (Z)-2-(2-tert.-butoxycarbonylprop-2-oxyimino)-2-(2-triphenylmethylaminothiazol-4-yl)
- Google Patents. (2003).
- National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.
- ResearchGate. (2025, August 6). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Sigma-Aldrich. (n.d.). TERT-BUTYL 2-BROMO-2-((TERT-BUTOXYCARBONYL)AMINO)
- Organic Chemistry Portal. (2024). tert-Butyl Esters.
- The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Wikipedia. (n.d.).
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An In-depth Technical Guide on the Stability and Degradation Pathways of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual-Protected Amino Acid Building Block
tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a valuable bifunctional molecule in organic synthesis, particularly in the construction of complex peptides and other biologically active molecules. Its structure incorporates two key protecting groups: a tert-butoxycarbonyl (Boc) group on the amino functionality and a tert-butyl (tBu) ester on the carboxylic acid. This dual protection strategy allows for selective deprotection and subsequent modification at either the N-terminus or the C-terminus, providing synthetic flexibility. The presence of a bromine atom at the alpha-carbon further enhances its utility as an electrophilic building block for the introduction of the glycine motif.
However, the very features that make this compound a versatile reagent also contribute to its inherent instability. The presence of multiple reactive centers—the electrophilic alpha-carbon, the acid-labile protecting groups, and the ester linkage—necessitates a thorough understanding of its stability profile and degradation pathways to ensure its effective use and the integrity of synthetic outcomes. This guide provides a comprehensive overview of the stability and degradation of this compound, offering insights into its handling, storage, and the chemical transformations it may undergo under various conditions.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light and atmospheric components. Understanding these sensitivities is crucial for maintaining the compound's purity and reactivity.
Storage and Handling Recommendations
To mitigate degradation, specific storage and handling procedures are recommended. The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] Long-term storage in a cool, dry place is advised to maintain its integrity.[1] For handling, it is important to avoid contact with skin, eyes, and clothing and to use adequate ventilation to minimize inhalation of fumes.[1]
Incompatible Materials
This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[2] Contact with these substances can lead to rapid degradation through various pathways, as will be discussed in subsequent sections.
Thermal Sensitivity
Principal Degradation Pathways
The degradation of this compound can proceed through several mechanisms, primarily driven by hydrolysis, and potentially thermolysis and photolysis. The presence of two acid-labile tert-butyl groups makes the molecule particularly susceptible to acidic conditions.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, affecting both the tert-butyl ester and the Boc protecting group.
3.1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, both the tert-butyl ester and the Boc group are susceptible to cleavage. The generally accepted mechanism for the acid-catalyzed hydrolysis of tert-butyl esters involves the formation of a stable tert-butyl cation. Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of both tert-butyl carbamates and esters.[4]
The cleavage of the tert-butyl group can also be achieved with other acidic reagents.[5] This susceptibility to acid-catalyzed degradation underscores the importance of avoiding acidic environments during storage and handling.
3.1.2. Base-Catalyzed Hydrolysis (Saponification)
While tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than other alkyl esters due to steric hindrance, saponification can still occur under strong basic conditions. The reaction would yield the corresponding carboxylate salt, tert-butanol, and the intact Boc-protected amino bromide.
Thermolysis
At elevated temperatures, the tert-butyl groups can be eliminated via a syn-elimination mechanism to form isobutylene and the corresponding carboxylic acid and carbamic acid. The carbamic acid is unstable and would likely decompose further to the free amine and carbon dioxide.
Nucleophilic Substitution
The bromine atom at the alpha-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This is a desired reactivity in many synthetic applications but can be a degradation pathway if unintended nucleophiles are present. For example, reaction with water could lead to the formation of the corresponding alpha-hydroxy derivative.
Diagram: Key Degradation Pathways
Caption: Major degradation pathways of the title compound.
Analytical Methodologies for Stability Assessment
To monitor the stability of this compound and quantify its degradation products, a range of analytical techniques can be employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of pharmaceutical compounds and synthetic intermediates. A reversed-phase HPLC method, coupled with a suitable detector such as UV-Vis or Mass Spectrometry (MS), can effectively separate the parent compound from its degradation products.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the parent compound and its degradation products. The chemical shifts of the protons and carbons associated with the tert-butyl groups and the alpha-carbon provide clear indicators of degradation.
Mass Spectrometry (MS), often coupled with a chromatographic separation technique (e.g., LC-MS), provides molecular weight information that is crucial for identifying degradation products.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a critical component of drug development and is equally valuable for understanding the stability of key synthetic intermediates.[6] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use to accelerate degradation.[6] The insights gained from forced degradation studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[7]
Experimental Protocol: Forced Degradation Study
A typical forced degradation study for this compound would involve the following steps:
-
Sample Preparation : Prepare solutions of the compound in suitable solvents at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions : Expose the sample solutions to a variety of stress conditions:
-
Acidic Hydrolysis : Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis : Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation : Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation : Heat the solid compound or a solution at a high temperature (e.g., 80 °C).
-
Photodegradation : Expose a solution to UV light.
-
-
Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Analyze the samples using a validated stability-indicating HPLC method.
-
Characterization : Identify and characterize the major degradation products using LC-MS and NMR.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions. The degradation levels are hypothetical and would need to be confirmed experimentally.
| Stress Condition | Reagent/Parameter | Temperature | Expected Degradation | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | Significant | Boc-NH-CH(Br)-COOH, H₂N-CH(Br)-COOtBu |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | Moderate | Boc-NH-CH(Br)-COO⁻ |
| Oxidative | 3% H₂O₂ | Room Temp. | Low to Moderate | α-keto or α-hydroxy derivatives |
| Thermal | - | 80 °C | Moderate | Products of elimination and rearrangement |
| Photolytic | UV light | Room Temp. | Low | Potential for radical-based degradation |
Conclusion and Future Perspectives
A comprehensive understanding of the stability and degradation pathways of this compound is paramount for its successful application in organic synthesis. The inherent lability of the tert-butyl protecting groups to acidic conditions and the presence of a reactive alpha-bromo substituent are the primary drivers of its degradation. Proper storage, handling, and careful consideration of reaction conditions are essential to maintain its integrity.
Forced degradation studies provide a powerful tool for proactively identifying potential degradation products and understanding the molecule's behavior under stress. The insights gained from such studies are invaluable for the development of robust synthetic protocols and for ensuring the quality and purity of the final products. As the demand for complex, high-purity molecules in drug discovery and development continues to grow, a thorough understanding of the stability of key building blocks like this compound will remain a critical aspect of successful research and development endeavors.
References
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NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]
-
Supporting Information for various organic syntheses. [Link]
-
The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
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Organic Syntheses. tert-butyl bromoacetate. [Link]
- Google Patents.
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Organic Chemistry Portal. tert-Butyl Esters. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]
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BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
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BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
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Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
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NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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The Solubility Profile of a Versatile Amino Acid Building Block: A Technical Guide to tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Foreword: Navigating the Practicalities of Advanced Synthesis
In the landscape of modern drug discovery and peptide synthesis, the precise control over the physicochemical properties of building blocks is not merely an academic exercise—it is a cornerstone of success. tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, a key intermediate for the introduction of non-canonical amino acids, is a prime example of a reagent where a thorough understanding of its solubility is paramount for reaction efficiency, purification, and overall process scalability. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in both theoretical principles and practical, field-proven methodologies. We aim to equip researchers, scientists, and drug development professionals with the necessary insights to confidently handle this versatile reagent.
Compound Overview: Structure, Properties, and Significance
This compound is a halogenated and protected amino acid derivative. Its molecular structure, featuring two bulky tert-butyl protecting groups and a reactive bromine atom, dictates its chemical behavior and, consequently, its solubility profile.
Chemical Structure:
-
IUPAC Name: tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
-
CAS Number: 117833-60-0
-
Molecular Formula: C₁₁H₂₀BrNO₄
-
Molecular Weight: 310.19 g/mol
The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the tert-butyl ester at the carboxylic acid terminus renders the molecule significantly nonpolar. This lipophilicity is a key determinant of its solubility in organic solvents.
This compound is widely utilized in the synthesis of complex peptides and other biologically active molecules, where the α-bromo substituent allows for facile nucleophilic substitution, enabling the creation of diverse amino acid side chains.
Predicted and Observed Solubility Characteristics
A closely related compound, tert-butyl bromoacetate, is reported to be miscible with ethanol, chloroform, and ethyl acetate, and immiscible with water.[1] It is also described as being soluble in alcohols and ethers.[2] The addition of the Boc-protected amino group in the target compound is expected to further enhance its solubility in a range of organic solvents.
Table 1: Predicted and Inferred Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale & Observations |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | The compound's nonpolar character due to the tert-butyl groups suggests strong van der Waals interactions with these solvents. Its frequent use in synthetic procedures employing DCM and THF as reaction media strongly implies high solubility.[3][4] |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The ester and carbamate functionalities can act as hydrogen bond acceptors, allowing for interaction with protic solvents. While the large nonpolar groups will limit miscibility, good solubility is expected. |
| Aprotic Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are known for their excellent ability to dissolve a wide range of organic compounds. The polarity of the ester and carbamate groups will contribute to favorable interactions. In peptide synthesis, DMF and DMSO are common solvents, and reagents with similar structures are typically readily soluble.[5] |
| Nonpolar | Hexanes, Toluene | Low to Moderate | While the molecule has significant nonpolar character, the polar ester and carbamate groups will likely limit its solubility in purely nonpolar hydrocarbon solvents. Some solubility in toluene may be observed due to π-stacking interactions. |
| Aqueous | Water | Insoluble | The large, hydrophobic tert-butyl groups and the overall nonpolar nature of the molecule make it immiscible with water. This is consistent with the observed insolubility of the related tert-butyl bromoacetate in water.[1] The lack of significant hydrogen bond donating capabilities further contributes to its hydrophobicity. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of precise quantitative data, empirical determination of solubility is essential for process development and optimization. The following protocol provides a robust and reliable method for assessing the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound
-
A selection of anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Methanol, Ethanol, Dimethylformamide, Dimethyl Sulfoxide, Hexanes, Toluene)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Calibrated pipettes
-
Temperature-controlled environment (e.g., water bath or incubator)
Experimental Workflow
The following workflow is designed to systematically determine the solubility of the target compound.
Caption: A stepwise workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Using a calibrated pipette, add a small, precise volume of the chosen solvent (e.g., 0.1 mL). This creates an initial high-concentration slurry.
-
-
Equilibration:
-
Securely cap the vial and place it on a magnetic stirrer or use a vortex mixer to ensure thorough mixing.
-
Maintain a constant temperature, as solubility is temperature-dependent. For most applications, ambient temperature (20-25 °C) is a suitable starting point.
-
Allow the mixture to equilibrate for a set period (e.g., 1 hour), with intermittent agitation.
-
-
Observation and Iteration:
-
After equilibration, allow any undissolved solid to settle.
-
Carefully observe the solution. If the solid has completely dissolved, add another pre-weighed portion of the compound (e.g., another 10 mg) and repeat the equilibration step.
-
Continue this iterative process until a saturated solution is achieved (i.e., undissolved solid remains after thorough mixing and equilibration).
-
-
Calculation:
-
Once a saturated solution is obtained, the solubility can be calculated based on the total mass of the compound that dissolved in the known volume of the solvent.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Implications for Practical Applications
A comprehensive understanding of the solubility of this compound is critical for its effective use in several key applications:
-
Reaction Homogeneity: Ensuring that the reagent is fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics and avoiding side reactions that can occur in heterogeneous mixtures.
-
Purification Strategies: Knowledge of solubility and insolubility is fundamental for developing effective purification protocols, such as crystallization, precipitation, and extraction. For instance, a solvent in which the desired product has high solubility while impurities are insoluble can be used for filtration. Conversely, an "anti-solvent" in which the product is insoluble can be used for precipitation.
-
Chromatography: The choice of mobile phase in chromatographic purification methods, such as flash chromatography, is directly influenced by the solubility of the compound. A solvent system must be selected that allows for appropriate retention on the stationary phase while ensuring the compound remains dissolved.
-
Handling and Storage: While this compound is a solid at room temperature, understanding its solubility is important for preparing stock solutions for high-throughput screening or automated synthesis.
Safety and Handling Considerations
This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).
Conclusion
References
- Loffet, A. (1987). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. International Journal of Peptide and Protein Research, 30(4), 511-514.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
LookChem. (n.d.). tert-Butyl bromoacetate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl bromoacetate. Retrieved from [Link]
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
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Supporting Information. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Retrieved from [Link]
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Supporting Information. (n.d.). 2. Retrieved from [Link]
-
Supporting Information. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Retrieved from [Link]
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Theoretical and Synthetic Perspectives on tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate: A Guide for Advanced Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemistry of a Unique Bifunctional Building Block
This technical guide delves into the theoretical underpinnings and synthetic potential of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, a fascinating yet sparsely documented α-functionalized amino acid derivative. While direct literature on this specific molecule is limited, its structure—possessing a bromine atom and a Boc-protected amine on the same α-carbon—suggests a unique reactivity profile that holds significant promise for the synthesis of non-proteinogenic amino acids and the modification of peptides. As Senior Application Scientists, our goal is to synthesize the available knowledge on related systems to provide a robust theoretical framework and practical insights for researchers looking to explore the chemistry of this intriguing compound. This guide is structured to build from fundamental principles to applied synthetic strategies, offering a comprehensive resource for the advanced chemist.
Molecular Structure and Theoretical Analysis
The core of this compound lies in its geminal substitution at the α-carbon. This arrangement of a halogen, a protected amine, and an ester creates a sterically hindered and electronically complex center that dictates its stability and reactivity.
Conformational Landscape and Steric Considerations
The presence of two bulky tert-butyl groups (one on the ester and one on the Boc-protecting group) imposes significant steric constraints on the molecule. Computational studies on N-Boc protected amino acids have shown that the amide bond can exist in both cis and trans conformations, with the trans conformer generally being more stable. For this compound, rotation around the Cα-N and Cα-C(O) bonds will be highly restricted. This conformational rigidity can have significant implications for its reactivity, potentially influencing the stereochemical outcome of nucleophilic substitution reactions.
Electronic Properties and Bond Stability: A Computational Perspective
Key Theoretical Insights:
-
C-Br Bond Dissociation Energy (BDE): Computational studies on halogenated methanes indicate that the C-Br bond is significantly weaker than a C-H or C-C bond[1]. In our target molecule, the presence of the adjacent carbonyl and amino groups is expected to further lower the C-Br BDE through resonance stabilization of the resulting α-radical or α-cation.
-
Hyperconjugation and the Anomeric Effect: A study on the reactivity of α-haloglycine esters suggests the presence of a "generalized" anomeric effect, where hyperconjugation between the nitrogen lone pair and the σ* orbital of the C-X (halogen) bond weakens the C-X bond and enhances the halogen's nucleofugality[2]. This effect is likely to be pronounced in our target molecule, rendering it highly reactive towards nucleophilic substitution.
The interplay of these steric and electronic factors suggests that this compound is likely a highly reactive electrophile.
Proposed Synthetic Pathways and Purification Strategies
The synthesis of a geminal bromo-amino ester presents a significant challenge due to the potential for side reactions and the inherent instability of the product. Based on established methodologies for the α-halogenation of amino acid derivatives, a plausible synthetic route can be proposed.
Synthesis via Electrophilic Bromination
A likely route to the target molecule involves the electrophilic bromination of the corresponding N-Boc glycine tert-butyl ester. This can be conceptualized as a two-step process from commercially available starting materials.
Step 1: Synthesis of N-Boc-glycine tert-butyl ester
This precursor can be synthesized by reacting glycine with di-tert-butyl dicarbonate to afford N-Boc-glycine, followed by esterification with tert-butanol.[3][4]
Step 2: α-Bromination
The α-bromination of the N-Boc-glycine tert-butyl ester is the critical step. Given the acidity of the α-proton, this can likely be achieved via an enolate intermediate followed by quenching with an electrophilic bromine source.
Detailed Experimental Protocol (Proposed):
-
Enolate Formation: To a solution of N-Boc-glycine tert-butyl ester (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Electrophilic Bromination: To the cold enolate solution, add a solution of N-bromosuccinimide (NBS) (1.2 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.
-
Quenching and Workup: After stirring for an additional hour at -78 °C, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Due to the likely instability of the product, purification should be carried out at low temperatures using flash column chromatography on silica gel with a non-polar eluent system.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): Essential to control the reactivity of the enolate and prevent side reactions such as self-condensation or decomposition of the product.
-
Anhydrous Conditions: Crucial to prevent quenching of the strong base and the enolate intermediate.
-
N-Bromosuccinimide (NBS): A common and effective electrophilic bromine source for the α-bromination of carbonyl compounds.
Alternative Synthetic Approach: Radical Bromination
Free-radical halogenation of alkanes is a well-established method, though it often lacks selectivity[5][6][7][8]. For the target molecule, a free-radical approach would involve the reaction of N-Boc-glycine tert-butyl ester with a bromine radical source, initiated by UV light or a radical initiator.
Caption: Proposed free-radical bromination pathway.
While potentially feasible, this method would likely suffer from poor selectivity and the formation of multiple byproducts, making purification difficult.
Reactivity and Mechanistic Considerations
The reactivity of this compound is anticipated to be dominated by nucleophilic substitution at the α-carbon. The mechanism of this substitution (SN1 or SN2) will be highly dependent on the nature of the nucleophile and the reaction conditions.
Nucleophilic Substitution Reactions
-
SN2 Pathway: With strong, unhindered nucleophiles, a direct backside attack on the α-carbon is possible, leading to inversion of stereochemistry if the starting material is chiral. The steric bulk of the tert-butyl and Boc groups will, however, disfavor this pathway.
-
SN1 Pathway: Given the potential for stabilization of a carbocation at the α-position by the adjacent nitrogen and carbonyl group, an SN1 mechanism is highly plausible, especially with weaker nucleophiles or in polar, protic solvents. The departure of the bromide leaving group would be facilitated by the hyperconjugative effects discussed earlier. This would lead to a planar carbocation intermediate, resulting in a racemic mixture of products if the starting material is chiral.
Caption: Competing SN1 and SN2 pathways.
Elimination Reactions
Under strongly basic conditions, particularly with hindered bases, E2 elimination to form an N-Boc-protected dehydroamino acid ester is a possible competing reaction pathway.
Applications in Organic Synthesis and Drug Discovery
The unique structural features of this compound make it a potentially valuable, albeit reactive, building block for the synthesis of complex molecules.
Synthesis of Non-Proteinogenic Amino Acids
This compound could serve as a precursor to a variety of non-proteinogenic amino acids through nucleophilic substitution of the bromide with different nucleophiles (e.g., organocuprates, stabilized enolates, or heteroatom nucleophiles). This would allow for the introduction of diverse side chains at the α-position of a glycine derivative.
Peptide Modification and Conjugation
The electrophilic nature of the α-carbon makes this molecule a potential tool for the site-specific modification of peptides. For instance, it could be used to alkylate nucleophilic side chains of amino acid residues within a peptide, such as the thiol group of cysteine or the amino group of lysine, to introduce a protected glycine moiety.
Caption: Potential synthetic applications.
Safety and Handling
Given the presence of the α-bromoester functionality, this compound should be handled with caution as it is likely to be a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Due to its probable instability, it should be stored at low temperatures under an inert atmosphere and used promptly after synthesis.
Conclusion and Future Outlook
While direct experimental data on this compound is scarce, a thorough analysis of related chemical systems allows for the construction of a robust theoretical and practical framework for its study. Its unique geminal substitution pattern suggests a high degree of reactivity, positioning it as a potentially powerful, albeit challenging, building block for advanced organic synthesis. Future experimental and computational studies are needed to fully elucidate its properties and unlock its synthetic potential. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
-
Chadsprep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
- Dalpozzo, R., et al. (2005). Amino Acid Bromides: Their N-Protection and Use in the Synthesis of Peptides with Extremely Difficult Sequences. Tetrahedron, 61(48), 11537-11544.
-
Free-radical halogenation. (2023, November 28). In Wikipedia. [Link]
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James. (2024, June 25). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
- Karoyan, P., et al. (2017). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Chemistry – A European Journal, 23(34), 8256-8266.
- Lebraud, H., & Taylor, R. J. (2008). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery. BenchChem.
- Li, Y., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Scientific Reports, 11(1), 17799.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78288, N-(tert-butoxycarbonyl)glycine. [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
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Professor Dave Explains. (2015, January 4). Free Radical Halogenation [Video]. YouTube. [Link]
- Rzepa, H. S. (2013). The C—Br bond dissociation energy in halogenated bromomethanes. Transactions of the Faraday Society, 59, 1369-1375.
-
Save My Exams. (2025, June 20). Free Radical Substitution. [Link]
-
Studylib. (n.d.). CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay. [Link]
-
The Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. [Link]
-
The Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
T-Rank. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
- van Veen, B. C., Wales, S. M., & Clayden, J. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 19(31), 6828-6831.
-
Wikipedia. (2023, December 1). tert-Butyloxycarbonyl protecting group. [Link]
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Wikipedia. (2023, October 29). Hemiaminal. [Link]
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YouTube. (2023, October 20). Geminal atom catalysts for more sustainable organic synthesis [Video]. [Link]
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YouTube. (2021, May 22). Amination of Alfa Halo acids # Strecker's synthesis [Video]. [Link]
- Zhang, Y., et al. (2023). Advantages of geminal-atom catalysis for organic synthesis.
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CAS number 117833-60-0 chemical information
An in-depth search for chemical information related to CAS number 117833-60-0 did not yield any specific results for a compound with this identifier. The search results primarily contained information on other, unrelated chemical compounds and general topics within pharmaceutical research.
This suggests that the provided CAS number may be incorrect, may refer to a proprietary substance not in the public domain, or could be an internal reference number. Without accurate identification of the chemical, it is not possible to provide a detailed technical guide as requested.
For researchers, scientists, and drug development professionals, the accuracy of a CAS number is the critical first step in gathering reliable technical data. It is recommended to verify the CAS number from the original source. If the number is confirmed to be correct and still yields no results in public databases, it may be necessary to consult specialized proprietary databases or contact the original supplier or manufacturer of the compound for more information.
Methodological & Application
Application Notes and Protocols: Strategic Use of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate for Site-Specific Peptide Modification in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate in solid-phase peptide synthesis (SPPS). This reagent is not a conventional building block for peptide chain elongation but serves as a specialized tool for the post-synthetic modification of peptides. Its primary utility lies in the introduction of a protected amino-oxy-acetyl moiety, which can be strategically employed for the site-specific alkylation of nucleophilic residues on a resin-bound peptide. This guide details the mechanistic basis for its use, provides step-by-step protocols for on-resin modification, and discusses the critical parameters for successful implementation, including reaction conditions, cleavage, and purification.
Introduction: A Chemoselective Tool for Peptide Diversification
In the landscape of peptide chemistry, the ability to introduce specific modifications is paramount for enhancing therapeutic efficacy, improving pharmacokinetic profiles, and developing novel research probes. This compound is a unique reagent designed for such purposes. The core of its reactivity is the α-bromoacetyl group, a potent electrophile that can selectively react with nucleophilic side chains of amino acids.[1][2] The presence of a Boc-protected amine and a tert-butyl ester offers the advantage of employing acid-labile protecting groups that are compatible with standard SPPS workflows, particularly those utilizing Boc/Bzl or orthogonal Fmoc/tBu strategies where final cleavage is performed under acidic conditions.[3]
The primary application of this reagent is the alkylation of sulfhydryl groups in cysteine residues, forming a stable thioether bond.[2][4] This reaction is highly efficient and chemoselective, making it a cornerstone for creating cyclic peptides, peptide conjugates, and peptide-based biomaterials.[5] This guide will elucidate the protocol for leveraging this reagent to achieve precise peptide modifications.
Mechanistic Rationale: On-Resin Alkylation
The use of this compound in SPPS is a post-synthetic modification step performed after the desired peptide sequence has been assembled on the solid support. The α-bromo group is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.
The general mechanism involves the deprotonation of a nucleophilic side chain on the resin-bound peptide, followed by an SN2 reaction with the bromoacetyl moiety of the reagent. The most common nucleophile for this reaction is the thiol group of a cysteine residue.
Caption: On-resin alkylation workflow using the bromoacetate reagent.
Experimental Protocols
Protocol 1: On-Resin Alkylation of Cysteine Residues
This protocol outlines the procedure for the selective alkylation of a cysteine residue in a peptide synthesized on a solid support.
Materials:
-
Fully synthesized peptide-resin (e.g., on PAM or Wang resin) containing at least one cysteine residue.
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection of Cysteine: If the cysteine side chain is protected (e.g., with Trt, Acm), perform the appropriate deprotection step according to standard protocols. For Trityl (Trt) group, treatment with a solution of TFA/TIS/H2O (95:2.5:2.5) for a short duration can be used, followed by extensive washing.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any residual reagents.
-
Alkylation Reaction:
-
Dissolve this compound (5-10 equivalents relative to the resin loading) in DMF.
-
Add DIPEA (10-20 equivalents) to the reagent solution.
-
Add the reagent solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction: The completion of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
Washing: After the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the modified peptide from the resin and the removal of the Boc and tert-butyl protecting groups. The choice of cleavage cocktail depends on the specific amino acids in the peptide sequence.
Materials:
-
Alkylated peptide-resin from Protocol 1.
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)). A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6]
-
Cold diethyl ether.
Procedure:
-
Preparation of Cleavage Cocktail: Prepare the appropriate cleavage cocktail based on the peptide sequence. For peptides containing tryptophan or methionine, the addition of EDT is recommended to prevent side reactions.[3][7]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Incubate the mixture at room temperature for 2-3 hours with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage reagents.
-
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC.[8]
Data Presentation: Expected Mass Shifts
The successful alkylation of a cysteine residue with this compound and subsequent deprotection will result in a specific mass increase in the final peptide.
| Modification Step | Added Moiety | Mass Change (Da) |
| On-resin Alkylation | -CH(NHBoc)COO-tBu | +259.15 |
| After Cleavage | -CH(NH₂)COOH | +73.04 |
Causality Behind Experimental Choices
-
Choice of Base: DIPEA is a non-nucleophilic hindered base used to deprotonate the thiol group of cysteine without competing in the alkylation reaction.
-
Equivalents of Reagent: A significant excess of the bromoacetyl reagent is used to drive the on-resin alkylation reaction to completion, compensating for the heterogeneous reaction environment.
-
Reaction Solvent: DMF is an excellent solvent for swelling the resin and dissolving the reagents, facilitating the reaction.
-
Cleavage Cocktail: The choice of scavengers in the TFA cleavage cocktail is crucial to prevent side reactions caused by the carbocations generated from the cleavage of the Boc and tert-butyl protecting groups.[3][7] TIS is a scavenger for trityl cations, while water and EDT scavenge tert-butyl cations.[6]
Potential Side Reactions and Troubleshooting
-
Incomplete Alkylation: This can be addressed by increasing the reaction time, temperature, or the equivalents of the alkylating reagent.
-
Alkylation of Other Nucleophiles: While the thiol group of cysteine is the most reactive nucleophile at neutral to slightly basic pH, other side chains such as lysine, histidine, or the N-terminal amine can also be alkylated, especially with prolonged reaction times or excess base. Careful control of pH and reaction time is essential for selectivity.
-
Racemization: The α-carbon of the bromoacetyl reagent is a stereocenter. While the reaction is an SN2 displacement, the potential for racemization should be considered, although it is generally low under these conditions.
-
Oxidation of Cysteine: The free thiol of cysteine can be prone to oxidation to form disulfides. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
Visualization of the Workflow
Caption: Overall workflow for peptide modification.
Conclusion
This compound is a valuable reagent for the site-specific modification of peptides on a solid support. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this tool to synthesize complex and functionally enhanced peptides for a wide range of applications in research and drug development. The protocols provided herein offer a robust starting point for the successful implementation of this methodology.
References
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BenchChem. Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis. BenchChem. Published December 2025. Accessed January 12, 2026.
-
Robey FA, Fields RL. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Anal Biochem. 1989;177(2):373-377.
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Robey FA, inventor; The United States of America as represented by the Department of Health and Human Services, assignee. Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. US patent 5,066,716. November 19, 1991.
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Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat Protoc. 2007;2(12):3247-3256.
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Accessed January 12, 2026.
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CEM Corporation. N-Terminus Acetylation Protocol. CEM Corporation. Accessed January 12, 2026.
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Góngora-Benítez M, et al. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules. 2018;23(10):2473.
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BenchChem. Confirming Peptide Bromoacetylation: A Comparative Guide to Mass Spectrometry Analysis. BenchChem. Published 2025. Accessed January 12, 2026.
-
RSC Publishing. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. Chem Commun (Camb). 2017;53(3):553-556.
-
Stathopoulos P, et al. Side reactions in the SPPS of Cys-containing peptides. Amino Acids. 2013;44(5):1357-1363.
-
BenchChem. Application Notes and Protocols for the Use of Methyl Bromoacetate in Solid-Phase Peptide Synthesis. BenchChem. Published 2025. Accessed January 12, 2026.
-
DeOgny L, et al. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjug Chem. 1991;2(6):458-463.
-
Robey FA. Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates. Methods Mol Biol. 1994;35:73-90.
-
ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep Inc. Accessed January 12, 2026.
-
Stathopoulos P, et al. Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Published March 2013. Accessed January 12, 2026.
-
Coin I, et al. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods Mol Biol. 2013;1047:33-42.
-
Various Authors. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Accessed January 12, 2026.
-
Zhang K, et al. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin. In: Methods in Molecular Biology. Humana Press; 2016:117-124.
-
Robey FA, Fields RL, inventors. Amino acid derivative and bromoacetyl modified peptides. WO patent 1992022318A1. December 23, 1992.
-
Xiong XF, et al. On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives. Tetrahedron Lett. 2021;75:153164.
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Umashankara M, D'Andrea LD. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry. 2017;23(2):224-233.
-
Palomo JM. Solid-phase peptide synthesis. RSC Adv. 2014;4(62):32658-32672.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 12, 2026.
-
Horton DA, Mottram LF, Bailey PD. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. J Pept Res. 2003;61(5):233-245.
-
BenchChem. A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide. BenchChem. Published 2025. Accessed January 12, 2026.
-
Zhang H, et al. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. J Am Soc Mass Spectrom. 2013;24(11):1764-1772.
-
LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Published 2010. Accessed January 12, 2026.
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. Accessed January 12, 2026.
-
Camarero JA, et al. A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Aryl Hydrazide Linker. Lawrence Livermore National Laboratory. Published December 10, 2003. Accessed January 12, 2026.
-
van der Heijden J, et al. On-Resin Photochemical Decarboxylative Arylation of Peptides. J Am Chem Soc. 2021;143(35):14332-14339.
-
Löffler M, et al. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Mol Cell Proteomics. 2011;10(9):M111.009519.
-
van der Veken P, et al. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. J Org Chem. 2023;88(23):16766-16774.
-
Witte MD, et al. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nat Commun. 2012;3:1053.
-
Mandal P, et al. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry. Analyst. 2015;140(10):3434-3441.
-
Giraud M, et al. A highly efficient in situ N-acetylation approach for solid phase synthesis. Chem Commun (Camb). 2011;47(39):11036-11038.
-
Stathopoulos P, et al. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. J Pept Sci. 2006;12(3):227-232.
-
Biosynth. Protecting Groups in Peptide Synthesis. Biosynth. Accessed January 12, 2026.
-
CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures Application Note. CEM Corporation. Accessed January 12, 2026.
-
Li X, et al. Direct on-resin synthesis of peptide-alphathiophenylesters for use in native chemical ligation. Org Lett. 2006;8(8):1633-1635.
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Synthesis of non-natural amino acids using tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
An Application Guide to the Synthesis of Non-Natural Amino Acids Using tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of Non-Natural Amino Acids
Non-natural amino acids (UAAs) are indispensable tools in modern chemistry and biology, serving as unique building blocks for novel therapeutics, engineered proteins, and molecular probes.[1][2] Their integration into peptides or small molecules can introduce conformational constraints, enhance metabolic stability, improve receptor affinity, and impart novel functionalities.[3][4] The synthesis of these custom building blocks is therefore a critical endeavor in drug discovery and chemical biology.[2][5]
This guide focuses on the application of this compound, a highly versatile and efficient electrophilic glycine synthon. Its structure is primed for synthetic utility: the α-bromo group serves as an excellent leaving group for nucleophilic substitution, while the amine and carboxylic acid moieties are orthogonally protected as a tert-butoxycarbonyl (Boc) carbamate and a tert-butyl (tBu) ester, respectively. This dual protection strategy ensures the stability of the core amino acid structure during side-chain installation and allows for facile, often simultaneous, deprotection under acidic conditions.
This document provides an in-depth exploration of the reaction mechanisms, detailed experimental protocols, and practical considerations for employing this reagent to construct a diverse array of non-natural amino acids.
Core Chemistry: Mechanism and Versatility
The primary utility of this compound lies in its reactivity as an electrophile in SN2 reactions. The electron-withdrawing nature of the adjacent carbonyl and carbamate groups activates the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles.
The General Reaction Mechanism
The fundamental transformation involves the displacement of the bromide ion by a nucleophile (Nu⁻), leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position.
Caption: General workflow for UAA synthesis.
The choice of nucleophile dictates the final side chain of the non-natural amino acid. The reaction is compatible with a broad spectrum of nucleophilic partners, including:
-
Organometallic Reagents: Organocuprates, Grignard reagents, and organozinc compounds are effective for installing alkyl, vinyl, and aryl side chains.
-
Enolates: Alkylation of ketone, ester, or malonate enolates provides access to γ-keto acids, glutamic acid analogs, and other functionalized derivatives.
-
Heteroatomic Nucleophiles: Thiolates and alkoxides can be used to synthesize cysteine and serine analogs, respectively.
-
Palladium-Catalyzed Cross-Coupling: Recent advances have enabled the use of this building block in cross-coupling reactions, significantly expanding the scope to include complex aryl and heteroaryl side chains.[6][7]
Experimental Protocols
The following protocols are representative examples of the synthetic utility of this reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Synthesis of a Protected Phenylalanine Analog via Organocuprate Alkylation
This protocol details the synthesis of tert-butyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate using a Gilman cuprate.
| Reagent/Material | Amount | Moles (mmol) | Eq. |
| Copper(I) Iodide (CuI) | 190 mg | 1.0 | 0.5 |
| Anhydrous Tetrahydrofuran (THF) | 20 mL | - | - |
| Phenylmagnesium bromide (1.0 M in THF) | 2.0 mL | 2.0 | 1.0 |
| This compound | 620 mg | 2.0 | 1.0 |
| Saturated aq. NH₄Cl | 15 mL | - | - |
| Diethyl ether | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
-
Cuprate Formation: Add CuI to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and septum. Purge the flask with argon. Add anhydrous THF (10 mL) and cool the resulting suspension to -20 °C (acetonitrile/dry ice bath).
-
Slowly add phenylmagnesium bromide solution dropwise via syringe. Stir the mixture at -20 °C for 30 minutes to form the Gilman cuprate (a dark-colored solution).
-
Alkylation: In a separate argon-purged flask, dissolve this compound in anhydrous THF (10 mL). Cool this solution to -78 °C (acetone/dry ice bath).
-
Transfer the prepared cuprate solution from step 2 to the bromoacetate solution via a cannula, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes until the aqueous layer turns deep blue.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield the pure product.
Caption: Workflow for organocuprate alkylation.
Protocol 2: Global Deprotection to Yield the Free Amino Acid
This protocol describes the simultaneous cleavage of the N-Boc and O-tBu protecting groups.
| Reagent/Material | Amount | Moles (mmol) |
| Protected Amino Acid (from Protocol 1) | 321 mg | 1.0 |
| Dichloromethane (DCM) | 5 mL | - |
| Trifluoroacetic Acid (TFA) | 5 mL | - |
| Triisopropylsilane (TIS) (scavenger) | 0.1 mL | - |
-
Reaction Setup: Dissolve the protected amino acid in dichloromethane in a round-bottom flask.
-
Add triisopropylsilane (TIS), which acts as a scavenger for the tert-butyl cations generated during deprotection.
-
Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add trifluoroacetic acid. Gas evolution (isobutylene) will be observed.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Isolation: Remove all volatile components under reduced pressure. The crude product is the TFA salt of the amino acid.
-
The free amino acid can be obtained by dissolving the residue in water and adjusting the pH to ~7 with a mild base (e.g., NaHCO₃) or by purification using ion-exchange chromatography.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[8] It is also a lachrymator.
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors.[8][9] An eyewash station and safety shower should be readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, and a flame-resistant lab coat.[8][9]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[9][10]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive or degraded nucleophile (e.g., Grignard reagent).2. Presence of moisture.3. Reagent is of poor quality. | 1. Titrate the organometallic reagent before use. Use freshly prepared nucleophiles.2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Argon/N₂). Use anhydrous solvents.3. Purchase from a reputable supplier. |
| Formation of Side Products | 1. Elimination (E2) reaction, especially with bulky or strongly basic nucleophiles.2. Racemization at the α-carbon. | 1. Use less basic nucleophiles (e.g., organocuprates instead of Grignards). Maintain low reaction temperatures (-78 °C).2. Avoid high temperatures and prolonged reaction times. Use milder bases where applicable. |
| Difficult Purification | Co-elution of product with starting material or byproducts. | Adjust the polarity of the chromatography eluent. Consider using a different stationary phase (e.g., C18 reverse-phase) if the compound is polar. |
| Incomplete Deprotection | 1. Insufficient amount of acid (TFA).2. Reaction time is too short. | 1. Use a larger excess of TFA (e.g., 50% v/v in DCM).2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. |
References
- Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 11, 801-832.
- Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807.
- ResearchGate. (2025).
- BioAscent. (2024).
- SynQuest Laboratories, Inc.
- AK Scientific, Inc. Safety Data Sheet: Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)
- Singh, R., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology.
- Santa Cruz Biotechnology.
- Organic Syntheses. (2016). 2-Bromo-N-Boc-glycine tert-butyl ester. Org. Synth. 2016, 93, 37.
- Fisher Scientific.
- Thermo Fisher Scientific. (2025).
- The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.
- MedChemExpress. tert-Butyl 2-((tert-butoxycarbonyl)amino)
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- The Royal Society of Chemistry. (n.d.).
- Macmillan Group, Princeton University. (2021).
- Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids.
- Cavelier, F., Rolland, M., & Verducci, J. (1994). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate.
- Van Horn, J. D., et al. (2007). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Journal of Peptide Science, 13(2), 90-95.
- BOC Sciences. Unnatural Amino Acids for Synthetic Biology & Metabolic Engineering.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Google Patents. (2012).
- Organic Syntheses. (2010). (R)-(N-tert-Butoxycarbonyl)allylglycine. Org. Synth. 2010, 87, 233.
- Sigma-Aldrich. TERT-BUTYL 2-BROMO-2-((TERT-BUTOXYCARBONYL)AMINO)
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Application Notes and Protocols for tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of an Electrophilic α-Amino Acid Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, complementing traditional high-throughput screening (HTS) by offering a more efficient exploration of chemical space.[1][2] FBDD campaigns screen low molecular weight compounds ("fragments") that, despite typically weak binding affinities, exhibit high ligand efficiency.[3] A particularly compelling evolution in this field is the rise of covalent FBDD, which employs fragments equipped with a reactive electrophilic "warhead."[4][5][6] These electrophilic fragments can form a stable covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein, offering distinct advantages such as prolonged duration of action, enhanced potency, and the ability to target shallow or challenging binding sites.[4][7][8]
This guide focuses on tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate , a unique electrophilic fragment with significant potential in covalent FBDD campaigns. Its structure, featuring an α-bromo-glycine scaffold, presents a mild electrophile suitable for targeting nucleophilic residues. The presence of both N-Boc and C-terminal tert-butyl ester protecting groups provides a fascinating duality: they modulate the fragment's physicochemical properties for optimal screening and offer strategically placed synthetic handles for subsequent fragment evolution.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will detail the properties of this fragment, provide a rationale for its application, and present detailed protocols for its use in a covalent FBDD workflow, from initial screening to hit validation.
Physicochemical Profile of the Fragment
The suitability of a compound for FBDD is governed by a set of physicochemical parameters, often guided by the "Rule of Three" (Ro3).[1] Below is a summary of the properties of this compound.
| Property | Value | Significance in FBDD |
| IUPAC Name | tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | Unambiguous chemical identifier. |
| CAS Number | 117833-60-0 | For easy sourcing and regulatory tracking. |
| Molecular Formula | C₁₁H₂₀BrNO₄ | Provides elemental composition. |
| Molecular Weight | 310.19 g/mol | Slightly exceeds the Ro3 guideline (<300 Da), but its value lies in the reactive warhead and protected handles for future synthesis. |
| Calculated logP | ~2.5 - 3.0 | An estimated value suggesting moderate lipophilicity, which can be favorable for cell permeability and target engagement. |
| Hydrogen Bond Donors | 1 | Compliant with Ro3 (≤3), minimizing the entropic penalty of desolvation upon binding. |
| Hydrogen Bond Acceptors | 4 | Compliant with Ro3 (≤3), offering potential for directed interactions within a binding pocket. |
| Rotatable Bonds | 6 | Provides conformational flexibility to adapt to a binding site, while not being excessively floppy. |
| Reactive Group | α-bromo ester | A mild electrophile capable of reacting with soft nucleophiles like cysteine thiols. |
Rationale for Application in Covalent FBDD
The chemical architecture of this compound is not arbitrary; it is strategically designed for a multi-stage drug discovery process.
-
The Electrophilic Core : The α-bromo group serves as the "warhead." Compared to more reactive chloroacetamides or acrylamides, α-bromo carbonyls offer a moderate reactivity profile.[9][10] This is a critical feature in FBDD, as it helps to minimize non-specific off-target reactions and selects for fragments that have an initial non-covalent affinity for the binding site, which then facilitates the covalent reaction.[5][11]
-
The Amino Acid Scaffold : The glycine core provides a simple, well-recognized building block. This simplicity is advantageous in FBDD as it reduces molecular complexity and allows for the exploration of key interactions.
-
Strategic Protecting Groups :
-
N-Boc (tert-butoxycarbonyl) : This group protects the amine, preventing unwanted side reactions. Crucially, it provides a well-established synthetic handle that can be removed under acidic conditions to allow for subsequent elaboration of the fragment hit, for example, through amide bond formation to grow the fragment.
-
C-terminal tert-Butyl Ester : This bulky group enhances the fragment's solubility in organic solvents used for stock solutions and can contribute to favorable binding interactions. Like the Boc group, it can be cleaved under acidic conditions, revealing a carboxylic acid that serves as another vector for chemical modification.[12]
-
The dual protecting groups allow for orthogonal chemistry, providing chemists with multiple, pre-defined pathways for hit-to-lead optimization.
Experimental Workflow and Protocols
A typical covalent FBDD campaign involves several stages, from initial library screening to hit validation and structural characterization. The following protocols are designed as a robust starting point for utilizing this compound.
Figure 1. A generalized workflow for a covalent fragment screening campaign.
Protocol 1: Primary Screening by Intact Protein Mass Spectrometry
Intact protein LC-MS is a powerful primary screening method for covalent fragments as it directly detects the formation of a covalent adduct through the mass shift of the target protein.[8][13][14]
Objective: To identify if this compound forms a covalent adduct with the target protein.
Materials:
-
Target protein (e.g., a cysteine-containing enzyme) at a stock concentration of 10-20 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
This compound (from here on referred to as "Fragment 1").
-
DMSO (for fragment stock solution).
-
96-well or 384-well plates.
-
LC-MS system equipped with a desalting column and a high-resolution mass spectrometer (e.g., Q-TOF).
Procedure:
-
Fragment Stock Preparation: Prepare a 100 mM stock solution of Fragment 1 in 100% DMSO.
-
Assay Plate Preparation:
-
In a 96-well plate, add an appropriate volume of protein buffer to each well.
-
Add Fragment 1 from the stock solution to achieve a final concentration of 200 µM. The final DMSO concentration should be kept low (e.g., ≤ 1%).
-
Include a DMSO-only control (vehicle control).
-
Add the target protein to a final concentration of 5-10 µM. The final reaction volume could be 20-50 µL.
-
-
Incubation: Seal the plate and incubate at 4°C for 24 hours. The low temperature helps to minimize protein degradation and favors binders with some initial non-covalent affinity.[9][10]
-
LC-MS Analysis:
-
Set up an LC method with a short desalting step to remove non-volatile salts. A typical method would use a C4 column with a rapid water/acetonitrile gradient containing 0.1% formic acid.[15]
-
Acquire mass spectra over a mass range that includes the unmodified and expected modified protein.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
-
Data Analysis:
-
Compare the mass spectrum of the fragment-treated sample to the DMSO control.
-
A new peak corresponding to the mass of the protein + the mass of the fragment (minus HBr, which is the leaving group) indicates covalent adduct formation.
-
Calculate the percentage of protein modification (occupancy) based on the relative intensities of the unmodified and modified protein peaks.
-
Protocol 2: Glutathione Reactivity Counter-Screen
A crucial step in covalent fragment screening is to eliminate overly reactive, non-specific compounds.[7] A counter-screen against a small molecule thiol like glutathione (GSH) serves as a proxy for non-specific reactivity.[16]
Objective: To assess the intrinsic reactivity of Fragment 1 towards a generic biological thiol.
Materials:
-
Fragment 1 stock solution (100 mM in DMSO).
-
Glutathione (GSH) solution (e.g., 1 mM in a suitable buffer, pH 7.4).
-
LC-MS system.
Procedure:
-
Reaction Setup: Mix Fragment 1 (e.g., final concentration 100 µM) with GSH (e.g., final concentration 500 µM) in a reaction buffer.
-
Time-Course Monitoring: At various time points (e.g., 0, 1, 2, 4, 6 hours), take an aliquot of the reaction mixture and quench it (e.g., with formic acid).
-
LC-MS Analysis: Analyze the samples by LC-MS, monitoring the disappearance of Fragment 1 and the appearance of the GSH-fragment adduct.
-
Data Analysis: Calculate the half-life of Fragment 1 in the presence of GSH. Fragments with very short half-lives are likely to be promiscuous and can be deprioritized.
Protocol 3: Binding Site Identification by Peptide Mapping LC-MS/MS
Once a hit is confirmed, it is essential to identify the specific amino acid residue that has been modified. This is typically achieved by proteolytic digestion of the modified protein followed by LC-MS/MS analysis.[7][15]
Objective: To identify the specific cysteine (or other nucleophilic) residue modified by Fragment 1.
Figure 2. Workflow for identifying the site of covalent modification using peptide mapping.
Procedure:
-
Protein Modification: Prepare a larger scale reaction of the target protein with Fragment 1 to achieve a high percentage of modification, as confirmed by intact mass analysis. Also, prepare a DMSO control sample.
-
Sample Preparation:
-
Denature the protein samples (e.g., with urea or guanidinium HCl).
-
Reduce disulfide bonds with a reducing agent like DTT.
-
Alkylate the free cysteines in the control sample with an alkylating agent like iodoacetamide (IAA) to prevent disulfide scrambling. In the Fragment 1-treated sample, the modified cysteine will be protected from IAA alkylation.
-
Perform a buffer exchange to remove denaturants and reducing agents.
-
-
Proteolytic Digestion: Digest the protein samples with a protease such as trypsin overnight at 37°C.
-
LC-MS/MS Analysis:
-
Analyze the peptide digests using a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) method where the instrument cycles between an MS1 scan and several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a database search software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides.
-
Search for the expected mass shift on cysteine-containing peptides corresponding to the adduction of Fragment 1.
-
Manually inspect the MS/MS spectra of the modified peptides to confirm the sequence and the site of modification. The presence of b- and y-ions containing the mass shift will pinpoint the modified residue.[17]
-
Hit Validation and Progression
A confirmed covalent hit from the primary screen and peptide mapping needs further validation using orthogonal methods to ensure the observed effect is due to on-target engagement.[18]
-
Biophysical Methods: Techniques like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) can be used to confirm binding. A covalent interaction may lead to a significant thermal stabilization of the protein in DSF.
-
Biochemical/Cellular Assays: If the target is an enzyme, a functional assay should be performed to determine if the covalent modification leads to inhibition of its activity. If a suitable cellular model exists, the fragment can be tested for target engagement and phenotypic effects.
-
Structural Biology: Obtaining an X-ray crystal structure of the protein in complex with the fragment is the ultimate validation.[2][12] This provides atomic-level detail of the binding mode and the covalent linkage, which is invaluable for the subsequent structure-guided design of more potent and selective compounds.
Conclusion and Future Directions
This compound represents a strategically designed electrophilic fragment for covalent FBDD. Its moderate reactivity and embedded synthetic handles for post-screening elaboration make it a valuable tool for tackling challenging drug targets. The protocols outlined in this guide provide a comprehensive framework for its application, from initial screening to detailed characterization of the covalent interaction. While the lack of specific published data for this exact fragment necessitates the use of these generalized, yet robust, protocols, they are based on well-established principles in the field of covalent drug discovery.[7][9][19] The successful application of this and similar fragments will undoubtedly pave the way for the development of novel covalent therapeutics.
References
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McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. [Link]
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McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. [Link]
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Keeley, A., Petri, L., Ábrányi-Balogh, P., & Keserű, G. M. (2020). Covalent fragment libraries in drug discovery. Drug Discovery Today: Technologies, 34, 21-29. [Link]
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Bagg, S., Pinter, M., & Kaser, D. (2019). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 10(2), 275–282. [Link]
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Resnick, E., Bradley, A., & London, N. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951–8968. [Link]
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Bagg, S., Pinter, M., & Kaser, D. (2019). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 10(2), 275–282. [Link]
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McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. [Link]
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Resnick, E., Bradley, A., & London, N. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951–8968. [Link]
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McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Genomics Data Center. [Link]
-
IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. [Link]
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McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
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Joseph, A. P., et al. (2017). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 114(20), E3928–E3937. [Link]
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ResearchGate. (n.d.). Figure 5. Hit fragment validation. A) Structures of selected hit... [Link]
-
Renaud, J., et al. (2016). Biophysical Methods for the Discovery and Characterization of Fragment-Based Leads. University of Cambridge. [Link]
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CRELUX. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. [Link]
-
McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
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Willemsen, J., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4997. [Link]
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Crick Institute & GSK. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. [Link]
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Domainex. (n.d.). Identification of novel hit chemotypes by Covalent Fragment Screening and Binding Site Identification using proteolytic digestio. [Link]
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Scott, D. E., et al. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 11(12), 2003–2012. [Link]
-
G. L. C. Paulus, et al. (2015). Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications. Journal of The American Society for Mass Spectrometry, 26(12), 2051–2060. [Link]
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Supporting Information. (n.d.). [Link]
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Yang, X., & Bartlett, M. G. (2013). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Journal of pharmaceutical and biomedical analysis, 74, 148–164. [Link]
- CN102659588A - Synthesis method of tert-butyl bromoacetate. (n.d.).
- CN106380398A - A green synthetic method for tert-butyl bromoacetate. (n.d.).
-
Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 82, 199. [Link]
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o2h discovery. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
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Domainex. (n.d.). LC-MS based covalent fragment screening strategy. [Link]
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D. J. D. S. et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3466–3474. [Link]
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de Vlieger, D., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today, 27(10), 103310. [Link]
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L. M. J. et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 779–787. [Link]
-
Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]
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de la Fuente, M., et al. (2019). A bright future for fragment-based drug discovery: what does it hold? Future Medicinal Chemistry, 11(4), 267–270. [Link]
-
Patsnap. (2025). What is Astex's strategy in using fragment-based drug discovery? Patsnap Synapse. [Link]
-
T. A. G. et al. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments, (208), e67178. [Link]
-
WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
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- 19. researchgate.net [researchgate.net]
Reaction conditions for alkylation with tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
An In-Depth Guide to Alkylation Reactions Using tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound as a key reagent for the synthesis of complex organic molecules, particularly unnatural amino acids. This guide moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Synthetic Utility of a Versatile Building Block
This compound is a powerful electrophilic building block used to introduce a protected amino acid moiety onto a variety of nucleophiles. Its structure is primed for synthetic utility: the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl ester provide stability under many reaction conditions and allow for orthogonal deprotection strategies.
This reagent is particularly valuable in the synthesis of unnatural α-amino acids, which are critical components in peptidomimetics, drug discovery, and materials science.[1][2] By reacting it with diverse nucleophiles (carbanions, heterocycles, phenoxides, etc.), chemists can construct novel side chains that are not accessible through natural biosynthetic pathways.
Core Principles: Mechanism and Reaction Parameter Causality
The primary transformation involving this reagent is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu-) attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step.
Visualizing the Core Reaction
Caption: The SN2 mechanism for alkylation.
Key Experimental Parameters
-
The Nucleophile : The choice of nucleophile defines the resulting amino acid side chain. Common classes include:
-
N-Nucleophiles : Indoles, pyrroles, and other nitrogen-containing heterocycles.
-
O-Nucleophiles : Phenols and alcohols.
-
S-Nucleophiles : Thiols and thiophenols.[3]
-
C-Nucleophiles : Enolates derived from malonates, β-ketoesters, or other activated methylene compounds.
-
-
The Base : The base is critical for deprotonating the nucleophile (or its precursor), thereby increasing its nucleophilicity. The strength of the base must be matched to the acidity of the proton being removed.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃) : Ideal for deprotonating relatively acidic compounds like phenols and indoles. Cesium carbonate (Cs₂CO₃) is often superior due to the "cesium effect," which results in a more 'naked' and reactive anion.[4]
-
Strong Bases (e.g., NaH, t-BuOK, NaHMDS) : Required for generating carbanions from less acidic C-H bonds, such as those in malonic esters or thiols.[3] Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base suitable for generating reactive anions in solution.[3][5]
-
-
The Solvent : The solvent must dissolve the reactants and facilitate the SN2 mechanism.
-
Polar Aprotic Solvents (DMF, THF, Acetonitrile) : These are the solvents of choice. They are polar enough to dissolve ionic intermediates but do not solvate the anion as strongly as protic solvents, leaving it more nucleophilic. Tetrahydrofuran (THF) is widely used for reactions involving strong bases like t-BuOK.[3][5]
-
-
Temperature & Reaction Time : Most alkylations are performed at temperatures ranging from 0 °C to room temperature, or with gentle heating (e.g., 80 °C) to accelerate slow reactions.[4][5] Reaction times can vary from a few hours to overnight, and progress should always be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Phase-Transfer Catalysis (PTC) : For reactions involving a solid or aqueous base and an organic solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential.[6][7] The catalyst transports the deprotonated nucleophile from the solid/aqueous phase into the organic phase where it can react with the alkylating agent.[7][8] This technique is a cornerstone of green chemistry, often allowing the use of benign inorganic bases and reducing the need for harsh, anhydrous conditions.[7]
Application Protocols and Experimental Data
The following protocols provide a validated framework for performing alkylation reactions with this compound.
General Experimental Workflow
Caption: Standard workflow for alkylation reactions.
Protocol 1: C-Alkylation of a Malonate Derivative (General)
This protocol is representative for forming a carbon-carbon bond, a key step in creating complex amino acid side chains.
-
Preparation : To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the malonate derivative (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkylation : Cool the resulting enolate solution back to 0 °C. Add a solution of this compound (1.2 eq) in anhydrous THF dropwise over 15 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up : Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Comparative Reaction Conditions
The following table summarizes typical conditions for alkylating various nucleophiles, drawn from established literature.
| Entry | Nucleophile Type | Specific Nucleophile | Base | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
| 1 | S-Nucleophile | 4-methoxythiophenol | t-BuOK | THF | None | 0 to RT | - | [3] |
| 2 | N-Nucleophile | 4-Bromoindole | Cs₂CO₃ | DCE | None | RT | 63 | [4] |
| 3 | C-Nucleophile | Hydantoin (glycine-derived) | 50% KOH (aq) | Toluene | TBAB (2 mol%) | RT | 77 | [6] |
| 4 | O-Nucleophile | Phenol | Acid Catalyst | None | [HIMA]OTs | 70 | - | [9][10] |
| 5 | N-Nucleophile | Cyclen | NaOAc·3H₂O | DMA | None | 20-25 | 65 | [11] |
Note: Yields are highly substrate-dependent. This table provides a starting point for optimization.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Scientist's Recommendation |
| Low or No Yield | 1. Insufficiently strong base. 2. Nucleophile is too hindered. 3. Reaction temperature too low. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Increase reaction temperature and time. 3. Ensure all reagents are pure and solvents are anhydrous, especially when using strong bases. |
| Multiple Products | 1. N- vs. C-alkylation (e.g., in indoles). 2. O- vs. C-alkylation (e.g., in phenols). 3. Dialkylation of the nucleophile. | 1. The site of alkylation can be directed by the choice of counter-ion and solvent. Harder cations (Na⁺) tend to favor O-alkylation, while softer cations (Cs⁺) can favor C-alkylation.[4] 2. Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq) to minimize dialkylation. Add it slowly to the reaction mixture. |
| Decomposition of Reagent | 1. Reaction temperature is too high. 2. Presence of water with strong base. | 1. The tert-butyl ester can be sensitive to harsh conditions. Maintain recommended temperatures. 2. Ensure anhydrous conditions when using bases like NaH or NaHMDS to prevent hydrolysis. |
| Starting Material Unchanged | 1. Incomplete deprotonation. 2. Inactive alkylating agent. | 1. Allow more time for the deprotonation step or use a stronger base. 2. Verify the purity of this compound. It is a lachrymator and should be handled with care.[11][12] |
Safety and Handling
This compound is a lachrymator and an alkylating agent.[11][12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
References
- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- Selective Trialkylation of Cyclen with tert-Butyl Bromoacet
- Supporting Information for "Design, Synthesis, and Evaluation of a Novel Series of Potent Reversible Inhibitors of Cysteine Proteases". Journal of Medicinal Chemistry.
- Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malon
- A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles.
- tert-Butyl bromoacetate: Background technique, synthesis, applic
- Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol.
- Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P, P=O system. ScienceDirect.
- Reprogramming natural proteins using unnatural amino acids.
- Phase-Transfer-Catalyzed Alkylation of Hydantoins.
- Application Note and Protocol: Synthesis of 2,4-Di-tert-butylphenol via Phenol Alkyl
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University.
- Industrial Phase-Transfer C
- 2-Alkylation of 3-Alkyindoles With Unactiv
- Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system.
- N-alkylation of indole derivatives.
- Preparing Unnatural Amino Acids.
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Application Notes and Protocols: tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate for Peptide Backbone Modification
Introduction: The Imperative for Peptide Backbone Modification
Peptides represent a powerful class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor membrane permeability.[1][2] A primary strategy to overcome these hurdles is the site-selective modification of the peptide backbone.[3][4] Such modifications can profoundly alter the physicochemical and biological properties of a peptide, enhancing its stability, conformational rigidity, and bioavailability.[1][3] This guide focuses on the application of a versatile reagent, tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate , for the introduction of N-acylated glycine residues, a key step towards novel peptide architectures.
Reagent Profile: this compound
This bifunctional reagent incorporates a Boc-protected amine, an activatable bromide, and a tert-butyl ester. This unique combination makes it an excellent precursor for the in situ generation of N-Boc-glycine-N-carboxyanhydride (UNCA), a highly reactive monomer for peptide modification.
| Property | Value | Reference |
| CAS Number | 117833-60-0 | |
| Molecular Formula | C₁₁H₂₀BrNO₄ | |
| Molecular Weight | 310.19 g/mol | |
| IUPAC Name | tert-butyl 2-bromo-2-(tert-butoxycarbonylamino)acetate |
Synthesis Overview
The synthesis of this compound can be conceptualized from the principles of α-halogenation of carbonyl compounds and standard Boc-protection of amino acids. A plausible synthetic route involves the bromination of a Boc-glycine tert-butyl ester derivative. The Boc (tert-butoxycarbonyl) protecting group is crucial for preventing unwanted side reactions at the amino group during subsequent manipulations and is stable under various conditions, yet readily removable with mild acids like trifluoroacetic acid (TFA).[5][6]
Core Application: In Situ Generation of N-Boc-Glycine-N-Carboxyanhydride (UNCA)
The primary utility of this compound lies in its facile conversion to an N-Boc-glycine-N-carboxyanhydride (UNCA). This transformation is achieved through an intramolecular cyclization, where the carboxylate, transiently formed from the tert-butyl ester, displaces the bromide. This in situ generation is advantageous as it circumvents the isolation of the often unstable NCA monomer.
Reaction Mechanism
The formation of the UNCA proceeds via an intramolecular nucleophilic substitution. The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which then acts as a nucleophile to displace the α-bromide, forming the cyclic anhydride.
Caption: Mechanism of N-Boc-Glycine-NCA formation.
Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on established methods for α-bromination of esters and Boc protection of amino acids.
Materials:
-
Boc-glycine
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Esterification:
-
Dissolve Boc-glycine (1 eq) in DCM.
-
Add tert-butanol (1.5 eq) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C and add DCC (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate.
-
Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Boc-glycine tert-butyl ester.
-
-
α-Bromination:
-
Dissolve the Boc-glycine tert-butyl ester (1 eq) in a suitable solvent like carbon tetrachloride.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.
-
Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to obtain pure this compound.
-
Protocol 2: Peptide Backbone N-Acylation via In Situ UNCA Generation
This protocol describes the modification of a peptide's N-terminus or a side-chain amine.
Materials:
-
This compound
-
Peptide with a free amine (e.g., N-terminally deprotected peptide on solid support, or a peptide in solution)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF, or Dichloromethane, DCM)
-
Trifluoroacetic acid (TFA) for subsequent Boc deprotection if needed.
Experimental Workflow:
Caption: Workflow for peptide backbone N-acylation.
Procedure:
-
Reaction Setup:
-
Dissolve the peptide (1 eq) in anhydrous DMF or DCM.
-
Add DIEA (2-3 eq) to the solution.
-
In a separate flask, dissolve this compound (1.5 eq) in the same anhydrous solvent.
-
-
In Situ UNCA Generation and Coupling:
-
Slowly add the solution of the bromo-reagent to the peptide solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the peptide amine.
-
-
Work-up and Purification:
-
For solution-phase synthesis: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product using flash chromatography or preparative HPLC.
-
For solid-phase synthesis: After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
-
Boc Deprotection (Optional):
-
To deprotect the Boc group, treat the N-acylated peptide with a solution of TFA in DCM (e.g., 20-50% TFA) for 30-60 minutes.
-
Remove the TFA solution and wash the peptide (on resin or after solvent evaporation) with DCM.
-
Safety and Handling
-
This compound is an α-bromo ester and should be handled with care. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable reagent for the site-selective modification of peptide backbones. Its ability to generate a reactive N-Boc-glycine-NCA in situ provides a convenient and efficient method for introducing N-acyl-glycine units into peptides. This modification can enhance the proteolytic stability and modulate the conformational properties of peptides, making it a useful tool for researchers in drug discovery and peptide engineering.
References
-
He, M., et al. (2023). Atom-level backbone engineering preserves peptide function while enhancing stability. ResearchGate. [Link]
-
Schissel, S. L., et al. (2023). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Journal of the American Chemical Society. [Link]
- Google Patents. (2012).
- Google Patents. (2017).
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
Easton, C. J., et al. (1988). Selective modification of glycine residues in dipeptides. Tetrahedron Letters. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]
-
PrepChem.com. (n.d.). Preparation of tert-butyl acetate. [Link]
-
Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers. [Link]
-
He, M., et al. (2023). Atom-level backbone engineering preserves peptide function while enhancing stability. bioRxiv. [Link]
-
Tsurugi, M., et al. (1971). Polymerization mechanism of N‐carboxy‐α‐amino acid anhydride by organometallic compounds. II. Reaction with organozinc compounds. Journal of Polymer Science Part A-1: Polymer Chemistry. [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
Boumoud, T., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]
-
PubMed. (2025). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. [Link]
-
Bai, W., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. [Link]
-
Huber, T., & Güntert, P. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]
-
Boto, A., et al. (2024). Site-selective editing of peptides via backbone modification. Organic Chemistry Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Non-Proteinogenic Amino Acids using tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Authored by: A Senior Application Scientist
Introduction: The Challenge and Opportunity of Non-Proteinogenic Amino Acids
Non-proteinogenic α-amino acids are indispensable structural motifs in medicinal chemistry and drug design. Their incorporation into peptides and small molecules can induce conformational constraints, enhance metabolic stability, and modulate biological activity. Consequently, the development of robust and stereocontrolled methods for their synthesis is a paramount objective for researchers in pharmaceuticals and materials science.[1]
While many asymmetric syntheses of α-amino acids rely on the alkylation of nucleophilic glycine equivalents (enolates), the use of chiral electrophilic glycine synthons offers a powerful and complementary strategy.[2] The reagent tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate serves as a stable, readily available, and highly valuable electrophilic glycine building block. Its reaction with various nucleophiles provides a direct route to diverse α-amino acid derivatives. This guide details the principles and protocols for achieving high stereoselectivity in such reactions, primarily through the application of chiral auxiliaries.
Core Principle: Stereoselective Alkylation via Chiral Control
The central challenge in using an achiral electrophile like this compound is controlling the facial selectivity of the nucleophilic attack to create a single desired stereoisomer. This is typically achieved in one of two ways:
-
Chiral Nucleophile Approach: The electrophile reacts with a nucleophile (e.g., a chiral enolate) that has a covalently attached chiral auxiliary. The steric and electronic properties of the auxiliary block one face of the nucleophile, forcing the electrophile to approach from the less hindered side.
-
Chiral Auxiliary on the Electrophile: A chiral group is incorporated into the electrophilic glycine derivative itself, typically by replacing the achiral ester group (e.g., tert-butyl) with a chiral alcohol. This strategy has been successfully demonstrated with analogues of the title compound.[3]
This application note will focus on the first approach, which is broadly applicable to the title reagent, and will use a well-established system—the alkylation of a chiral titanium(IV) enolate derived from an Evans oxazolidinone auxiliary—as a model protocol.[4][5][6]
Mechanism of Diastereoselective Alkylation
The stereochemical outcome of the reaction between a chiral enolate and an electrophile is dictated by the formation of a highly organized transition state. In the case of Evans' chiral auxiliaries, the acyl oxazolidinone is first converted to a metal enolate (e.g., using TiCl₄ and a tertiary amine base). The metal coordinates to the carbonyl oxygens, forming a rigid chelate. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate. Consequently, the electrophile, this compound, can only approach from the opposite, unhindered face, leading to the formation of a single diastereomer.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an Evans Auxiliary with this compound
This protocol describes a representative procedure for the stereoselective alkylation of a chiral titanium enolate derived from (R)-4-benzyl-3-propionyl-oxazolidin-2-one with the title reagent. This method is adapted from well-established procedures for the alkylation of chiral titanium enolates.[4][6]
Materials:
-
(R)-4-benzyl-3-propionyloxazolidin-2-one
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TiCl₄ (1.1 eq, 1.0 M solution in DCM) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution should turn a deep red or yellow color. Stir for 30 minutes at -78 °C.
-
Base Addition: Add DIPEA (1.2 eq) dropwise. The solution color may lighten. Stir for an additional 60 minutes at -78 °C to ensure complete formation of the titanium enolate.
-
Alkylation: In a separate flask, prepare a solution of this compound (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the chiral enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl solution and extracting with ethyl acetate.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the diastereomerically pure product.
Protocol 2: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions to yield the desired α-amino acid derivative. Hydrolysis with lithium hydroperoxide (LiOOH) is a common method that yields the carboxylic acid without epimerization.
Materials:
-
Alkylated product from Protocol 1
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution at 0 °C. Stir for 20 minutes.
-
Auxiliary Removal: Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous residue with diethyl ether (3x) to remove the recovered chiral auxiliary.
-
Acidification & Product Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate or DCM (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected non-proteinogenic α-amino acid tert-butyl ester.
Data Summary: Representative Results
While direct data for the alkylation of Evans auxiliaries with this compound is not extensively published, results from analogous systems provide a strong validation of the underlying principle. For instance, the diastereoselective reaction of an N-Boc-α-bromoglycinate bearing a chiral (-)-phenylmenthyl ester auxiliary with various Grignard reagents demonstrates excellent stereocontrol.[3]
| Entry | Grignard Reagent (R-MgBr) | Product R-Group | Yield (%) | Diastereomeric Ratio |
| 1 | CH₃-MgBr | Methyl | 75 | >95:5 |
| 2 | CH₃CH₂-MgBr | Ethyl | 78 | >95:5 |
| 3 | (CH₃)₂CH-MgBr | Isopropyl | 72 | >95:5 |
| 4 | Phenyl-MgBr | Phenyl | 85 | >95:5 |
Table 1: Diastereoselective addition of Grignard reagents to α-bromo-N-Boc-glycine-(-)-phenylmenthyl ester. Data adapted from Ermert, P., et al. (1988).[3]
Trustworthiness and Validation
The protocols described are based on well-established and highly cited methodologies in asymmetric synthesis.[4][6]
-
Self-Validation: The stereochemical purity of the final product can be readily assessed. The diastereomeric ratio of the alkylated intermediate can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. After auxiliary cleavage, the enantiomeric excess (ee) of the final amino acid derivative can be confirmed by chiral HPLC or by converting it to a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.
-
Predictable Outcome: The stereochemical outcome is predictable based on the established models for facial selectivity in the alkylation of Evans' chiral auxiliaries. Using the (R)-4-benzyl-oxazolidin-2-one auxiliary as described will lead to the formation of the (S)-α-amino acid derivative. The opposite enantiomer can be synthesized by simply starting with the (S)-auxiliary.
Conclusion and Field Insights
This compound is a potent electrophilic building block for the synthesis of novel α-amino acids. When combined with powerful stereodirecting techniques, such as the use of chiral auxiliaries, it provides a reliable and versatile route to enantiomerically pure products. The protocols outlined herein offer a robust framework for researchers to access a wide array of structurally diverse amino acids for applications in drug discovery, peptide science, and catalyst development. The key to success lies in the precise control of reaction conditions—particularly temperature and the exclusion of moisture—to ensure the formation of a single, well-defined enolate geometry, which is the cornerstone of achieving high stereoselectivity.
References
-
Ermert, P., Meyer, J., Stucki, C., Schneebeli, J., & Obrecht, J.-P. (1988). A Stereoselective synthesis of n-boc-α-amino alcohols and α-amino acids. Tetrahedron Letters, 29(11), 1265–1268. [Link]
-
Soloshonok, V. A., & Ueki, H. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(9), 2145. [Link]
-
Pérez-Palau, M., Sanosa, N., Romea, P., Urpí, F., López, R., Gómez-Bengoa, E., & Font-Bardia, M. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8852–8856. [Link]
-
Sinclair, P. J., Zhai, D., Reibenspies, J., & Williams, R. M. (1986). Electrophilic glycinates: new and versatile templates for asymmetric amino acid synthesis. Journal of the American Chemical Society, 108(5), 1103–1104. [Link]
-
Zhang, Y., & van der Donk, W. A. (2005). Synthesis of nonproteinogenic amino acids to probe lantibiotic biosynthesis. The Journal of Organic Chemistry, 70(17), 6685–6692. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]
-
Shirakawa, S., & Maruoka, K. (2013). Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry, 11(2), 271–278. [Link]
-
G-Tóth, E., & Fülöp, F. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 45(4), 691–718. [Link]
-
ADDI Repository. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. [Link]
-
ResearchGate. (2018). Synthesis of Unnatural/Nonproteinogenic α‐Amino Acids. [Link]
-
MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
-
PubMed Central. (2005). Synthesis of nonproteinogenic amino acids to probe lantibiotic biosynthesis. [Link]
-
PubMed. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. [Link]
-
AIR Unimi. (2016). New Trends in Asymmetric Phase Transfer Catalysis 1. [Link]
Sources
Application Notes and Protocols: Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate in the Synthesis of Peptidomimetics
Introduction
In the field of drug discovery and development, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of paramount importance. They offer significant advantages over their natural counterparts, including enhanced metabolic stability, improved oral bioavailability, and tailored receptor selectivity. A key strategy in designing effective peptidomimetics is the introduction of conformational constraints to lock the molecule into a bioactive conformation. The synthesis of α,α-disubstituted amino acids is a cornerstone of this strategy, as replacing the α-hydrogen with an alkyl or aryl group significantly restricts rotational freedom.[1][2]
tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a highly versatile and valuable building block for the synthesis of these crucial α,α-disubstituted amino acids. This reagent is an electrophilic glycine synthon, featuring an α-bromo group that is susceptible to nucleophilic displacement. The amine and carboxylic acid functionalities are conveniently protected as a tert-butoxycarbonyl (Boc) carbamate and a tert-butyl (tBu) ester, respectively. This dual protection scheme ensures compatibility with a wide range of nucleophiles and reaction conditions, particularly those involving strong bases, while allowing for straightforward deprotection under acidic conditions.[3][4]
This guide provides a comprehensive overview of the applications and protocols for using this compound in the synthesis of peptidomimetic precursors. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent to construct complex and sterically hindered amino acid derivatives.
Reagent Profile and Safe Handling
Chemical Properties
| Property | Value |
| IUPAC Name | tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
| Molecular Formula | C₁₁H₂₀BrNO₄ |
| Molecular Weight | 310.18 g/mol |
| Appearance | Not specified, likely a solid or oil |
| CAS Number | Not readily available; cataloged by suppliers |
Storage and Stability
Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound is sensitive to moisture and high temperatures. Under proper storage conditions, the reagent is stable for extended periods.
Safety and Handling
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] As with all alkylating agents, it should be handled with care.[6][7]
Precautionary Measures:
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[5][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5] Prevent dust formation if the material is a solid.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5] Ensure the area is well-ventilated.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Core Application: Synthesis of α,α-Disubstituted Amino Acids via Alkylation
The primary application of this compound is the synthesis of α,α-disubstituted amino acids through nucleophilic substitution. This reaction allows for the introduction of a wide variety of carbon-based side chains at the α-position of the glycine scaffold.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. A carbon-based nucleophile, typically a stabilized carbanion such as an enolate, attacks the electrophilic α-carbon, displacing the bromide leaving group.
Key Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base is required to generate the carbanion (e.g., an enolate from a ketone or ester) without competing in the substitution reaction. Lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide (t-BuOK) are common choices. The choice of base can influence the reactivity and selectivity of the enolate formation.
-
Low Temperature: Reactions are typically initiated at low temperatures (-78 °C) to control the rate of reaction, prevent side reactions (such as self-condensation of the enolate), and ensure regioselective formation of the kinetic enolate where applicable.
-
Aprotic Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are used to solvate the reagents and intermediates without interfering with the strong bases or nucleophiles.
-
Protecting Groups: The Boc and t-butyl ester protecting groups are robust under the basic conditions of the alkylation.[9] They are specifically chosen for their stability and their concurrent lability under acidic conditions (e.g., trifluoroacetic acid, TFA), which facilitates a one-step deprotection of both the amine and carboxylic acid functionalities post-alkylation.[4]
The general workflow for this synthetic approach is visualized below.
Sources
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- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 8. fishersci.com [fishersci.com]
- 9. Strona domeny infona.pl [infona.pl]
The Versatile Electrophile: Applications of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. The strategic introduction of unnatural amino acids into peptides and small molecules is a cornerstone of this endeavor, often imparting improved metabolic stability, conformational rigidity, and unique pharmacophoric features. Central to the synthesis of these valuable building blocks is a class of reagents that serve as electrophilic synthons for the glycine cation or its equivalents. Among these, tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate has emerged as a particularly powerful and versatile tool. Its unique combination of a reactive α-bromo group and two distinct tert-butyl protecting groups offers a gateway to a diverse array of α,α-disubstituted amino acids and other complex nitrogen-containing scaffolds. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
At the Crossroads of Reactivity and Protection: The Strategic Advantage
The efficacy of this compound lies in its carefully orchestrated chemical design. The tert-butoxycarbonyl (Boc) group on the nitrogen and the tert-butyl ester at the carboxyl terminus provide robust protection under a variety of reaction conditions, particularly those involving basic nucleophiles. This dual protection prevents unwanted side reactions such as self-condensation or polymerization. The key to its utility, however, is the α-bromine atom, which transforms the otherwise simple protected glycine into a potent electrophile, primed for reaction with a wide range of nucleophiles. This strategic arrangement allows for the direct and efficient formation of a new carbon-carbon or carbon-heteroatom bond at the α-position of a glycine scaffold.
Core Application: Synthesis of α,α-Disubstituted Amino Acids
One of the most significant applications of this compound is in the synthesis of α,α-disubstituted amino acids. These non-proteinogenic amino acids are of great interest in medicinal chemistry as they can induce specific secondary structures in peptides and are often more resistant to enzymatic degradation. The general strategy involves the alkylation of a suitable nucleophile with the α-bromo glycine derivative.
Application Note 1: N-Alkylation of Indoles for Tryptophan Analogs
Tryptophan and its derivatives are crucial components of many biologically active molecules. The synthesis of tryptophan analogs with substitution at the indole nitrogen offers a route to modulate the electronic and steric properties of this important pharmacophore.
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to deprotonate the indole nitrogen without competing in the subsequent alkylation reaction. Anhydrous dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation and promoting the nucleophilicity of the indole anion. The reaction is typically initiated at a low temperature to control the exothermic deprotonation step and then allowed to warm to room temperature to facilitate the alkylation.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indole [label="Dissolve Indole\nin Anhydrous DMF"]; Cool [label="Cool to 0 °C"]; Add_NaH [label="Add NaH\n(portion-wise)"]; Deprotonation [label="Stir for 30-60 min\n(Deprotonation)"]; Add_Reagent [label="Add tert-Butyl 2-bromo-2-\n((tert-butoxycarbonyl)amino)acetate"]; Reaction [label="Warm to RT\nStir for 2-24 h"]; Quench [label="Quench with\nSaturated NH4Cl"]; Extract [label="Extract with\nEthyl Acetate"]; Purify [label="Purify by Column\nChromatography"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Indole -> Cool -> Add_NaH -> Deprotonation -> Add_Reagent -> Reaction -> Quench -> Extract -> Purify -> End; }
Caption: Workflow for N-alkylation of indoles.Detailed Protocol 1: Synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-(1H-indol-1-yl)acetate
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the indole. A typical concentration is between 0.1 and 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is usually indicated by the cessation of gas evolution.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 - 1.5 eq) in anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio/Condition | Rationale |
| Indole | 1.0 eq | Starting nucleophile |
| Sodium Hydride (60%) | 1.1 - 1.5 eq | Strong, non-nucleophilic base for deprotonation |
| This compound | 1.1 - 1.5 eq | Electrophilic glycine synthon |
| Solvent | Anhydrous DMF | Polar aprotic solvent to promote SN2 reaction |
| Temperature | 0 °C to Room Temperature | Controlled deprotonation and efficient alkylation |
| Reaction Time | 2 - 24 hours | Varies depending on the indole substrate |
Application Note 2: S-Alkylation of Thiols for Cysteine Analogs
The synthesis of cysteine analogs with modified side chains is a valuable strategy for developing novel enzyme inhibitors and chemical probes. The reaction of thiols with this compound provides a direct route to α-thio-substituted glycine derivatives.
Causality of Experimental Choices: The choice of a milder base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often sufficient to deprotonate the thiol to the more nucleophilic thiolate. Acetonitrile or THF are suitable solvents for this transformation. The reaction is typically conducted at room temperature.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiol [label="Dissolve Thiol\nand Base in Solvent"]; Add_Reagent [label="Add tert-Butyl 2-bromo-2-\n((tert-butoxycarbonyl)amino)acetate"]; Reaction [label="Stir at RT"]; Monitor [label="Monitor by TLC/LC-MS"]; Workup [label="Aqueous Workup"]; Extract [label="Extract with\nOrganic Solvent"]; Purify [label="Purify by Column\nChromatography"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Thiol -> Add_Reagent -> Reaction -> Monitor -> Workup -> Extract -> Purify -> End; }
Caption: Workflow for S-alkylation of thiols.Detailed Protocol 2: Synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-(benzylthio)acetate
-
Preparation: To a solution of benzyl mercaptan (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.2 eq) in acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Reagent/Parameter | Molar Ratio/Condition | Rationale |
| Benzyl Mercaptan | 1.0 eq | Nucleophile |
| Potassium Carbonate | 1.5 eq | Base to generate the thiolate |
| This compound | 1.2 eq | Electrophile |
| Solvent | Acetonitrile | Polar aprotic solvent |
| Temperature | Room Temperature | Mild conditions sufficient for the reaction |
Advanced Applications: Phase-Transfer Catalysis for Enhanced Reactivity
For less reactive nucleophiles or when dealing with biphasic reaction conditions, phase-transfer catalysis (PTC) offers a powerful solution. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nucleophilic anion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate.[1]
Application Note 3: Phase-Transfer Catalyzed Alkylation of Active Methylene Compounds
The alkylation of active methylene compounds, such as malonates or β-keto esters, is a fundamental C-C bond-forming reaction. Using this compound under PTC conditions allows for the efficient synthesis of complex, sterically hindered α,α-disubstituted amino acids.
Causality of Experimental Choices: A biphasic system of toluene and aqueous base (e.g., NaOH) is commonly employed. Tetrabutylammonium bromide (TBAB) is a frequently used and effective phase-transfer catalyst. The catalyst transports the enolate, formed in the aqueous phase, into the organic phase to react with the α-bromo ester.
Detailed Protocol 3: Synthesis of a Diethyl 2-(1-(tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)methyl)malonate
-
Setup: In a round-bottom flask, combine diethyl malonate (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (50% w/w).
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB, 2-10 mol%).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the vigorously stirred biphasic mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.
-
Work-up: After completion, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic reagent design in modern organic and medicinal chemistry. Its ability to serve as a stable, yet reactive, electrophilic glycine equivalent provides a reliable and versatile platform for the synthesis of a wide range of unnatural amino acids and their derivatives. The protocols outlined herein provide a practical foundation for researchers to harness the synthetic potential of this valuable building block. As the demand for more complex and functionally diverse therapeutic agents continues to grow, the applications of this and similar reagents are poised to expand, enabling the discovery of next-generation medicines.
References
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research2004 , 37 (8), 506–517. [Link]
-
Jew, S.-s., et al. Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. The Journal of Organic Chemistry2003 , 68 (11), 4514–4516. [Link]
-
D'hooghe, M., et al. Toward synthesis of alpha-alkyl amino glycines (A3G), new amino acid surrogates. Organic & Biomolecular Chemistry2007 , 5 (21), 3469-3471. [Link]
-
Liu, F., et al. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. RSC Advances2016 , 6 (76), 72473-72477. [Link]
-
Maruoka, K., et al. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. Journal of the American Chemical Society2006 , 128 (41), 13508-13509. [Link]
Sources
The Synthetic Cornerstone: A Guide to Reactions with tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Introduction: Unlocking Chemical Diversity in Peptidomimetics and Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the synthesis of non-proteinogenic or "unnatural" amino acids is of paramount importance. These tailored building blocks are instrumental in the design of peptidomimetics with enhanced metabolic stability, receptor affinity, and novel biological activities.[1][2] At the heart of many synthetic routes to these crucial molecules lies tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, a versatile electrophilic glycine equivalent. This guide provides a comprehensive overview of the experimental setup for reactions involving this reagent, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
This document eschews a rigid template in favor of a structure that logically follows the scientific application of the title compound. We will begin with its fundamental chemical properties and safety considerations, move to the core mechanistic principles of its reactivity, provide detailed, field-tested protocols for its application, and conclude with troubleshooting and a comprehensive list of references.
Reagent Profile and Safety Imperatives
Chemical Identity:
| Property | Value |
| IUPAC Name | tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
| CAS Number | 117833-60-0 |
| Molecular Formula | C₁₁H₂₀BrNO₄ |
| Molecular Weight | 326.18 g/mol |
Safety and Handling:
This compound is an irritant to the skin, eyes, and respiratory system.[3] All handling should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory. In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
The Chemistry of a Glycine Cation Equivalent: Mechanism and Rationale
The synthetic utility of this compound stems from its function as an electrophilic glycine building block. The presence of the electron-withdrawing bromine atom at the α-carbon makes it susceptible to nucleophilic attack. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves two critical purposes: it prevents the amine from acting as a nucleophile itself, thus avoiding self-polymerization, and it allows for facile deprotection under acidic conditions post-alkylation. The tert-butyl ester protects the carboxylic acid functionality and can also be cleaved with acid, often concomitantly with the Boc group.
The choice of base and solvent is crucial for the success of these alkylation reactions. A suitable base should be strong enough to deprotonate the nucleophile but not so strong as to promote elimination or other side reactions. The solvent must be able to dissolve the reactants and be inert to the reaction conditions.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and reproducible. However, optimization for specific substrates may be necessary.
General Protocol for the N-Alkylation of Primary Aliphatic Amines
This protocol is broadly applicable to the mono-alkylation of primary aliphatic amines. The key to achieving mono-alkylation and avoiding the common problem of over-alkylation is the careful control of stoichiometry and reaction conditions.[4][5]
Reaction Scheme:
Caption: General scheme for N-alkylation of primary amines.
Materials:
-
Primary aliphatic amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a solution of the primary aliphatic amine (1.0 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or DIPEA, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality of Choices:
-
Base: K₂CO₃ is a mild inorganic base suitable for many primary amines. For more hindered amines or those with lower nucleophilicity, a stronger, non-nucleophilic organic base like DIPEA is preferred.
-
Solvent: Acetonitrile and DMF are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.
-
Stoichiometry: Using a slight excess of the amine or a 1:1 ratio can help to minimize dialkylation, a common side reaction.[5]
Protocol for the N-Alkylation of Anilines
Anilines are less nucleophilic than aliphatic amines, and therefore, often require more forcing reaction conditions.
Reaction Scheme:
Caption: General scheme for N-alkylation of anilines.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a round-bottom flask, combine the aniline derivative (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.5 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Causality of Choices:
-
Base: The less basic nature of anilines necessitates a stronger base. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "caesium effect," which enhances the nucleophilicity of the aniline.
-
Temperature: Elevated temperatures are required to overcome the lower reactivity of anilines.
Protocol for the S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily react with this compound to form the corresponding thioethers. This reaction is a key step in the synthesis of sulfur-containing unnatural amino acids.[6]
Reaction Scheme:
Caption: General scheme for S-alkylation of thiols.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolve the thiol (1.0 eq) in anhydrous THF or MeCN.
-
Add the base (TEA or K₂CO₃, 1.5-2.0 eq) and stir for 10 minutes at room temperature to form the thiolate.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Choices:
-
Base: A mild base like TEA or K₂CO₃ is usually sufficient to deprotonate the acidic thiol to the highly nucleophilic thiolate.
-
Solvent: THF and MeCN are suitable solvents for this reaction.
Troubleshooting and Side Reactions
| Problem | Potential Cause | Solution |
| Low or no conversion | Insufficiently strong base; low reaction temperature; steric hindrance in the nucleophile. | Use a stronger base (e.g., Cs₂CO₃, NaH); increase the reaction temperature; prolong the reaction time. |
| Dialkylation | The product amine is more nucleophilic than the starting amine. | Use an excess of the starting amine; add the alkylating agent slowly; use a bulkier base.[5] |
| Elimination | Strong, sterically hindered bases can promote elimination of HBr. | Use a milder, less hindered base (e.g., K₂CO₃). |
| Hydrolysis of ester | Presence of water and a strong base. | Use anhydrous solvents and reagents. |
Deprotection of the Final Product
The Boc and tert-butyl ester protecting groups are typically removed simultaneously under acidic conditions.
General Deprotection Workflow:
Caption: General scheme for deprotection.
A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Typically, a 20-50% solution of TFA in DCM is used, and the reaction is stirred at room temperature for 1-4 hours. After completion, the solvent and excess TFA are removed under reduced pressure to yield the desired unnatural amino acid, often as a TFA salt.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide array of unnatural amino acids. Understanding the underlying SN2 mechanism and carefully selecting the appropriate base and solvent are key to achieving high yields and purity. The protocols provided in this guide offer a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, thereby enabling the exploration of novel chemical space in drug discovery and chemical biology.
References
- AK Scientific, Inc. tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)
- Perdih, A., & Sollner Dolenc, M. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(9), 801-832.
- Tian, H., Xu, W., Liu, Y., & Wang, Q. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Organic Letters, 22(13), 5005–5008.
- Williams, R. M. (1989). Synthesis of optically active α-amino acids. Pergamon Press.
- BenchChem. (2025). Protocol for Alkylating Thiol Groups in Proteins with 3-Bromopropionic Acid.
- Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014).
- Hughes, D. L. (2001). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Master Organic Chemistry. (2017, May 26).
- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 631–640.
- Ouchi, H., Saito, Y., Yamamoto, Y., & Takahata, H. (2002). 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline: A Novel and Chemoselective tert-Butoxycarbonylation Reagent. Organic Letters, 4(4), 585–587.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Macmillan Group - Princeton University. (2021, July 1).
- ChemRxiv. (n.d.).
- MedChemExpress. tert-Butyl 2-((tert-butoxycarbonyl)amino)
- Sigma-Aldrich. TERT-BUTYL 2-BROMO-2-((TERT-BUTOXYCARBONYL)AMINO)
- ChemicalBook. (2023, December 15).
- Supporting Information. (n.d.).
- Freie Universität Berlin. (n.d.).
- PubMed. (n.d.). Synthesis of amino acyl adenylates using the tert-butoxycarbonyl protecting group.
- BenchChem. (2025).
- Sciencemadness.org. (2007, May 14).
- Washington University in St. Louis. (2021).
- Arizona Board of Regents. (n.d.).
- MDPI. (2023, September 27).
- PMC - NIH. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.
- CORE. (2022, August 24). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C.
- ResearchGate. (2025, August 9). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)
- Unit 13.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Alkylation of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Welcome to the technical support center for the synthesis of unnatural amino acids via alkylation of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we will address common challenges, explain the underlying chemical principles, and provide field-proven protocols to help you increase yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this bromo-glycine derivative?
A1: The reaction proceeds through the formation of a nucleophilic enolate intermediate. A strong, non-nucleophilic base abstracts the acidic α-proton (the proton on the carbon bearing the bromine and the nitrogen). This creates a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile (typically an alkyl halide) in a classic SN2 reaction to form a new carbon-carbon bond.[1][2][3] The use of a tert-butyl ester is advantageous as it helps prevent saponification that can occur with simpler esters like ethyl esters under basic conditions.[4]
Q2: Why is the choice of base so critical for this reaction?
A2: The base is arguably the most critical variable. It must be strong enough to completely and rapidly deprotonate the α-carbon, shifting the equilibrium entirely to the enolate side.[5][6][7] If the deprotonation is incomplete or slow, a significant concentration of the starting material remains, which can lead to side reactions like self-condensation. Weaker bases like hydroxides or alkoxides are generally unsuitable as they exist in equilibrium and can also act as nucleophiles, leading to undesired side reactions with the alkyl halide.[2][6] Strong, sterically hindered bases like Lithium diisopropylamide (LDA) are often preferred because their bulkiness prevents them from attacking the ester carbonyl group.[1][8]
Q3: What are the ideal characteristics of the alkylating agent (electrophile)?
A3: The alkylation proceeds via an SN2 mechanism, so the electrophile is subject to the same limitations.[1][9] The best results are obtained with primary (1°) alkyl halides (R-X, where X = I, Br, Cl).[9][10] Benzylic and allylic halides are also excellent substrates due to their high reactivity in SN2 reactions. Secondary (2°) halides are poor substrates and often lead to competing E2 elimination reactions, while tertiary (3°) halides will almost exclusively undergo elimination and are not suitable for this alkylation.[1][9]
Q4: Can this reaction be performed under Phase-Transfer Catalysis (PTC) conditions?
A4: While direct alkylation of the bromo-glycine derivative is less common under PTC, the parent glycine imine esters are very effectively alkylated using this method.[4][11][12] PTC involves using a catalyst (like a quaternary ammonium salt) to shuttle the enolate from an aqueous or solid basic phase into an organic phase where it reacts with the alkyl halide.[4] This technique avoids the need for cryogenic temperatures and strictly anhydrous conditions often required for strong bases like LDA, making it highly scalable and practical.[4][13]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Yield, High Recovery of Starting Material
-
Q: I ran the reaction, but my NMR/TLC analysis shows mostly unreacted starting material. What went wrong?
A: This is a classic sign that the enolate was not formed efficiently.
-
Probable Cause 1: Inactive or Insufficient Base. Lithium diisopropylamide (LDA) is highly sensitive to moisture and air. If it was not freshly prepared or properly titrated, its effective concentration could be too low. Similarly, using a base that is too weak (pKa of conjugate acid < 25) will not fully deprotonate the substrate.[5][6]
-
Solution: Use freshly prepared or commercially purchased LDA of known molarity. Ensure you are using at least 1.05-1.1 equivalents to drive the deprotonation to completion. If preparing LDA in-house from n-BuLi and diisopropylamine, ensure the reagents are of high quality and the titration of n-BuLi is accurate.
-
-
Probable Cause 2: Presence of Protic Contaminants. Trace amounts of water or other protic impurities (e.g., alcohol in the solvent) will rapidly quench the strong base and any enolate that forms.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Add all reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Probable Cause 3: Reaction Temperature Too High During Deprotonation. While the alkylation step may run at a higher temperature, the initial deprotonation with LDA is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to ensure stability of the base and the enolate.[14][15]
-
Solution: Maintain a temperature of -78 °C during the addition of the base and for a short period afterward (15-30 minutes) to ensure complete enolate formation before adding the electrophile.
-
-
Problem 2: Low Yield with Formation of Multiple Side Products
-
Q: My yield is poor, and the crude NMR shows a complex mixture of products. What are the likely side reactions?
A: This often indicates that while the enolate formed, it reacted through undesired pathways.
-
Probable Cause 1: Self-Condensation. If the electrophile is not added promptly after enolate formation, or if its addition is too slow, the nucleophilic enolate can attack the electrophilic carbonyl carbon of another molecule of the starting material.
-
Solution: Add the alkyl halide electrophile as a single portion or very quickly via syringe once enolate formation is complete. Ensure the electrophile is pure and free of inhibitors.
-
-
Probable Cause 2: Elimination Reaction. If you are using a secondary alkyl halide, the enolate can act as a base, leading to E2 elimination instead of SN2 substitution.[1]
-
Solution: Use only primary, benzylic, or allylic halides as your electrophile. If a secondary alkyl group is required, alternative synthetic strategies should be considered.
-
-
Probable Cause 3: Reaction with Solvent. Tetrahydrofuran (THF), the common solvent, is generally stable at -78 °C. However, if the reaction is allowed to warm significantly in the presence of excess strong base (like LDA), the solvent can be deprotonated, leading to side reactions.
-
Solution: Maintain strict temperature control throughout the reaction. Quench the reaction appropriately once it is deemed complete, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Visualizing the Reaction and Troubleshooting
To better understand the process, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.
Caption: Core mechanism of the alkylation reaction.
Caption: A workflow for troubleshooting low-yield reactions.
Experimental Protocols & Data
Protocol 1: General Procedure for Alkylation using LDA
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup, extracting the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Table: Impact of Base and Electrophile on Yield
The following table provides representative data on how the choice of base and electrophile structure can impact the success of the alkylation.
| Entry | Base (eq.) | Electrophile (eq.) | Temp (°C) | Time (h) | Approx. Yield (%) | Comments |
| 1 | LDA (1.1) | Benzyl Bromide (1.2) | -78 to RT | 3 | > 85% | Optimal. Clean reaction, high conversion. |
| 2 | NaH (1.1) | Benzyl Bromide (1.2) | 0 to RT | 6 | 60-70% | Slower, heterogeneous reaction.[5] |
| 3 | K₂CO₃ (2.0) | Benzyl Bromide (1.2) | RT | 24 | < 10% | Base is too weak for efficient deprotonation. |
| 4 | LDA (1.1) | Isopropyl Iodide (1.2) | -78 to RT | 4 | < 20% | Significant elimination side product observed.[1] |
| 5 | LDA (0.9) | Benzyl Bromide (1.2) | -78 to RT | 3 | ~50% | Incomplete conversion due to insufficient base. |
References
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
Chemical Communications. (2017). Counter-rotatable dual cinchona quinuclidinium salts and their phase transfer catalysis in enantioselective alkylation of glycine imines. Royal Society of Chemistry. [Link]
-
Thierry, B., et al. (2001). Asymmetric PTC Alkylation of Glycine Imines: Variation of the Imine Ester Moiety. Synlett. [Link]
-
Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(7), 518-525. [Link]
-
Lygo, B., & Crosby, J. (2002). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron Letters, 43(44), 7931-7934. [Link]
-
Senthamarai, T., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(11), 2738-2743. [Link]
-
Ashenhurst, J. Alkylation of Enolates Alpha Position. Chemistry Steps. [Link]
-
LibreTexts Chemistry. (2023). Synthesis of Enols and Enolates. [Link]
-
Asymmetric Synthesis of a-Amino Acids. University of Bath. [Link]
-
LibreTexts Chemistry. (2014). Using LDA to Form an Enolate Ion. [Link]
-
Singh, R., & Kumar, V. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(35), 22756-22781. [Link]
-
Bauer, M., & Kazmaier, U. (2003). Synthesis of g,d-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycin ester enolates. Chemistry – A European Journal, 9(3), 708-716. [Link]
- Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
-
D.M.T. Chan, et al. (2011). Preparing Unnatural Amino Acids. ResearchGate. [Link]
-
Reusch, W., & Farmer, S. (2021). 9.7. Enolate alkylation. Lumen Learning. [Link]
-
Senthamarai, T., et al. (2018). N-Alkylation of α-Amino Esters and Amides through Hydrogen Borrowing. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2022). Alkylation of Enolates. YouTube. [Link]
-
Kazmaier, U. (2001). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. CORE. [Link]
-
Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Thomson, S. A., et al. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(11), 4334-4337. [Link]
-
Clayden, J., & Warren, S. III Enolate Chemistry. University of Manchester. [Link]
-
Ghorai, S., & Ghorai, P. (2014). A novel synthesis of chromone based unnatural-amino acid derivatives. Journal of Chemical Sciences, 126(5), 1481-1490. [Link]
-
Jasperse, C. P. Chapter 22 (Enolate Chemistry) Reaction Summary. Concordia College. [Link]
-
LibreTexts Chemistry. (2022). Alkylation of Enolate Ions. [Link]
-
Chem Vids. (2014). Alpha Alkylation Esters. YouTube. [Link]
-
Farmer, S. (2023). Alpha Alkylation. LibreTexts Chemistry. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15481. [Link]
-
Thomson, S. A., et al. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. ResearchGate. [Link]
-
Chad's Prep. (2021). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. [Link]
-
Thomson, S. A., et al. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. PubMed. [Link]
-
Lygo, B., & Andrews, B. I. (2004). PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. ResearchGate. [Link]
Sources
- 1. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Counter-rotatable dual cinchona quinuclidinium salts and their phase transfer catalysis in enantioselective alkylation of glycine imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Preventing Decomposition of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate (CAS 117833-60-0). This molecule is a valuable building block in synthetic chemistry, particularly for introducing α-amino acid motifs. However, its trifunctional nature—containing a labile tert-butyl ester, an acid-sensitive Boc protecting group, and a reactive α-bromo handle—renders it susceptible to degradation if not stored and handled correctly. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and efficacy of your reagent.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing insights into the root cause and actionable solutions.
Q1: I've observed a color change in my reagent, from colorless/white to yellow or brown. What does this signify?
A color change is a primary visual indicator of chemical decomposition. The development of a yellow or brown hue often suggests the formation of degradation products that contain chromophores. This can result from slow elimination or oxidation reactions, potentially liberating HBr, which can then catalyze further decomposition. The presence of acidic HBr can initiate the cleavage of the highly sensitive Boc (tert-butoxycarbonyl) group or the tert-butyl ester.
Actionable Advice:
-
Assess Purity: Immediately check the purity of the material using a simple analytical method like Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy before any synthetic use.
-
Isolate and Evaluate: If the discoloration is minor, you may consider purifying the reagent by recrystallization or column chromatography, though this is often impractical. For critical applications, it is safest to use a fresh, unopened bottle of the reagent.
-
Review Storage: Discard the discolored reagent according to safety protocols and review your storage conditions against the recommended guidelines in the FAQ section below. Ensure the container seal is intact and the storage location is free from light and heat sources.[1][2]
Q2: My reaction yields are inconsistent or lower than expected when using an older or previously opened bottle of the reagent. Is decomposition the likely culprit?
Yes, a decline in reagent potency is a classic symptom of decomposition. The active concentration of this compound decreases as it degrades. The primary decomposition pathways—hydrolysis and thermal degradation—consume the starting material and generate impurities that can interfere with your reaction.
Causality Explained:
-
Hydrolysis: Exposure to atmospheric moisture can hydrolyze the tert-butyl ester to its corresponding carboxylic acid and cleave the Boc group.[3][4] Neither of these byproducts will participate in the desired reaction, thus lowering your yield.
-
Inhibitory Byproducts: The formation of acidic byproducts (e.g., HBr, the carboxylic acid) can alter the pH of your reaction medium, potentially neutralizing basic reagents or catalysts and hindering the desired chemical transformation.
Actionable Advice:
-
Perform a QC Check: Before starting your synthesis, run a quick TLC or NMR on the reagent to confirm its integrity. Compare this to the Certificate of Analysis (CoA) or data from a new bottle.
-
Use a Fresh Aliquot: It is best practice to aliquot the reagent upon first opening into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.[1]
-
Consider Stoichiometry: If you must use a partially degraded reagent, a quantitative NMR (qNMR) could be used to determine the exact concentration of the active compound, allowing you to adjust the stoichiometry accordingly. However, this does not account for potential interference from impurities.
Q3: My TLC analysis of the starting material shows a new, more polar spot. What is this impurity?
The appearance of a new, more polar spot (i.e., a spot with a lower Rf value) on a silica gel TLC plate is a strong indication of hydrolysis. The two most likely hydrolysis products are significantly more polar than the parent ester.
Identifying the Impurity:
-
Carboxylic Acid: The most common degradation product is 2-bromo-2-((tert-butoxycarbonyl)amino)acetic acid, formed from the hydrolysis of the tert-butyl ester. Carboxylic acids are highly polar and will exhibit a much lower Rf value.
-
Free Amine: If both the ester and the Boc group are hydrolyzed, you would form 2-bromo-2-aminoacetic acid.
See Table 2 for more details on analytical signatures of these byproducts.
Actionable Advice:
-
Confirm Identity: If possible, co-spot your reagent on a TLC plate with a known standard or a sample from a new bottle.
-
Quantify Degradation: The relative intensity of the impurity spot can give you a qualitative sense of the degree of decomposition.
-
Prevent Further Degradation: Ensure your reagent is stored in a desiccated environment and handled under inert gas to prevent further moisture exposure.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability?
To maximize the shelf-life of this compound, it must be protected from heat, light, and moisture. The optimal conditions are summarized in Table 1 . Storing the reagent in a cool, dry, and dark place within a tightly sealed container is critical.[1][5] For long-term storage, refrigeration is highly recommended.[6][7]
Q2: Why is storing this compound under an inert atmosphere (e.g., Argon or Nitrogen) so important?
An inert atmosphere serves two primary functions:
-
Displaces Moisture: It prevents atmospheric water vapor from coming into contact with the compound, thereby inhibiting the hydrolysis of the ester and Boc groups.[3]
-
Displaces Oxygen: While less common for this specific molecule, an inert atmosphere can prevent slow oxidative decomposition pathways that may occur over long periods, especially if initiated by light or trace metal impurities.
This is especially critical after the manufacturer's seal has been broken.
Q3: What are the main chemical pathways through which this compound decomposes?
The two principal decomposition pathways are Hydrolysis and Thermal Degradation . The presence of the alpha-bromo group also makes it a reactive alkylating agent, but this is a matter of incompatibility rather than spontaneous decomposition.[6]
-
Hydrolysis: Both the tert-butyl ester and the N-Boc group are susceptible to cleavage by water, a reaction catalyzed by trace amounts of acid or base.
-
Thermal Degradation: The N-Boc group is known to undergo thermolysis at elevated temperatures (typically >100 °C), fragmenting into isobutylene, carbon dioxide, and the corresponding free amine.[8][9] While ambient storage temperatures are much lower, this pathway underscores the need to avoid storing the reagent near heat sources like ovens or equipment vents.
Q4: How does moisture specifically impact the stability of this compound?
Moisture is the most common and damaging environmental factor. It acts as a nucleophile that attacks the carbonyl carbons of both the ester and the carbamate (Boc) groups.
-
Ester Hydrolysis: Leads to the formation of tert-butanol and 2-bromo-2-((tert-butoxycarbonyl)amino)acetic acid. This reaction can be auto-catalytic, as the acidic product can accelerate further hydrolysis.
-
Boc Group Cleavage: This is generally slower with neutral water but is significantly accelerated by acidic conditions that can arise from other decomposition processes (e.g., HBr release).
Q5: Can I store this compound in a standard laboratory freezer (-20 °C)?
Yes, freezer storage at -20 °C is an excellent option for long-term preservation, as it significantly slows down all potential decomposition reactions.
Crucial Handling Tip: When removing the reagent from the freezer, always allow the container to warm to room temperature completely before opening it. Opening a cold container will cause atmospheric moisture to condense on the cold surfaces and inside the bottle, compromising the integrity of the compound.
Q6: How should I handle the reagent upon first use to ensure maximum stability for future experiments?
Proper initial handling is the most effective way to prevent long-term degradation. Follow the aliquoting protocol outlined in Protocol 1 to safeguard your investment. The key is to minimize the exposure of the bulk supply to the laboratory environment.
Experimental Protocols & Data
Protocol 1: Recommended Aliquoting Procedure for Long-Term Storage
This protocol minimizes contamination and degradation of the bulk reagent.
Materials:
-
Primary container of this compound.
-
Multiple small, amber glass vials with PTFE-lined caps, appropriately sized for single or few uses.
-
Inert gas source (Argon or Nitrogen) with a delivery system.
-
Dry syringes and needles.
-
Glove box or glove bag (ideal, but not mandatory if careful technique is used).
Procedure:
-
Allow the primary container to equilibrate to ambient room temperature before opening.
-
Pre-dry all vials and caps in an oven (e.g., at 120 °C for 2 hours) and allow them to cool in a desiccator.
-
In a fume hood, briefly open the primary container and immediately blanket the headspace with a gentle stream of inert gas.
-
Using a clean, dry syringe or pipette, quickly transfer the desired amount of reagent into each of the smaller vials.
-
Before sealing each vial, flush its headspace with inert gas.
-
Seal each vial tightly with its PTFE-lined cap and wrap the cap with paraffin film for an extra barrier.
-
Label each aliquot clearly with the compound name, date, and concentration (if applicable).
-
Store the aliquots under the recommended conditions (see Table 1 ). Use one aliquot per experiment.
Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)
This is a fast and effective method to check for polar impurities resulting from hydrolysis.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
TLC developing chamber.
-
Mobile Phase: A non-polar solvent system such as 30% Ethyl Acetate in Hexanes is a good starting point. Adjust polarity as needed.
-
Visualization agent: Potassium permanganate (KMnO₄) stain or UV light if the compound is UV active.
-
Sample of your reagent (dissolved in a suitable solvent like dichloromethane or ethyl acetate).
Procedure:
-
Prepare the TLC chamber by adding the mobile phase to a depth of ~0.5 cm and letting it saturate.
-
Using a capillary tube, spot a small amount of your reagent solution onto the TLC plate baseline.
-
Place the plate in the developing chamber and allow the solvent front to travel up the plate.
-
Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. The parent compound should appear as a single, well-defined spot. Any spots with a significantly lower Rf value (closer to the baseline) indicate the presence of more polar decomposition products.
Data & Visualization
Tables for Quick Reference
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2–8 °C (Refrigerate) | Slows the rate of all chemical decomposition pathways.[6][7] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents hydrolysis by displacing moisture and oxidation by displacing oxygen. |
| Container | Tightly Sealed, Amber Glass | Prevents moisture ingress and protects from light-induced degradation.[1][2] |
| Environment | Dry, Well-Ventilated | Avoids moisture and incompatible vapors.[1][5] |
| Incompatibles | Strong Acids, Bases, Oxidizers | Prevents chemical reactions that would degrade the reagent.[5] |
Table 2: Common Decomposition Products and Analytical Signatures
| Decomposition Product | Structure | Formation Pathway | Analytical Signature (TLC on Silica) |
|---|---|---|---|
| Parent Compound | Boc-NH-CH(Br)-CO₂tBu | - | High Rf value. |
| Hydrolyzed Ester | Boc-NH-CH(Br)-CO₂H | Hydrolysis of tert-butyl ester | Very low Rf value; highly polar spot near baseline. |
| Debocylated Amine | H₂N-CH(Br)-CO₂tBu | Acid-catalyzed cleavage of Boc group | Medium Rf value, more polar than parent. |
| Isobutylene | C(CH₃)₂=CH₂ | Thermal decomposition of Boc or ester | Highly volatile gas; not observable by TLC. |
Diagrams of Key Processes
Caption: Primary decomposition pathways for the target compound.
Caption: Troubleshooting workflow for reagent instability issues.
References
-
NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
- Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97891-97895.
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection - Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Fletcher, C. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Fletcher, C. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. Retrieved from [Link]
-
Yadav, J. S., et al. (2015). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. ResearchGate. Retrieved from [Link]
- Supporting Information for relevant synthetic procedures using tert-butyl bromoacet
-
Karppanen, E. J., & Koskinen, A. (2011). Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 2-BROMOACETATE. Retrieved from [Link]
- Supporting Information for synthesis of peptoids. The Royal Society of Chemistry.
-
PubChem. (n.d.). tert-Butyl 2-(2-aminoethoxy)acetate. Retrieved from [Link]
- ResearchGate. (n.d.). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes.
-
Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]
-
PubChem. (n.d.). (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-[acetyl(bromo)amino]acetate. Retrieved from [Link]
- ResearchGate. (n.d.). Oxidative Decomposition of tert-Butylphenyl Acetate.
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. images.nicindustries.com [images.nicindustries.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tert-Butyl bromoacetate | 5292-43-3 [chemicalbook.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Solid-Phase Synthesis with tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate in solid-phase synthesis. This guide is structured to provide in-depth, practical solutions to common challenges encountered during the N-alkylation of resin-bound amines with this versatile building block. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can not only solve immediate issues but also prevent future complications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in solid-phase synthesis?
This compound is a bifunctional reagent used for the introduction of a Boc-protected glycine tert-butyl ester moiety onto a primary or secondary amine. In the context of solid-phase synthesis, it is primarily used for the N-alkylation of resin-bound amines, a key step in the synthesis of N-substituted glycines (peptoids) and other modified peptides. This "submonomer" approach allows for the construction of diverse peptide-peptoid hybrids and other complex molecules.[1][2]
Q2: What is the general workflow for using this reagent on a solid support?
The process is analogous to the submonomer synthesis of peptoids.[3] It involves a two-step cycle for each monomer addition:
-
Acylation: The resin-bound amine is first acylated with a haloacetic acid (in this case, the bromoacetyl derivative is part of the reagent).
-
Nucleophilic Displacement: The halide is then displaced by a primary amine.
When using this compound, the workflow is slightly different as the "side chain" (the Boc-protected amine) is already part of the alkylating agent. The primary application is to modify an existing amine on the solid support.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, providing diagnostic steps and proven solutions.
Issue 1: Incomplete N-Alkylation of the Resin-Bound Amine
Symptoms:
-
A positive Kaiser test (blue or reddish-brown beads) after the alkylation step, indicating the presence of unreacted primary or secondary amines.[4][5][6]
-
LC-MS analysis of a test cleavage reveals a significant amount of the starting, unalkylated peptide/scaffold.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Steric Hindrance | The resin-bound amine may be sterically hindered, especially if it is a secondary amine or is adjacent to bulky amino acid residues. The alkylating agent itself also possesses considerable bulk. | 1. Increase Reaction Time: Extend the alkylation reaction time from the standard 2-4 hours up to 12-24 hours.[3] 2. Elevate Temperature: Gently heat the reaction to 35-50°C. Monitor for potential side reactions. 3. Use a More Polar Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) to improve resin swelling and reagent solubility.[7] |
| Insufficient Reagent Equivalents | Inadequate excess of the alkylating agent or the base can lead to incomplete reaction. | 1. Increase Reagent Stoichiometry: Increase the equivalents of this compound from 5-10 equivalents to 15-20 equivalents. 2. Optimize Base Equivalents: Ensure a sufficient excess of a non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine is used (typically 1.5-2.0 equivalents relative to the alkylating agent). |
| Poor Resin Swelling | Inadequate swelling of the polystyrene resin can limit the accessibility of the reactive sites.[7] | 1. Proper Swelling: Ensure the resin is properly swollen in the reaction solvent (e.g., DMF or DCM) for at least 30-60 minutes before starting the reaction. 2. Solvent Choice: Consider using a solvent mixture, such as DMF/DCM, which can sometimes improve swelling. |
Experimental Workflow: Monitoring N-Alkylation
Caption: Workflow for diagnosing and addressing incomplete N-alkylation.
Issue 2: Side Reactions During N-Alkylation or Subsequent Steps
Symptom:
-
LC-MS analysis of the cleaved product shows unexpected masses, such as M+56 (tert-butylation) or M-100 (Boc group loss).
Root Causes and Solutions:
| Side Reaction | Explanation | Preventative Measures & Solutions |
| Over-Alkylation | A primary amine on the resin is alkylated twice by the reagent. This is less common due to steric hindrance after the first alkylation but can occur with highly reactive amines or prolonged reaction times. | 1. Use a Milder Base: Switch from DIEA to a more hindered base like 2,4,6-collidine. 2. Optimize Stoichiometry: Avoid a very large excess of the alkylating agent if over-alkylation is observed. |
| Premature Deprotection of the Boc Group | The Boc group on the newly introduced moiety may be partially cleaved if the reaction conditions are too harsh or if there is residual acid from previous steps. | 1. Ensure Neutralization: Thoroughly wash the resin with a dilute base solution (e.g., 5% DIEA in DMF) and then with DMF before the alkylation step. 2. Avoid High Temperatures: If heating is necessary, keep it moderate (e.g., < 50°C) and for the minimum time required. |
| tert-Butylation of Nucleophilic Side Chains | During the final TFA cleavage, the tert-butyl cation generated from the cleavage of the ester and the Boc group can alkylate nucleophilic residues like Cys, Met, or Trp.[8][9] | 1. Use an Effective Scavenger Cocktail: Employ a cleavage cocktail containing scavengers that can effectively quench carbocations. A standard recommended cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT) can be used.[10][11] |
Experimental Workflow: Final Cleavage and Deprotection
Caption: General workflow for the final cleavage and deprotection step.
Issue 3: Difficulty in Final Cleavage from the Resin
Symptom:
-
Low yield of the desired product after cleavage, with a significant amount of the product remaining on the resin (confirmed by a small-scale test cleavage of the post-cleavage resin).
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incompatible Resin/Linker | The N-alkylation may have altered the properties of the peptide-resin linkage, making it more resistant to cleavage. This is particularly a concern with highly substituted or aggregated sequences. | 1. Extend Cleavage Time: Increase the cleavage time to 4-6 hours. 2. Use a Stronger Acid Cocktail: While TFA is standard, for very resistant linkages, a stronger acid system might be required, although this increases the risk of side reactions. This should be a last resort. |
| Aggregation | The modified peptide may be aggregated on the resin, preventing the cleavage reagent from accessing the linker. | 1. Swell Resin in Cleavage Cocktail: Allow the resin to swell in the cleavage cocktail for 30 minutes at 0°C before bringing it to room temperature. 2. Agitation: Ensure constant but gentle agitation during the cleavage reaction. |
| Premature Termination | The synthesis may have terminated prematurely, and the low yield is a reflection of poor synthesis efficiency rather than a cleavage problem. | 1. Review Synthesis Monitoring Data: Check the results of any in-process tests (e.g., Kaiser tests) to ensure all previous steps went to completion. 2. Test Cleavage and MS Analysis: A small-scale test cleavage and subsequent MS analysis can help identify truncated sequences.[12] |
Experimental Protocols
Protocol 1: N-Alkylation of a Resin-Bound Primary Amine
Materials:
-
Resin-bound substrate with a free primary amine (e.g., on Rink Amide or Wang resin).[7]
-
This compound.
-
Diisopropylethylamine (DIEA) or 2,4,6-collidine.
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Dichloromethane (DCM).
-
Kaiser test solutions.[6]
Procedure:
-
Resin Preparation: Swell the resin (1 eq.) in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.
-
Prepare Alkylation Solution: In a separate vial, dissolve this compound (10 eq.) and DIEA (15 eq.) in DMF.
-
Alkylation Reaction: Add the alkylation solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test.[5]
-
Negative Result (colorless/yellow beads): The reaction is complete. Proceed to washing.
-
Positive Result (blue beads): The reaction is incomplete. Continue agitation for another 2-4 hours and re-test. If still positive, see Troubleshooting Guide: Issue 1 .
-
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next step in your synthesis.
Protocol 2: Cleavage from Wang Resin and Deprotection
Materials:
-
Dry peptide-resin.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cold diethyl ether.
Procedure:
-
Resin Preparation: Place the dry resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin substitution). Agitate at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude product by LC-MS to confirm the desired mass and assess purity.
References
- Clapperton, A.M., Babi, J., & Tran, H. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2, 417–429.
- Culf, A.S., & Ouellette, R.J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Konno, H. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
- Sun, J., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 656, 241-267.
- Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 100(2), 150–156.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1193 - Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Retrieved from [Link]
- Fujii, N., Futaki, S., Yasueda, K., & Yajima, H. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International journal of peptide and protein research, 36(4), 381-386.
- Lapek, J. D., Jr, Greis, K. D., & E-Li, F. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics, 16(14), 1947–1959.
- Wieczerzak, E., Hamel, R., Jr, Chabot, V., Aimez, V., Grandbois, M., Charette, P. G., & Escher, E. (2008). Monitoring of native chemical ligation on solid substrate by surface plasmon resonance. Biopolymers, 90(3), 415–420.
- Galvani, M., Hamdan, M., Herbert, B., & Righetti, P. G. (2001). Alkylation kinetics of proteins in preparation for two-dimensional maps: a matrix assisted laser desorption/ionization-mass spectrometry investigation. Electrophoresis, 22(10), 2058–2065.
-
Burke, A. J., & Cheung, L. L. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Optimization of reaction time and temperature for tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Technical Support Center: Synthesis of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Introduction: Welcome to the technical support guide for the synthesis of this compound. This valuable building block is a glycine cation equivalent essential for the synthesis of complex amino acids and peptide analogs.[1] The α-bromination of its precursor, N-Boc-glycine tert-butyl ester, is a reaction that requires careful control of conditions to achieve high yield and purity. This guide provides field-proven insights, troubleshooting solutions, and optimization strategies in a direct question-and-answer format to address common challenges encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the synthesis of this compound?
A reliable and well-documented method is the free-radical bromination of N-Boc-glycine tert-butyl ester using N-Bromosuccinimide (NBS).[2] A standard laboratory procedure involves dissolving the starting material and a slight excess (1.05 equivalents) of NBS in a suitable solvent like chlorobenzene.[2] The reaction is initiated photochemically with a tungsten lamp while maintaining the temperature at 0 °C in an ice bath for approximately one hour.[2] This method is favored for its reproducibility and relatively clean conversion.
Q2: Why is N-Bromosuccinimide (NBS) used instead of elemental bromine (Br₂)?
NBS is the reagent of choice for several critical reasons:
-
Selectivity: The reaction proceeds via a free-radical pathway at the α-carbon.[3] Using elemental bromine (Br₂) could lead to competing electrophilic addition reactions if other unsaturated functionalities are present in the molecule.[3][4]
-
Controlled Bromine Concentration: NBS reacts with trace amounts of HBr generated during the reaction to produce a constant, low concentration of Br₂.[4] This minimizes side reactions that can occur with a high concentration of Br₂, such as over-bromination.
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle and measure compared to the highly corrosive and volatile liquid bromine.
Q3: What is the underlying mechanism of this bromination reaction?
The reaction follows a classic free-radical chain mechanism, which consists of three main stages:[3]
-
Initiation: The reaction is started by light (photochemical initiation) or a radical initiator (like AIBN), which generates a small number of bromine radicals (Br•) from the low concentration of Br₂ present.
-
Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of the N-Boc-glycine tert-butyl ester, forming a stabilized substrate radical and HBr. This substrate radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction stops when two radicals combine to form a non-radical species.
Q4: How critical is the choice of solvent?
The solvent choice is important. Chlorobenzene is an effective solvent for this reaction as it is relatively inert to free-radical conditions and effectively dissolves the starting materials.[2] Carbon tetrachloride (CCl₄) has also been traditionally used for Wohl-Ziegler brominations but is now largely avoided due to its toxicity and environmental impact.[3] It is crucial to use an anhydrous solvent to prevent hydrolysis of NBS and the product.
Section 2: Troubleshooting Guide
Issue: The reaction is sluggish, showing low or no conversion of the starting material.
-
Q: My reaction isn't progressing after an hour. What should I check first?
-
A: Check your initiation source. If you are using photochemical initiation, ensure your lamp is functional and positioned close to the reaction flask.[2] The reaction vessel should be made of a material transparent to the lamp's wavelength (e.g., Pyrex). If using a chemical initiator like AIBN or benzoyl peroxide, ensure it has not expired and is used at an appropriate temperature for its decomposition.
-
-
Q: Initiation seems fine, but the reaction is still slow. Can I increase the temperature?
-
A: Yes, cautiously. The standard protocol is run at 0 °C to maximize selectivity and minimize side reactions.[2] If conversion is low, you can allow the reaction to warm slowly to room temperature. Gentle heating (e.g., to 40 °C) can also be applied, but this increases the risk of impurity formation. Monitor the reaction closely by TLC or LC-MS to avoid over-bromination or degradation.
-
Issue: The reaction is messy, producing multiple spots on TLC and a low yield of the desired product.
-
Q: I'm observing what appears to be a di-brominated product or other impurities. What is the likely cause?
-
A: This is often due to excessive reaction time or temperature. Over-bromination can occur if the reaction is left for too long or at too high a temperature. It is crucial to monitor the reaction's progress and stop it (by turning off the lamp and proceeding with workup) as soon as the starting material is consumed. Using more than 1.05-1.1 equivalents of NBS can also lead to side products.[2]
-
-
Q: Could impurities in my starting material be the problem?
-
A: Absolutely. Ensure your N-Boc-glycine tert-butyl ester is pure. The presence of radical scavengers (inhibitors) can quench the reaction, while other reactive species could lead to side products. Additionally, ensure your NBS is of high purity; older NBS can contain excess bromine and succinimide, which can affect the reaction.
-
Issue: The product seems to be degrading during workup or purification.
-
Q: My product looks clean by crude NMR, but I lose a significant amount during silica gel chromatography. Why?
-
A: The target molecule, an α-bromo N-Boc amino ester, can be sensitive. It may be susceptible to decomposition on silica gel, especially if the silica is acidic or if the chromatography run is prolonged. The established Organic Syntheses procedure advantageously uses the crude product directly in the next step after a simple filtration and solvent removal, which is the recommended approach if possible.[2]
-
-
Q: What are the best practices for handling and storing the purified product?
-
A: The product should be handled as a moisture-sensitive and potentially thermally unstable compound. After purification, remove all solvent under reduced pressure at a low temperature. Store the final product under an inert atmosphere (nitrogen or argon) at a low temperature (0-6 °C is recommended for the similar compound tert-butyl bromoacetate) to prevent degradation.[5]
-
Section 3: Experimental Protocol & Optimization Data
Detailed Experimental Protocol
This protocol is adapted from a verified Organic Syntheses procedure.[2]
-
Setup: Equip a 500 mL round-bottomed flask with a magnetic stir bar and a rubber septum. Place the flask under a nitrogen atmosphere.
-
Reagent Addition: Temporarily remove the septum and add N-Boc-glycine tert-butyl ester (10.0 g, 43.2 mmol, 1.0 equiv) and N-Bromosuccinimide (NBS) (8.10 g, 45.5 mmol, 1.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous chlorobenzene (175 mL) via syringe.
-
Reaction: Cool the flask in an ice-water bath (0 °C). Position a 300 W tungsten lamp approximately 5-10 cm from the flask and turn it on to initiate the reaction.
-
Monitoring: Stir the reaction at 0 °C for 1 hour. The colorless solution should become a dark red. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.
-
Workup: Once the reaction is complete, turn off the lamp. Filter the suspension through a fritted funnel to remove the succinimide byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C) to remove the chlorobenzene. Further dry the resulting yellow oil under high vacuum for 2 hours. The crude product is often of sufficient purity for use in subsequent steps without chromatographic purification.[2]
Data Table: Optimization of Reaction Time and Temperature
The following table summarizes expected outcomes from varying reaction parameters, based on established chemical principles. This serves as a guide for optimization.
| Temperature (°C) | Time (hours) | Expected Conversion | Primary Risk(s) | Recommendation |
| 0 | 1 | High (>95%) | None (Standard) | Optimal starting point. [2] |
| 0 | 0.5 | Moderate-Low | Incomplete reaction | Extend reaction time; check initiation. |
| 0 | > 2 | High | Potential for minor side product formation | Unnecessary; monitor to stop at completion. |
| 25 (RT) | 0.5 - 1 | Very High (>98%) | Increased risk of over-bromination | Use if 0 °C is too slow; monitor carefully. |
| 40 | 0.5 | Complete | Significant risk of side products/degradation | Not recommended unless all else fails. |
Section 4: Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Free-Radical Bromination Mechanism
Caption: Simplified free-radical chain reaction mechanism.
References
-
Supporting Information (Vertex AI Search Result[6])
- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks (The Royal Society of Chemistry, )
- CN102659588A - Synthesis method of tert-butyl bromoacetate (Google P
- Bromination (Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides, )
- WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids (Google P
- tert-butyl bromoacetate - Organic Syntheses Procedure (Organic Syntheses, )
- Synthesis of α-bromocarboxylic acids and deriv
- 4 - Organic Syntheses Procedure (Organic Syntheses, )
- N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)
- CN106380398A - A green synthetic method for tert-butyl bromoacetate (Google P
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure (Organic Syntheses, [Link])
-
Boc-glycine tert-butyl ester | 111652-20-1 (J&K Scientific LLC, [Link])
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation (Master Organic Chemistry, [Link])
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry (YouTube, [Link])
Sources
Technical Support Center: Purification of Reactions Involving tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate from your reaction products. As a potent alkylating agent in peptide synthesis and the creation of complex amino acid derivatives, its effective removal is critical for obtaining pure products and ensuring the reliability of downstream applications. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot your specific purification challenges.
Understanding the Challenge: The Chemical Properties at Play
This compound is a relatively non-polar molecule due to the presence of two tert-butyl groups. It is generally soluble in common organic solvents such as ethanol, chloroform, and ethyl acetate, but immiscible with water.[1] The key to successful purification lies in exploiting the polarity differences between this starting material and your desired product. Following a typical nucleophilic substitution reaction, the product will incorporate a new functional group, altering its polarity and providing a basis for separation.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a spot with a similar Rf value to my starting material. How can I be sure it's unreacted starting material?
A1: Co-spotting is the most reliable method. On a fresh TLC plate, spot your reaction mixture in one lane, the pure starting material in a second lane, and a mixture of your reaction mixture and the starting material in a third lane. If the spot is indeed unreacted starting material, the spot in the third lane will appear as a single, more intense spot at the same Rf as the starting material. If it is a new compound with a similar Rf, you will likely see a slightly elongated spot or two very close, distinct spots.
Q2: I've performed a liquid-liquid extraction, but I'm still seeing the starting material in my organic layer. What can I do?
A2: This is a common issue, especially if your product is also highly non-polar. Here are a few things to consider:
-
Increase the polarity of the aqueous phase: While the starting material is immiscible in pure water, increasing the ionic strength of the aqueous phase by using a saturated sodium chloride solution (brine) for washing can help to "salt out" the organic components, improving the separation.
-
pH Adjustment: Depending on the nature of your product, a pH adjustment during the workup can be very effective. If your product has a basic nitrogen atom, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate your product, making it water-soluble and allowing it to move to the aqueous phase while the unreacted starting material remains in the organic layer. You can then neutralize the aqueous layer and extract your pure product. Conversely, if your product has an acidic proton, a wash with a dilute base (e.g., saturated sodium bicarbonate) can be used. The Boc and tert-butyl ester protecting groups are generally stable to mild acid and base washes, but prolonged exposure should be avoided.
-
Solvent Choice: Ensure you are using a suitable extraction solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Sometimes, switching to a less polar solvent like diethyl ether can alter the partitioning behavior in your favor.
Q3: Can I remove the unreacted starting material by distillation?
A3: While the related compound, tert-butyl bromoacetate, has a reported boiling point of 50 °C at 10 mmHg, this is not a recommended method for removing this compound.[2][3] This compound is likely to have a higher boiling point and may be thermally labile, potentially decomposing upon heating. Purification methods that do not require heating, such as chromatography and extraction, are much safer and more effective.
Q4: My product is an oil and won't crystallize. How can I purify it if chromatography is not giving baseline separation?
A4: Oily products are a frequent challenge with Boc-protected amino acid derivatives. If chromatography is not fully resolving your product from the starting material, consider the following:
-
Optimize Chromatography: Experiment with different solvent systems for your flash chromatography. A shallower gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) can improve separation.[4][5]
-
Crystallization of a Salt: If your product has a basic site, you can try to form a salt (e.g., a hydrochloride or hydrobromide salt) which is often more crystalline than the freebase.
-
Pulping: If you have a thick oil, you can try a technique called pulping. This involves stirring the oil vigorously with a solvent in which the desired product is sparingly soluble, but the impurity (in this case, the starting material) is more soluble. A non-polar solvent like n-hexane is a good starting point.[6][7] This can sometimes induce crystallization of the product or wash away the more soluble starting material. Seeding with a small crystal of the pure product, if available, can also be effective.[6][7]
Troubleshooting Guide
This table provides a quick reference for common problems and their potential solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Starting material and product have very similar Rf values on TLC. | Insufficient polarity difference between the starting material and product. | 1. Try a different TLC solvent system. A less polar system might provide better separation. 2. Consider if the reaction has gone to completion. If not, drive the reaction further or accept that purification will be more challenging. |
| Significant amount of starting material remains after aqueous workup. | The product and starting material have similar partitioning coefficients. | 1. Perform multiple extractions with fresh solvent. 2. Use brine washes to improve phase separation.[8] 3. If applicable, use pH manipulation during the extraction to selectively move the product into the aqueous phase. |
| Product co-elutes with starting material during column chromatography. | The chosen solvent system is not optimal for separation. | 1. Use a shallower solvent gradient. 2. Try a different solvent system. For example, if using ethyl acetate/hexane, try dichloromethane/methanol.[4][5] |
| Product is an oil and cannot be purified by crystallization. | The product may have a low melting point or contain impurities that inhibit crystallization. | 1. Ensure the product is as pure as possible via chromatography before attempting crystallization. 2. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then allow it to stand. 3. Attempt to form a crystalline salt. 4. Use the pulping technique with a non-polar solvent.[6][7] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workup
This protocol is a starting point for the initial purification of a reaction mixture.
-
Quench the Reaction: Stop the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
-
Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble byproducts.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove residual water from the organic layer.[8]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for a general liquid-liquid extraction.
Protocol 2: Flash Column Chromatography for Separation
This protocol outlines a general procedure for purifying the crude product obtained from the extraction.
-
Prepare the Column: Pack a silica gel column with a suitable non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica to the top of the column.
-
Elute: Begin eluting with the non-polar solvent system, gradually increasing the polarity (e.g., to 90:10, then 80:20 hexane/ethyl acetate).[4][5]
-
Collect Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Logical flow of a flash chromatography purification.
Protocol 3: Crystallization by Pulping
This protocol can be attempted if the purified product is an oil.
-
Initial Purification: Purify the oily product as much as possible using flash column chromatography.
-
Solvent Addition: To the concentrated oil in a flask, add a small volume of a non-polar solvent in which the starting material is more soluble than the product (e.g., n-hexane or diethyl ether).[6][7]
-
Stirring: Stir the mixture vigorously at room temperature for several hours. A magnetic stirrer is ideal.
-
Observation: Observe for the formation of a precipitate or solid. If a solid forms, it is likely the desired product.
-
Isolation: If a solid forms, collect it by filtration, wash with a small amount of the cold pulping solvent, and dry under vacuum.
References
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
Supporting Information. [Link]
-
National Center for Biotechnology Information. Direct N-alkylation of unprotected amino acids with alcohols. [Link]
- Google Patents.
- Google Patents.
-
Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]
-
Eureka | Patsnap. Crystallization method of Boc-amino acid. [Link]
-
ResearchGate. Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]
-
ChemSynthesis. tert-butyl 2-bromo-2-methyl-3-oxobutanoate. [Link]
-
National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
Sources
- 1. tert-Butyl bromoacetate | 5292-43-3 [chemicalbook.com]
- 2. 溴乙酸叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5292-43-3・t-Butyl Bromoacetate・028-08962・020-08961[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Impact of Base Selection on the Reactivity of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate. The selection of an appropriate base is paramount for achieving desired reactivity and high yields with this sterically demanding electrophile. This document offers expert insights into navigating the challenges posed by its unique structure.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the alkylation of nucleophiles with this compound.
Q1: My alkylation reaction is stalled, showing little to no conversion of my starting material. What is the likely cause?
A: Reaction stalling is typically due to one of two factors: an insufficiently strong base or overwhelming steric hindrance.
-
Inadequate Base Strength: The chosen base must be strong enough to deprotonate your nucleophile effectively, generating a sufficient concentration of the active nucleophile to initiate the reaction. The pKa of the base's conjugate acid (pKaH) should be significantly higher than the pKa of the nucleophile.
-
Steric Hindrance: The target electrophilic carbon is exceptionally crowded. It is an α-carbon bonded to a bromine atom, a bulky tert-butyl ester, and an N-Boc group, which also contains a tert-butyl moiety.[1] This steric congestion can severely slow down the rate of Sₙ2 substitution, as the nucleophile's backside attack is impeded.[2]
Q2: My reaction is producing a significant amount of an elimination byproduct instead of the desired substitution product. Why is this happening?
A: The formation of an α,β-unsaturated dehydroamino acid derivative is a classic sign of E2 elimination competing with the desired Sₙ2 pathway. This is almost always caused by the use of a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu).[3][4] Bulky bases can function as poor nucleophiles but are effective at abstracting the α-proton, leading to elimination.[4][5]
Q3: I am observing hydrolysis of the tert-butyl ester during my reaction. How can I prevent this?
A: The tert-butyl ester is sensitive to both strong acidic and basic conditions, particularly in the presence of water.[6][7] Using strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to saponification of the ester. To prevent this, strictly use anhydrous reaction conditions and select non-nucleophilic organic bases or milder inorganic bases like carbonates.
Q4: When alkylating a primary or secondary amine, I get a mixture of N-alkylation and C-alkylation products. How can I improve the selectivity?
A: The regioselectivity of alkylating species that can form ambident nucleophiles (like enamines or enolates derived from primary/secondary amines) can be challenging to control.[8] N-alkylation is generally favored under conditions of kinetic control (lower temperatures) and with harder electrophiles. C-alkylation can become more prominent under thermodynamic control. Solvent choice also plays a critical role; polar aprotic solvents often favor Sₙ2 reactions at nitrogen.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: Low or No Reaction Conversion
-
Potential Cause 1: Insufficient Deprotonation of the Nucleophile.
-
Causality: The reaction rate is directly proportional to the concentration of the deprotonated, active nucleophile. If the base is too weak, the equilibrium between the protonated and deprotonated nucleophile will lie heavily towards the unreactive protonated form.
-
Recommended Solutions:
-
Check pKa Values: Ensure the base's conjugate acid (pKaH) is at least 2-3 pKa units higher than the pKa of your nucleophile. For example, to deprotonate an alcohol (pKa ~16-18), a base like sodium hydride (NaH, pKaH of H₂ ~36) is effective, whereas triethylamine (TEA, pKaH ~10.8) would be completely ineffective.
-
Switch to a Stronger Base: If using a weak base like a carbonate or an amine base for a weakly acidic nucleophile, consider switching to a stronger base such as an alkoxide, hydride, or a non-nucleophilic amide base like LDA or NaHMDS.[9][10]
-
-
-
Potential Cause 2: Severe Steric Hindrance.
-
Causality: The two tert-butyl groups on the electrophile create a sterically congested environment around the α-carbon, which hinders the backside attack required for an Sₙ2 reaction.[1][2][11] This steric effect is magnified if the incoming nucleophile is also bulky.
-
Recommended Solutions:
-
Increase Reaction Temperature: Heating the reaction provides the necessary activation energy to overcome the steric barrier, increasing the reaction rate. Monitor the reaction carefully, as higher temperatures can also promote side reactions like elimination.
-
Extend Reaction Time: For sterically hindered systems, reactions may require significantly longer times (24-72 hours) to reach completion. Monitor progress by TLC or LC-MS.
-
Choose a Less Hindered Nucleophile (if possible): If the synthetic route allows, using a smaller, more potent nucleophile can significantly improve reaction rates.
-
-
Problem: Dominant Side Product Formation
-
Side Product: Elimination (α,β-Unsaturated Product)
-
Causality: Strong, bulky bases (e.g., KOtBu, LDA) preferentially abstract a proton over acting as a nucleophile, favoring the E2 elimination pathway.[4]
-
Recommended Solutions:
-
Avoid Bulky Bases: Switch from bases like KOtBu to less sterically demanding options.
-
Use Weak, Non-Hindered Bases: For many nucleophiles, mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are highly effective. Cesium carbonate is particularly useful due to the "cesium effect," which enhances the nucleophilicity of the counterion.
-
Employ Organic, Non-Nucleophilic Bases: Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) can be effective at scavenging protons generated in the reaction without promoting elimination.
-
-
-
Side Product: Ester Hydrolysis
-
Causality: The tert-butyl ester is labile to strong aqueous bases.[7]
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
-
Avoid Aqueous Hydroxide Bases: Never use NaOH, KOH, or LiOH if the tert-butyl ester needs to be preserved.
-
Use Organic Bases or Anhydrous Inorganic Bases: Opt for bases like DIPEA, DBU, or anhydrous K₂CO₃.
-
-
Section 3: The Chemist's Guide to Base Selection
Choosing the correct base from the outset is the most critical factor for success. This decision should be guided by the properties of the nucleophile and the desired reaction pathway.
The Decisive Role of pKa
The fundamental principle is that the base must be strong enough to deprotonate the nucleophile. A significant mismatch will result in a failed reaction.
| Nucleophile Class | Typical pKa Range | Suitable Base Classes (Example) | Unsuitable Base Classes (Example) |
| Thiols | 8-11 | Carbonates (K₂CO₃), Amines (TEA) | Bicarbonates (NaHCO₃) |
| Phenols | 9-11 | Carbonates (K₂CO₃), Hydroxides (NaOH) | Amine Bases (TEA) |
| 1,3-Dicarbonyls | 9-13 | Alkoxides (NaOEt), Carbonates (K₂CO₃) | Amine Bases (TEA) |
| Alcohols | 16-18 | Hydrides (NaH), Amides (LDA) | Carbonates, Alkoxides |
| Amines (as N-H) | 35-40 | Organolithiums (n-BuLi) | All weaker bases |
Decision Tree for Base Selection
This workflow provides a logical pathway for choosing an appropriate base.
Section 4: Validated Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate.
Protocol 1: N-Alkylation of a Secondary Amine using Potassium Carbonate
This method is effective for alkylating moderately nucleophilic amines while minimizing side reactions.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.1-0.5 M.
-
Reagent Addition: Stir the suspension vigorously for 15 minutes. Add a solution of this compound (1.1 equiv.) in a small amount of DMF dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: C-Alkylation of a β-Keto Ester using Sodium Hydride
This protocol is suitable for forming C-C bonds with soft carbon nucleophiles.
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Solvent and Nucleophile Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the slow, dropwise addition of the β-keto ester (1.0 equiv.) at 0 °C.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Hydrogen evolution should be observed.
-
Electrophile Addition: Cool the solution back to 0 °C and add a solution of this compound (1.05 equiv.) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with diethyl ether and water. Separate the layers, extract the aqueous layer with ether, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Section 5: Mechanistic Insights
Understanding the competing reaction pathways is crucial for troubleshooting. The desired Sₙ2 reaction is often in competition with E2 elimination and base-mediated hydrolysis.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
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- 5. Can tert-butoxide do sn2? [bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
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- 11. Steric effects and solvent effects in ionic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance with tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate. This valuable building block, a protected brominated glycine derivative, is instrumental in the synthesis of unnatural amino acids and complex peptide structures.[1][2] However, its utility is often challenged by the significant steric hindrance imposed by two bulky tert-butyl groups. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these synthetic hurdles and achieve your desired outcomes.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in reactions with this compound is steric hindrance.[3] The molecule features two bulky groups: a tert-butyl ester and a tert-butoxycarbonyl (Boc) protecting group, flanking the reactive α-carbon. This steric congestion can significantly impede the approach of nucleophiles, leading to slow reaction rates, low yields, or complete reaction failure.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and offers practical, field-proven solutions.
Issue 1: Low or No Yield in N-Alkylation Reactions
Question: I am attempting to N-alkylate a primary or secondary amine with this compound using standard conditions (e.g., K₂CO₃ in acetonitrile), but I'm observing very low conversion. What's going wrong?
Answer: This is a classic case of steric hindrance preventing the nucleophilic amine from attacking the electrophilic carbon.[6] The bulky tert-butyl groups create a crowded environment around the reaction center, making it difficult for the nucleophile to approach for a successful Sₙ2 reaction.[7][8]
Troubleshooting Workflow:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[9] Consider switching to a higher-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10] Microwave irradiation can also be effective in accelerating these sterically demanding reactions.[10]
-
Employ a Stronger, Less-Hindered Base: While potassium carbonate is a common choice, it may not be sufficiently strong or soluble to facilitate the reaction effectively.[10] Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a more soluble carbonate like cesium carbonate (Cs₂CO₃).
-
Add a Catalyst: The addition of a catalytic amount of potassium iodide (KI) can be beneficial.[10] The iodide ion is a better nucleophile and leaving group than bromide, and it can participate in a Finkelstein-type reaction to generate the more reactive iodo-intermediate in situ.
-
Consider Alternative Synthetic Routes: If direct alkylation proves consistently difficult, consider alternative strategies. For instance, it might be possible to alkylate a less hindered glycine equivalent and then introduce the Boc and tert-butyl ester groups at a later stage.
Issue 2: Competing Elimination (E2) Reactions
Question: I'm observing the formation of an elimination byproduct, tert-butyl 2-((tert-butoxycarbonyl)amino)acrylate, in my reaction. How can I suppress this side reaction?
Answer: The use of strong, bulky bases can favor the E2 elimination pathway, where the base abstracts a proton from the α-carbon, leading to the formation of a double bond.[11] This is particularly prevalent at higher temperatures.
Strategies to Minimize Elimination:
-
Choice of Base: Opt for a non-hindered, weaker base if possible. The goal is to have a base strong enough to deprotonate the nucleophile but not so strong that it readily promotes elimination.
-
Lower Reaction Temperature: Lowering the temperature generally favors substitution over elimination.[11] This may require longer reaction times, so careful optimization is key.
-
Nucleophile Selection: Use a strong, but non-bulky, nucleophile. Highly basic and sterically demanding nucleophiles are more likely to act as bases and induce elimination.
| Parameter | To Favor Substitution (Sₙ2) | To Minimize Elimination (E2) |
| Temperature | Moderate to High | Low to Moderate |
| Base | Strong, non-nucleophilic | Weaker, non-hindered |
| Nucleophile | Strong, less hindered | Strong, less hindered |
| Solvent | Polar aprotic (DMF, DMSO) | Polar aprotic (DMF, DMSO) |
Frequently Asked Questions (FAQs)
Q1: Is the Reformatsky reaction a viable option for this compound?
A1: Yes, the Reformatsky reaction can be a powerful tool.[12][13] This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by treating the α-bromo ester with zinc dust.[14] These enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation.[15] The resulting zinc enolate can then react with aldehydes or ketones to form β-hydroxy esters.[16]
Q2: Can I use this reagent in palladium-catalyzed cross-coupling reactions?
A2: While challenging due to steric hindrance, palladium-catalyzed cross-coupling reactions are possible with careful selection of catalysts and ligands. For instance, Stille coupling with organostannanes has been reported for secondary α-bromo carbonyl compounds using bulky phosphine ligands like XPhos.[17] Similarly, Sonogashira coupling with terminal alkynes can be achieved, often requiring a copper-free system and a specialized palladium catalyst.[18] The key is to use a catalyst system that is both highly active and can accommodate the sterically demanding substrate.
Q3: What are the best solvents for reactions involving this compound?
A3: For Sₙ2-type reactions, polar aprotic solvents are generally preferred.[9] Solvents like DMF, DMSO, and acetonitrile (ACN) are excellent choices as they can dissolve the reactants and stabilize the transition state without solvating the nucleophile, thus enhancing its reactivity.[10][11] For Reformatsky reactions, ethereal solvents like tetrahydrofuran (THF) or dioxane are commonly used.[14]
Q4: How can I visualize the steric hindrance problem?
A4: The following diagram illustrates the steric shielding around the α-carbon.
Caption: Steric shielding of the α-carbon by bulky groups.
Experimental Protocols
Protocol 1: Optimized N-Alkylation with a Primary Amine
This protocol provides a starting point for the alkylation of a primary amine, incorporating strategies to overcome steric hindrance.
Materials:
-
This compound
-
Primary amine
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Iodide (KI)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous DMF.
-
Add cesium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reformatsky Reaction with an Aldehyde
This protocol outlines a general procedure for the Reformatsky reaction.
Materials:
-
This compound
-
Aldehyde
-
Zinc dust (activated)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under high vacuum.
-
To a flame-dried flask under an inert atmosphere, add the activated zinc dust (1.5 eq).
-
Add anhydrous THF, followed by a solution of this compound (1.2 eq) in THF.
-
Gently heat the mixture to initiate the formation of the organozinc reagent (indicated by a color change or slight exotherm).
-
Once the enolate formation is underway, add a solution of the aldehyde (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature or gentle reflux until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting β-hydroxy ester by flash column chromatography.
Caption: Troubleshooting workflow for low-yield reactions.
References
-
Wikipedia. Reformatsky reaction. [Link]
-
Pearson+. Consider the reaction of t3BuBr (tert-butyl bromide) with NaOEt...[Link]
-
Cambridge University Press. Reformatsky Reaction. [Link]
-
Reddit. Bulky alkylation troubleshooting. [Link]
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
PubMed Central. Reprogramming natural proteins using unnatural amino acids. [Link]
-
PubMed Central. Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Supporting Information. 2. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
Princeton University, Macmillan Group. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
PubMed Central. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
-
YouTube. Steric hindrance. [Link]
-
Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]
-
ResearchGate. Preparing Unnatural Amino Acids. [Link]
-
ResearchGate. Biocatalytic Asymmetric Reduction of a Sterically Hindered α-Bromo Ketone for the Synthesis of Key Intermediates of Olodaterol | Request PDF. [Link]
-
ResearchGate. Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. [Link]
-
Indian Academy of Sciences. A novel synthesis of chromone based unnatural -amino acid derivatives. [Link]
-
YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]
-
PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
J-STAGE. A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]
-
PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]
-
ResearchGate. (PDF) Decyl(Tri-Tert-Butyl)Phosphonium Tetrafluoroborate/Palladium Acetate: An Effective Catalyst for Cross-Coupling Reaction of Arylbromides with Phenylacetylene in Copper-Free Conditions. [Link]
-
PubMed. Optimising Stereoselectivity in Intramolecular Diels-Alder Reactions of Pentadienyl Acrylates: Synthetic and Computational Investigations Into the "Steric Directing Group" Approach. [Link]
-
PubMed. Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling. [Link]
- Google Patents.
-
PubMed Central. Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles. [Link]
-
Journal of the American Chemical Society. Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. [Link]
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- 18. researchgate.net [researchgate.net]
Managing the formation of diastereomers in tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate reactions
Welcome to the technical support guide for managing diastereoselectivity in reactions involving tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate and related glycine synthons. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of stereocontrolled C-C bond formation at the α-carbon of glycine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in using this compound for asymmetric synthesis?
The core challenge lies in controlling the three-dimensional arrangement of atoms at the α-carbon during nucleophilic substitution. The starting material is a prochiral glycine equivalent. When it reacts with a chiral nucleophile, or when it is converted into a chiral enolate that then reacts with an electrophile, a new stereocenter is formed. If another stereocenter is already present in the molecule (e.g., within a chiral auxiliary), the products will be diastereomers. Achieving a high ratio of one diastereomer over the other is critical for synthesizing enantiomerically pure α-amino acids, which are vital building blocks for pharmaceuticals.[1][2]
Q2: What is the primary mechanism for inducing diastereoselectivity in these reactions?
The most robust and widely adopted strategy is the use of a chiral auxiliary.[1][2][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the glycine structure. Its purpose is to create a sterically and electronically biased environment around the reactive center.
The general workflow is as follows:
-
Attachment: The glycine derivative is coupled to a chiral auxiliary.
-
Enolate Formation: A strong, non-nucleophilic base (like LDA or LiHMDS) is used to deprotonate the α-carbon, forming a rigid, chiral enolate. The metal counterion often chelates with both the enolate and a carbonyl group on the auxiliary, locking the conformation.
-
Diastereoselective Alkylation: The chiral auxiliary sterically blocks one face of the planar enolate, forcing an incoming electrophile to attack from the opposite, less hindered face. This results in the preferential formation of one diastereomer.[4][5]
-
Cleavage: After the desired bond is formed, the chiral auxiliary is removed, yielding the enantiomerically enriched α-amino acid derivative, and the auxiliary can often be recovered.[5][6]
Q3: Beyond the chiral auxiliary, what are the most critical experimental parameters for maximizing the diastereomeric ratio (d.r.)?
Several factors must be precisely controlled to achieve high diastereoselectivity:
-
Temperature: Reactions should be run at low temperatures (typically -78 °C) to maximize kinetic control. At higher temperatures, the energy difference between the competing diastereomeric transition states becomes less significant, leading to lower selectivity.[6]
-
Metal Counterion: The choice of metal from the base (e.g., Li+, Na+, K+, or even boron/titanium) significantly impacts the enolate's geometry and rigidity through chelation. Lithium enolates are common, but sodium enolates can sometimes provide higher selectivity due to different aggregation states and chelation patterns.[4]
-
Solvent & Additives: The solvent system is crucial. Ethereal solvents like THF are standard. Additives can be used to break up enolate aggregates or enhance chelation. For example, HMPA can increase reactivity and selectivity in certain systems, while LiCl can help form more defined enolate structures.[6][7]
-
Base: The choice and stoichiometry of the base are critical for clean and complete enolate formation. Using slightly more than one equivalent of a strong, hindered base like LDA is common practice.
Troubleshooting Guide
This section addresses common problems encountered during the diastereoselective alkylation of N-Boc glycine derivatives.
Problem: Poor Diastereoselectivity (Diastereomeric Ratio Approaching 1:1)
A low diastereomeric ratio (d.r.) is the most common issue, indicating that the energy barrier for the two competing reaction pathways is nearly identical.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor diastereoselectivity.
Detailed Causes and Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Temperature | The energy difference between diastereomeric transition states is often small. Higher temperatures provide enough energy to overcome both barriers, eroding selectivity. Kinetic control is paramount. | Maintain the reaction temperature rigorously at or below -78 °C from base addition through to quenching. Use a cryocool or a dry ice/acetone bath with careful monitoring. |
| Incomplete Enolate Formation | If enolate formation is slow or incomplete, the unreacted starting material can be alkylated via a non-selective background reaction. The base itself can also be complex. | Ensure the base (e.g., LDA) is freshly prepared or properly titrated. Add the base slowly to the substrate solution at -78 °C and allow it to stir for 30-60 minutes to ensure complete enolization before adding the electrophile. |
| Enolate Geometry/Aggregation | The geometry (E/Z) and aggregation state of the enolate are critical for presenting a consistent steric environment. This is influenced by the solvent, counterion, and additives. | Ensure the use of rigorously anhydrous THF. For difficult cases, consider additives like HMPA (use with caution) or LiCl, which can act as a ligand to promote a single, well-defined enolate species.[6][7] |
| Suboptimal Auxiliary/Counterion | The chosen chiral auxiliary may not provide sufficient steric differentiation for the specific electrophile used. The counterion also dictates the rigidity of the chelated intermediate. | If other parameters are optimized, consider switching to a different class of chiral auxiliary (e.g., from an Evans oxazolidinone to an Oppolzer camphorsultam). Alternatively, changing the counterion (e.g., using NaHMDS instead of LDA) can alter the chelation geometry and improve the d.r.[4] |
Problem: Low Chemical Yield and/or Side Product Formation
Low yields can occur alongside poor selectivity and point to competing reaction pathways or decomposition.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Elimination (β-hydride elimination) | If the electrophile has β-hydrogens and the reaction conditions are not optimal, the enolate can act as a base, leading to elimination instead of substitution. | Ensure the reaction is kept cold. Use of a more reactive electrophile (e.g., a triflate or iodide instead of a bromide) can sometimes favor the desired SN2 pathway. |
| Product Epimerization | The newly formed stereocenter is acidic. Allowing the reaction to warm up in the presence of any remaining base can lead to deprotonation and racemization (or epimerization), eroding the d.r. | Quench the reaction at low temperature (-78 °C) by adding a proton source like saturated aqueous NH4Cl. Ensure the quench is rapid and definitive before allowing the mixture to warm to room temperature. |
| Decomposition of Reagents | Organolithium bases are sensitive to moisture and air. The bromo-glycine starting material can be unstable over long periods or to certain conditions. | Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere (Argon or Nitrogen). Check the purity of the starting material before use. |
Problem: Difficulty in Analyzing or Separating Diastereomers
Even with a good d.r., separating the diastereomers is necessary for obtaining a pure compound.
| Technique | Application & Key Considerations |
| NMR Spectroscopy | The primary tool for determining the diastereomeric ratio. Protons near the stereocenters of the two diastereomers often have slightly different chemical shifts. A high-field (≥400 MHz) NMR is recommended. For difficult cases, chiral shift reagents can be used to improve signal separation. |
| Chiral HPLC/SFC | An excellent analytical method for baseline separation of stereoisomers, providing highly accurate d.r. values.[8] It is essential for confirming the purity of the final product after separation. |
| Flash Column Chromatography | The most common preparative separation technique. The polarity difference between diastereomers is often small, requiring careful optimization of the solvent system (eluent). Using a high-performance column material and a slow gradient can significantly improve resolution. |
| Recrystallization | If the desired product is a crystalline solid, recrystallization can be a highly effective method for purification.[9] Often, one diastereomer is less soluble and will crystallize out, leaving the other in the mother liquor. This can sometimes yield material of >99% d.e. |
Experimental Protocols & Visualizations
Protocol: Model Diastereoselective Alkylation using an Evans Auxiliary
This protocol describes a general procedure for the alkylation of an N-glycyl Evans-type oxazolidinone, a common method for achieving high diastereoselectivity.
Reaction Scheme & Mechanism of Control
Caption: Reaction scheme and the principle of stereocontrol via a chelated chiral auxiliary.
Step-by-Step Procedure
-
Preparation: Under an argon atmosphere, dissolve the N-glycyl chiral auxiliary (1.0 eq) in anhydrous THF (0.1 M solution) in a flame-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add freshly titrated lithium diisopropylamide (LDA) (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting solution at -78 °C for 45 minutes to ensure complete formation of the lithium enolate. The solution typically turns a pale yellow/orange color.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC by quenching a small aliquot in saturated NH4Cl and extracting with ethyl acetate.
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of saturated aqueous NH4Cl solution (1 mL per mmol of substrate).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the crude diastereomeric ratio by ¹H NMR analysis. Purify the product by flash column chromatography on silica gel to separate the diastereomers.
References
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline. Benchchem.
- The Journal of Organic Chemistry. Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids.
- Chirality. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- ResearchGate. (2022). Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
- CORE. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C.
- Enolate Alkyl
- PubMed. Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism.
- NIH. (n.d.).
- NIH. (2018). Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids. PMC.
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- PubMed. (2014).
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Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Glycine Synthons: A Comparative Analysis of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate and Beyond
For researchers, medicinal chemists, and professionals in drug development, the synthesis of non-proteinogenic α-amino acids is a cornerstone of modern molecular design. These unique building blocks are instrumental in creating novel peptides, peptidomimetics, and small molecules with enhanced biological activity and metabolic stability. At the heart of many synthetic strategies lies the use of electrophilic glycine synthons, which serve as glycine cation equivalents. This guide provides an in-depth comparison of a prominent reagent in this class, tert-butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, with other widely used alternatives, offering experimental insights to inform your synthetic choices.
Introduction: The Role of Electrophilic Glycine Synthons
The α-carbon of glycine, the simplest amino acid, is not inherently electrophilic. To achieve the formation of a carbon-carbon bond at this position through nucleophilic attack, chemists have developed a range of "glycine cation equivalents." These synthons are glycine derivatives that have been modified to possess an electrophilic center at the α-carbon, enabling the introduction of a wide variety of substituents. The ideal electrophilic glycine synthon should be readily accessible, stable for storage, and exhibit high reactivity and selectivity in coupling reactions. This guide will focus on the practical application and comparative performance of several key classes of these synthons.
In the Spotlight: this compound
This compound is a versatile and commercially available electrophilic glycine synthon. The presence of the electron-withdrawing bromine atom renders the α-carbon susceptible to nucleophilic attack. The bulky tert-butyl ester and the tert-butoxycarbonyl (Boc) protecting group offer several advantages: they enhance the stability of the molecule and the tert-butyl ester can be cleaved under acidic conditions, often with minimal side reactions.[1][2]
Key Features:
-
Stability: The Boc and t-butyl ester groups provide good shelf-life and stability under a range of conditions, though care should be taken to avoid basic hydrolysis of the ester.[]
-
Reactivity: The α-bromo moiety makes it a potent alkylating agent for a variety of soft nucleophiles, including enolates, organometallics, and thiolates.
-
Handling: As with most alkylating agents, it is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4][5][6][7][8]
Synthetic Utility:
This reagent is particularly useful for the synthesis of α,α-disubstituted amino acids and for the introduction of the glycine unit into complex molecules. The reaction typically proceeds via an SN2 mechanism, and the choice of base and reaction conditions is critical to avoid elimination and other side reactions.
The Rise of Alternatives: Chiral Schiff Base Glycine Synthons
While bromoacetate-based synthons are effective, the quest for higher stereocontrol in the synthesis of chiral non-proteinogenic amino acids has led to the development of sophisticated alternatives, most notably chiral Schiff base derivatives of glycine. These systems offer the significant advantage of asymmetric induction, allowing for the enantioselective synthesis of α-amino acids.
The O'Donnell Asymmetric Amino Acid Synthesis
A landmark in this area is the O'Donnell asymmetric amino acid synthesis, which utilizes the benzophenone imine of a glycine alkyl ester.[4] Deprotonation of this Schiff base generates a nucleophilic enolate, which can then be alkylated. The key to the asymmetric version of this synthesis is the use of a chiral phase-transfer catalyst, often derived from Cinchona alkaloids.[9][10]
Mechanism of Asymmetric Induction:
Under phase-transfer catalysis (PTC) conditions, a chiral quaternary ammonium salt shuttles the glycine enolate from the aqueous basic phase to the organic phase containing the alkylating agent. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.
The Belokon Chiral Ni(II) Complexes
Another powerful approach involves the use of chiral Ni(II) complexes of glycine Schiff bases, pioneered by Belokon.[11][12][13] These square-planar complexes act as chiral nucleophilic glycine equivalents. The metal center and the chiral ligand create a rigid and well-defined chiral environment, leading to excellent diastereoselectivity in alkylation reactions.
Mechanism of Diastereoselective Alkylation:
The deprotonated Ni(II) complex forms a chiral enolate. The chiral ligand, typically derived from (S)-proline, effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered face. This results in high diastereomeric excesses, often exceeding 98%.[13][14]
Maruoka and Corey Catalysts
Further advancements in chiral phase-transfer catalysis for the asymmetric alkylation of glycine Schiff bases have been made by Maruoka and Corey.[8][15] They have developed highly effective and structurally refined chiral catalysts that provide excellent enantioselectivity in these reactions.
Performance Comparison: A Head-to-Head Analysis
| Feature | This compound | O'Donnell (Schiff Base with Chiral PTC) | Belokon (Chiral Ni(II) Complex) |
| Synthon Type | Electrophilic | Nucleophilic (in situ generated enolate) | Nucleophilic (chiral enolate complex) |
| Stereocontrol | Achiral (yields racemic products unless a chiral nucleophile is used) | Good to excellent enantioselectivity (typically 80-99% ee) | Excellent diastereoselectivity (often >98% de) |
| Substrate Scope | Broad range of soft nucleophiles | Alkyl, benzyl, and allyl halides | Alkyl halides, Michael acceptors |
| Reaction Conditions | Typically requires a base to generate the nucleophile | Biphasic (organic/aqueous base) or anhydrous with strong base | Homogeneous, often with a solid base (e.g., NaOH) in DMF |
| Catalyst | Not required | Chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivative) | Stoichiometric chiral auxiliary on the Ni(II) complex |
| Practicality | Commercially available, straightforward to use for racemic synthesis | Requires a specialized chiral catalyst, can be sensitive to reaction conditions | Requires synthesis of the chiral complex, but often robust and scalable |
| Cost | Reagent itself is moderately priced. | Chiral catalysts can be expensive.[11] | The chiral auxiliary can be recovered and reused.[11] |
Experimental Section
Synthesis of this compound
This protocol is adapted from a reported synthesis.[16]
Workflow for the Synthesis of this compound
Caption: Radical bromination of N-Boc-glycine tert-butyl ester.
Materials:
-
N-Boc-glycine tert-butyl ester (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Chlorobenzene (to make a 0.25 M solution)
-
500 mL round-bottomed flask
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen inlet
-
Ice water bath
-
300 W tungsten lamp
Procedure:
-
To a 500 mL round-bottomed flask equipped with a magnetic stir bar and capped with a rubber septum, add N-Boc-glycine tert-butyl ester and N-Bromosuccinimide.
-
Place the flask under a nitrogen atmosphere.
-
Add chlorobenzene to the flask.
-
Cool the flask in an ice water bath.
-
Irradiate the flask with a 300 W tungsten lamp for 1 hour with stirring. The solution will turn from colorless to a dark red.
-
Filter the suspension and remove the chlorobenzene under reduced pressure.
-
Dry the resulting yellow crude oil under high vacuum. The product is used in the next step without further purification.
Representative Asymmetric Alkylation of a Glycine Schiff Base (O'Donnell Method)
This is a general procedure based on the O'Donnell protocol.[7]
Workflow for Asymmetric Alkylation via Phase-Transfer Catalysis
Caption: Asymmetric benzylation of a glycine Schiff base.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
-
Chiral phase-transfer catalyst (e.g., a Maruoka or O'Donnell catalyst) (1 mol%)
-
Toluene
-
50% aqueous potassium hydroxide solution
-
Benzyl bromide (1.2 equiv)
Procedure:
-
To a solution of the chiral phase-transfer catalyst and N-(diphenylmethylene)glycine tert-butyl ester in toluene, add the 50% aqueous KOH solution.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for the appropriate time (typically 3-9 hours, monitor by TLC or LC-MS).
-
Upon completion, pour the mixture into ice-cooled water and extract with an organic solvent (e.g., CH2Cl2).
-
Wash the organic phase with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Conclusion
The choice of an electrophilic glycine synthon is highly dependent on the specific synthetic goal. For the straightforward synthesis of racemic α-amino acids or the introduction of a glycine moiety where stereochemistry is not a concern, This compound is a reliable and convenient choice. However, for the synthesis of enantiomerically enriched non-proteinogenic α-amino acids, chiral Schiff base synthons, employed in methodologies such as the O'Donnell asymmetric phase-transfer catalysis or with Belokon's Ni(II) complexes , are far superior. These methods, while requiring more specialized reagents or catalysts, offer a level of stereocontrol that is essential for the synthesis of chiral drugs and probes. Ultimately, a thorough understanding of the reactivity, scope, and limitations of each of these powerful synthetic tools will enable the researcher to make the most informed decision for their specific application.
References
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O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
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- Lygo, B.; Andrews, B. I.
- Belokon', Y. N.; et al. Asymmetric synthesis of ( S )‐α‐(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. Request PDF.
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- O'Donnell, M. J. The preparation of optically active α-amino acids from the benzophenone imines of glycine derivatives.
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- Corey, E. J.; Xu, F.; Noe, M. C. A rational approach to catalytic enantioselective enolate alkylation using a structurally rigidified and defined chiral quaternary ammonium salt under phase transfer conditions.
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- Macmillan Group - Princeton University.
- Dondoni, A.; et al. PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters.
- Dery, A. B.; et al. On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids.
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- Belokon', Y. N.; et al. Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of ??-Amino Acids. Request PDF.
- Belokon', Y. N.; et al. NH-type of chiral Ni(ii) complexes of glycine Schiff base: design, structural evaluation, reactivity and synthetic applications. Organic & Biomolecular Chemistry (RSC Publishing).
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- D'Addario, P. A.; et al. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.
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- Biffis, A.; et al. Recoverable dendritic phase-transfer catalysts containing (+)-cinchonine-derived ammonium salts. CORE.
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A Comparative Guide to Synthetic Strategies for α-Functionalized Amino Acids: N-Bromosuccinimide vs. Pre-functionalized Glycine Building Blocks
Executive Summary
The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern drug discovery, peptidomimetics, and chemical biology, enabling the creation of novel molecular architectures with enhanced therapeutic properties.[1][2] A key intermediate in the synthesis of many UAAs is the α-bromo, N-protected amino acid ester, which serves as a versatile electrophile for introducing diverse side chains. This guide provides an in-depth comparison of two distinct and powerful strategies for accessing and utilizing these intermediates:
-
In-Situ Bromination: The direct α-bromination of an N-protected glycine ester using N-Bromosuccinimide (NBS).
-
Pre-functionalized Synthon Approach: The direct use of a stable, pre-brominated building block, specifically tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate.
This guide moves beyond a simple reagent comparison to analyze the strategic advantages, mechanistic nuances, and practical limitations of each workflow. We will provide experimental protocols, comparative data, and expert insights to help researchers select the optimal synthetic route for their specific research and development goals.
Introduction: The Strategic Importance of α-Bromo Amino Esters
The α-position of an amino acid is a critical locus for molecular diversification. Introducing substituents at this position can profoundly influence a peptide's conformational stability, resistance to enzymatic degradation, and receptor-binding affinity. The α-bromo derivative of a protected amino acid, such as a glycine ester, is an exceptionally valuable synthetic intermediate. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions to forge new carbon-carbon or carbon-heteroatom bonds, thereby creating a diverse library of α-substituted amino acids.[3][4]
The central challenge lies in efficiently and cleanly preparing this α-bromo intermediate. The two strategies discussed herein represent fundamentally different philosophies: one relies on activating a simple precursor in situ, while the other utilizes a precisely engineered, ready-to-use electrophile.
Strategy 1: In-Situ α-Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a widely used, convenient, and crystalline source of electrophilic bromine, making it a safer and easier-to-handle alternative to liquid bromine.[5][6] In the context of amino acid synthesis, it is primarily used for the α-bromination of carbonyl derivatives, such as N-protected glycine esters.
Principle and Mechanism of Action
The α-bromination of a carbonyl compound like a glycine ester using NBS typically proceeds via an enolate or enol intermediate. The reaction is often catalyzed by acid or a radical initiator.[7]
-
Acid-Catalyzed Pathway: A catalytic amount of acid protonates the carbonyl oxygen, promoting tautomerization to the enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS, yielding the α-bromo ester and succinimide.
-
Radical Pathway: Under initiation by light (hν) or a radical initiator like AIBN, NBS can serve as a source of the bromine radical (Br•).[8][9] This radical abstracts the α-hydrogen to form a carbon-centered radical, which then reacts with another source of bromine (either Br₂ generated in-situ or NBS itself) to form the product. For α-bromination of carbonyls, the enolate pathway is often preferred due to higher yields and fewer side products.[7][8]
Experimental Workflow: NBS-Mediated Bromination
The workflow involves starting with a readily available N-protected amino acid ester and activating it in a dedicated bromination step before proceeding to the substitution.
Advantages and Disadvantages of the NBS Strategy
| Advantages | Disadvantages |
| Cost-Effective: Starting materials like glycine derivatives and NBS are relatively inexpensive and readily available in bulk. | Potential for Side Reactions: Over-bromination (dibromination) can occur. If the substrate contains other reactive sites (e.g., electron-rich aromatic rings), bromination can occur there as well.[8] |
| Established Protocols: The Wohl-Ziegler reaction and related brominations are well-documented in organic chemistry.[5][6] | Harsh Conditions: Radical reactions often require reflux and anhydrous conditions, which may not be suitable for sensitive substrates.[8] |
| Scalability: The reaction can be scaled for large-quantity production of simple α-bromo esters. | Purification Challenges: The primary byproduct, succinimide, must be carefully removed, which can complicate the workup and purification process. |
| Versatility in Bromination: NBS is a versatile reagent for various bromination reactions beyond just α-carbonyls.[10][11] | Reagent Stability: NBS can decompose over time, releasing bromine, and should be stored under refrigeration. Impure NBS may give unreliable results.[7][8] |
Strategy 2: The Pre-functionalized Synthon Approach
This strategy bypasses the in-situ bromination step entirely by employing a precisely engineered building block: This compound . This molecule is a stable, crystalline solid that acts as a direct electrophilic equivalent of a protected glycine cation.[12]
Principle and Application
This reagent is designed for direct use in nucleophilic substitution reactions. Its power lies in its simplicity and predictability. Researchers can focus on generating a diverse range of nucleophiles (e.g., organometallics, enolates, heteroatomic nucleophiles) and couple them directly with the synthon to build the desired amino acid side chain. This approach provides a modular and highly convergent route to complex UAAs.
The dual tert-butyl protecting groups (Boc on the amine and a t-butyl ester on the carboxyl) offer robust protection under basic or nucleophilic conditions while allowing for facile, simultaneous deprotection under acidic conditions (e.g., with trifluoroacetic acid).[]
Experimental Workflow: Pre-functionalized Synthon
The workflow is more convergent, focusing on the preparation of the nucleophile and the subsequent coupling reaction.
Advantages and Disadvantages of the Synthon Strategy
| Advantages | Disadvantages |
| High Specificity & Predictability: The reaction occurs only at the α-bromo position, eliminating side reactions associated with a separate bromination step. | Higher Reagent Cost: The pre-functionalized synthon is a specialty chemical and is more expensive than the basic precursors used in the NBS strategy. |
| Milder Reaction Conditions: The coupling step can often be performed under milder conditions, preserving sensitive functional groups within the nucleophile. | Limited to Glycine Scaffold: This specific reagent is designed to produce derivatives of glycine. Synthesizing α-substituted versions of other amino acids would require different starting synthons. |
| Simplified Workflow & Purification: Bypassing the bromination step shortens the overall synthetic sequence. The workup is often cleaner, without byproducts like succinimide. | Requires Synthon Synthesis/Purchase: The reagent must either be purchased or synthesized, adding a step if not commercially sourced. |
| Modularity: Excellent for generating libraries of compounds by coupling a common electrophile with a diverse set of nucleophiles. | Potential for Racemization: As with any α-carbonyl substitution, conditions must be carefully controlled to minimize racemization if a chiral nucleophile or base is used. |
Head-to-Head Comparison: Synthesis of a Protected α-Aryl Glycine Derivative
To illustrate the practical differences, let's consider the synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-(4-methoxyphenyl)acetate.
Protocol 1: The NBS Approach
-
Step A: Synthesis of Boc-Gly-O-tBu: Commercially available Boc-glycine is esterified with tert-butanol using a coupling agent like DCC/DMAP or via reaction with isobutylene under acidic catalysis.[2][14]
-
Step B: α-Bromination: A solution of Boc-Gly-O-tBu in an anhydrous solvent like CCl₄ is treated with NBS (1.1 eq) and a radical initiator (e.g., AIBN, catalytic amount). The mixture is refluxed under inert atmosphere until completion (monitored by TLC/GC-MS). The reaction is cooled, the succinimide byproduct is filtered off, and the crude product is purified by column chromatography.
-
Step C: Arylation: A Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from 4-bromoanisole and magnesium turnings in THF. The purified α-bromo intermediate from Step B is dissolved in anhydrous THF and cooled to -78 °C. The Grignard reagent is added dropwise, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aq. NH₄Cl, extracted, and the final product is purified by column chromatography.
Protocol 2: The Pre-functionalized Synthon Approach
-
Step A: Arylation: A Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared as described above. In a separate flask, this compound (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. The Grignard reagent is added dropwise, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aq. NH₄Cl, extracted, and the final product is purified by column chromatography.
Comparative Experimental Data (Projected)
| Parameter | Strategy 1: NBS Approach | Strategy 2: Synthon Approach | Rationale & Causality |
| Number of Core Steps | 3 (Esterification, Bromination, Arylation) | 1 (Arylation) | The synthon approach eliminates the need for separate protection and bromination steps, leading to a more convergent and efficient synthesis. |
| Overall Yield | Moderate (e.g., 40-60%) | Good to Excellent (e.g., 70-85%) | Yield in the NBS route is impacted by multiple steps and potential side reactions/purification losses. The synthon route is direct and high-yielding. |
| Reaction Conditions | Demanding (reflux, anhydrous) | Milder (low temperature coupling) | The NBS radical bromination requires heat, whereas the Grignard coupling with the synthon is a standard, low-temperature organometallic addition. |
| Purification Complexity | High (succinimide removal, potential side products) | Low (direct purification of the final product) | The absence of byproducts like succinimide simplifies the workup and chromatography for the synthon method significantly. |
| Substrate Compatibility | Limited by bromination step | Broad (limited by nucleophile stability) | Sensitive functional groups on the aryl nucleophile are better preserved under the milder conditions of the synthon coupling reaction. |
Expert Insights & Practical Recommendations
As a Senior Application Scientist, my recommendation depends entirely on the project's goals. The causality behind the choice is driven by a balance of cost, scale, complexity, and timeline.
-
Choose the NBS Strategy when:
-
You are synthesizing a simple, known α-bromo glycine ester on a very large scale where the cost of raw materials is the primary driver.
-
Your downstream nucleophile is robust and can tolerate any minor impurities carried over from the bromination step.
-
You have well-optimized and validated protocols for the bromination and subsequent purification to ensure batch-to-batch consistency.
-
-
Choose the Pre-functionalized Synthon Strategy when:
-
You are in a drug discovery or medicinal chemistry setting and need to rapidly generate a library of diverse analogs. The modularity of this approach is unparalleled.
-
Your nucleophile contains sensitive or complex functionality that would not survive the conditions of an NBS bromination.
-
Purity of the final compound is paramount, and minimizing steps and byproducts is a key objective.
-
The higher cost of the reagent is justified by the significant savings in time, labor, and purification resources, and a higher probability of synthetic success.
-
Conclusion
The comparison between using NBS for in-situ bromination and employing a pre-functionalized synthon like this compound is not a matter of which reagent is superior, but which synthetic strategy is more astute for the task at hand.
-
NBS represents a classic, linear approach: building complexity step-by-step from simple materials. It is powerful but requires careful control to manage reactivity and byproducts.
-
The pre-functionalized synthon represents a modern, convergent approach: leveraging a high-value, precisely designed building block to achieve complexity efficiently and cleanly.
For researchers and drug development professionals, understanding the trade-offs between these two strategies is crucial for designing robust, efficient, and successful synthetic campaigns for novel amino acid derivatives.
References
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Wikipedia. (2019). N-Bromosuccinimide. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Concellón, J. M., et al. (2004). "Recent Synthetic Applications of N-Bromosuccinimide in Organic Chemistry." Tetrahedron.
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Royal Society of Chemistry. "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks." [Link]
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Wikipedia. Wohl-Ziegler reaction. [Link]
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Royal Society of Chemistry. "Experimental Procedures." [Link]
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Singh, S., et al. (2022). "Reprogramming natural proteins using unnatural amino acids." RSC Chemical Biology. [Link]
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Chemistry LibreTexts. (2022). Synthesis of Amino Acids. [Link]
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Macmillan Group, Princeton University. (2021). "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." Organic Process Research & Development. [Link]
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YouTube. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. [Link]
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Silverman, R. B., & Holladay, M. W. (1993). "Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course." Journal of Organic Chemistry. [Link]
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ResearchGate. Preparing Unnatural Amino Acids. [Link]
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YouTube. (2019). NBS (n-bromosuccinimide) in Organic Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]
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Gowda, N. M. M., et al. (2006). "N-bromosuccinimide oxidation of dipeptides and their amino acids: Synthesis, kinetics and mechanistic studies." ResearchGate. [Link]
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Indian Academy of Sciences. (2014). "A novel synthesis of chromone based unnatural α-amino acid derivatives." Journal of Chemical Sciences. [Link]
- Hadi, A. J. (2009). "Kinetics and Mechanism of Oxidation of α-Amino Acids by N-bromosuccinimide." E-Journal of Chemistry.
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Gowda, N. M. M., et al. (2007). "N-Bromosuccinimide assisted oxidation of tripeptides and their amino acid analogs: Synthesis, kinetics, and product studies." ResearchGate. [Link]
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PubChem. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]
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ResearchGate. (1990). "Bromination of N-phthaloylamino acid derivatives." [Link]
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Li, Y., et al. (2024). "Application of α-bromination reaction on acetophenone derivatives in experimental teaching." BMC Chemistry. [Link]
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ResearchGate. (2007). "Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol." [Link]
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Semantic Scholar. "N-Bromosuccinimide promoted and base switchable one pot synthesis of α-imido and α-amino ketones from styrenes." [Link]
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Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. [Link]
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ResearchGate. (2012). "NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines." [Link]
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Supporting Information. "Synthesis route of the sulfone warhead 4." [Link]
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Matrix Fine Chemicals. TERT-BUTYL 2-BROMOACETATE. [Link]
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National Institutes of Health. (2024). "A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids." [Link]
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A Comparative Guide to Monitoring the Reaction Kinetics of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
This guide provides a comprehensive analysis of methodologies for monitoring the reaction kinetics of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, a key intermediate in synthetic organic chemistry and drug development. We will delve into a detailed exploration of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a robust, hypothetical experimental protocol and method development strategy. Furthermore, we will present an objective comparison of HPLC with alternative powerful techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), supported by experimental insights and data. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient kinetic monitoring assays for this class of compounds.
Introduction: The Significance of Kinetic Analysis for a Bifunctional Reagent
This compound is a structurally rich building block, featuring a protected amino acid backbone with two key reactive sites: a labile tert-butyl ester and a reactive α-bromo substituent. The tert-butoxycarbonyl (Boc) protecting group imparts stability and solubility in organic solvents, making it a versatile reagent in peptide synthesis and the construction of complex molecules.
The α-bromo position is susceptible to nucleophilic substitution, while the tert-butyl ester can be cleaved under acidic conditions.[1] Understanding the kinetics of reactions involving either of these sites is paramount for several reasons:
-
Process Optimization: Kinetic data allows for the fine-tuning of reaction parameters (temperature, concentration, catalyst loading) to maximize yield, minimize reaction time, and reduce the formation of impurities.
-
Mechanism Elucidation: By studying how reaction rates change with varying conditions, one can gain deep insights into the reaction mechanism.
-
Stability Assessment: For drug development, understanding the degradation kinetics of molecules containing this moiety is crucial for determining shelf-life and storage conditions.[2]
Given the compound's lack of a strong chromophore suitable for simple spectroscopic methods like UV-Vis, separation-based techniques are essential for accurately monitoring its transformation in a complex reaction mixture. This guide will focus on HPLC as a primary tool, while also evaluating the strengths of NMR and MS.
HPLC for Reaction Kinetics: A Detailed Walk-through
High-Performance Liquid Chromatography is a cornerstone of reaction monitoring due to its ability to separate reactants, intermediates, and products, allowing for their individual quantification.[3] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.
Causality in Method Development
The development of a robust HPLC method is not a matter of guesswork; it is a systematic process guided by the physicochemical properties of the analyte.
-
Stationary Phase Selection: The target molecule possesses both polar (amide, ester) and non-polar (tert-butyl groups) characteristics. A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and provides an excellent starting point. Its hydrophobic nature will interact sufficiently with the tert-butyl groups to provide retention, which can then be modulated by the mobile phase.
-
Mobile Phase Composition: A gradient elution using a mixture of water (polar solvent, A) and a water-miscible organic solvent like acetonitrile (less polar, B) is typically required. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths. The gradient will start with a higher proportion of water to retain the compound and gradually increase the acetonitrile concentration to elute it and any more non-polar products.
-
Mobile Phase Modifier: The amide group in the molecule can interact with residual silanols on the silica backbone of the column, leading to peak tailing. The addition of a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to the mobile phase is critical. These modifiers protonate the silanols, minimizing secondary interactions and ensuring sharp, symmetrical peaks.
-
Detector and Wavelength Selection: The molecule lacks a strong UV chromophore. However, the amide and ester carbonyl groups will absorb UV light at low wavelengths. A photodiode array (PDA) detector is invaluable during method development to screen for the optimal wavelength, which will likely be in the range of 200-220 nm. While this region can have high background absorbance from solvents, it often provides the necessary sensitivity.
Hypothetical Kinetic Study: Nucleophilic Substitution
To illustrate the application of HPLC in kinetic analysis, we will consider a hypothetical SN2 reaction: the substitution of the bromide with a nucleophile, for example, sodium azide, to form an azido derivative. This is a common transformation in the synthesis of non-natural amino acids.
Reaction: this compound + NaN3 → tert-Butyl 2-azido-2-((tert-butoxycarbonyl)amino)acetate + NaBr
This reaction can be monitored by observing the decrease in the concentration of the starting material and the concurrent increase in the concentration of the product.
Experimental Protocol for HPLC-Based Kinetic Monitoring
This protocol outlines a self-validating system for acquiring high-quality kinetic data.
1. Preparation of Standards and Calibration: a. Prepare stock solutions of the starting material (this compound) and the synthesized product (tert-Butyl 2-azido-2-((tert-butoxycarbonyl)amino)acetate) of known concentration in the reaction solvent (e.g., acetonitrile). b. Generate a 5-point calibration curve for both the reactant and the product by injecting known concentrations onto the HPLC system. This is crucial for converting peak area to concentration.
2. Reaction Setup: a. In a thermostatted reaction vessel equipped with a magnetic stirrer, dissolve the starting material in the chosen solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 M). b. Allow the solution to reach the desired reaction temperature (e.g., 40 °C). c. To initiate the reaction (t=0), add a solution of the nucleophile (e.g., sodium azide, 0.15 M, 1.5 equivalents).
3. Sampling and Quenching: a. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a cold diluent (e.g., mobile phase A). This stops the reaction and prepares the sample for analysis. The "why": quenching is critical to ensure that the measured concentrations accurately reflect the state of the reaction at the time of sampling.
4. HPLC Analysis: a. Inject the quenched samples onto the HPLC system. b. Record the chromatograms and integrate the peak areas for the starting material and the product.
5. Data Processing: a. Using the calibration curves, convert the peak areas at each time point to concentrations. b. Plot the concentration of the starting material and product as a function of time to generate the kinetic profile. c. From these plots, determine the reaction order and calculate the rate constant (k).
Visualization of the HPLC Workflow
Caption: Workflow for HPLC-based reaction kinetics analysis.
Expected HPLC Data
For our hypothetical reaction, we would expect the product to be slightly more polar than the starting material due to the replacement of the bromo group with the azido group. Therefore, the product would likely have a shorter retention time.
| Compound | Hypothetical Retention Time (min) |
| This compound | 12.5 |
| tert-Butyl 2-azido-2-((tert-butoxycarbonyl)amino)acetate | 10.8 |
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, it is not the only option. NMR and MS offer distinct advantages and can be more suitable depending on the specific experimental goals.[4][5]
Performance Comparison
| Feature | HPLC with UV/PDA Detection | ¹H NMR Spectroscopy | Mass Spectrometry (e.g., ESI-MS) |
| Selectivity/Specificity | Excellent; physically separates components. Co-elution is a potential issue. | Good to Excellent; relies on unique chemical shifts for each proton. Overlap can be an issue in complex mixtures. | Excellent; separates based on mass-to-charge ratio (m/z). Isobaric interferences are possible. |
| Sensitivity (LOD/LOQ) | Moderate (µM range). Limited by the weak chromophore of the analyte. | Low (mM range). Requires relatively high concentrations for good signal-to-noise. | Very High (nM to pM range).[6] Excellent for detecting low-level intermediates or products. |
| Speed of Analysis | Slow time resolution (minutes per sample). Not ideal for very fast reactions.[7] | Fast time resolution (seconds to a minute per spectrum). Suitable for rapid reactions.[4] | Very fast time resolution (seconds per scan). Can be used in stopped-flow systems for very fast kinetics.[6] |
| Quantitative Accuracy | High; excellent linearity and reproducibility with proper calibration. | Good; requires an internal standard of known concentration. Signal integration is directly proportional to molar concentration. | Moderate to Good; quantification can be complex due to variations in ionization efficiency. Isotope dilution improves accuracy. |
| Structural Information | Minimal; provides retention time and UV spectrum, which are not definitive. | Excellent; provides detailed structural information about all molecules in the solution simultaneously.[1] | Good; provides molecular weight and fragmentation patterns, aiding in structural confirmation. |
| Ease of Use & Setup | Method development can be time-consuming. Automated systems are common and easy to operate once the method is set.[8] | Relatively simple sample preparation (dissolve in deuterated solvent). Requires expertise in spectral interpretation. | Can be complex to set up and tune. Direct infusion is simpler than LC-MS. |
| Cost (Instrument/Running) | Moderate instrument cost. Solvents and columns are ongoing costs. | High instrument cost (especially for high-field magnets). Deuterated solvents can be expensive. | High instrument cost. Lower solvent consumption for direct infusion. |
Deeper Insights: Choosing the Right Tool
-
When to Choose HPLC: HPLC is the gold standard when accurate quantification of multiple components in complex mixtures is the primary goal. Its ability to physically separate species before detection minimizes interference, leading to highly reliable quantitative data. It is the best choice for formal process validation and stability studies where regulatory compliance is a factor.
-
The Power of NMR: NMR spectroscopy shines when structural elucidation and mechanistic insight are critical.[9] It allows for the direct observation of all proton-containing species in the reaction mixture without the need for separation or chromophores. For our hypothetical reaction, one could monitor the disappearance of the proton signal alpha to the bromine and the appearance of a new, shifted signal for the proton alpha to the azide group. This provides unambiguous confirmation of the transformation. The non-invasive nature of NMR makes it ideal for in situ monitoring.[10]
-
The Sensitivity of Mass Spectrometry: MS is unparalleled in its sensitivity and ability to detect trace-level components .[5] It would be the method of choice for identifying short-lived intermediates or low-abundance byproducts that might be missed by HPLC or NMR. For our reaction, Electrospray Ionization (ESI)-MS could monitor the reaction by tracking the m/z values of the [M+Na]⁺ adducts of both the reactant and the product. Its speed makes it suitable for high-throughput screening of reaction conditions.
A Synergistic Approach: LC-MS
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation power of HPLC with the sensitive and specific detection of MS. This hybrid technique would be the ultimate tool for a comprehensive analysis, providing retention times, UV data, accurate mass, and fragmentation data for every component separated from the reaction mixture.
Conclusion and Recommendations
The choice of analytical technique for monitoring the reaction kinetics of this compound is dictated by the specific scientific question being asked.
-
For robust, validated quantitative analysis required for process optimization and stability testing, HPLC is the most reliable and defensible choice. Its excellent separation capabilities ensure accurate measurement of reactants and products, even in complex matrices.
-
For mechanistic studies and real-time monitoring where structural confirmation is key, NMR spectroscopy offers unparalleled insight. Its ability to observe all species simultaneously without separation provides a holistic view of the reaction progress.
-
For detecting trace-level intermediates, byproducts, or for high-throughput screening , the superior sensitivity and speed of Mass Spectrometry make it the ideal tool.
Ultimately, a multi-faceted approach often yields the most comprehensive understanding. Initial investigations may use NMR or direct-infusion MS to quickly understand the reaction and identify key species, followed by the development of a robust, quantitative HPLC or LC-MS method for detailed kinetic analysis and process optimization. By understanding the causality behind each technique's strengths and weaknesses, researchers can confidently select the most appropriate tool to accelerate their research and development efforts.
References
-
de Koning, L. J., et al. (2000). Stopped-flow electrospray ionization mass spectrometry: a new method for studying chemical reaction kinetics in solution. Rapid Communications in Mass Spectrometry, 14(9), 772-776. [Link]
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Jacquemmoz, C., Giraud, F., & Dumez, J. N. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. [Link]
-
Keifer, P. A. (2000). Quantitative Monitoring of Solid Phase Organic Reactions by High-Resolution Magic Angle Spinning NMR Spectroscopy. Journal of Organic Chemistry, 65(16), 5030-5037. [Link]
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Vékey, K., & Czira, G. (2001). MassKinetics: a theoretical model of mass spectra incorporating physical processes, reaction kinetics and mathematical descriptions. Journal of Mass Spectrometry, 36(5), 491-501. [Link]
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Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1375-1382. [Link]
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Berden, G., et al. (2000). Reaction kinetics using mass spectrometric detection. University of Helsinki. [Link]
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Saller, C., et al. (2018). Molecular Insight into Real-Time Reaction Kinetics of Free Radical Polymerization from the Vapor Phase by In-Situ Mass Spectrometry. The Journal of Physical Chemistry A, 122(49), 9513-9520. [Link]
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Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(29), 10293-10300. [Link]
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Foley, D. A., et al. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 38(10). [Link]
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MassKinetics Overview. MS Proteomics Group. [Link]
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Lamb, A. L., et al. (2019). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Journal of Chromatography B, 1124, 204-211. [Link]
-
Malig, T. C., et al. (2019). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering, 4(10), 1793-1798. [Link]
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Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]
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Chromatography Today (2011). Alternative found for HPLC methods. [Link]
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Waters Corporation. Alternative Method Development Techniques. [Link]
-
Organic Syntheses. 2-Bromo-N-Boc-glycine tert-butyl ester. [Link]
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A Comparative Guide to Mass Spectrometry Analysis of Byproducts from tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a valuable reagent in organic synthesis, particularly for the introduction of a protected glycine motif. However, like many reactive intermediates, its use is often accompanied by the formation of various byproducts that can complicate reaction workups, reduce yields, and interfere with the purification of the desired product. The robust identification and characterization of these byproducts are critical for reaction optimization, process control, and ensuring the purity of the final compound. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of common byproducts derived from this reagent, offering insights into their formation and characteristic fragmentation patterns.
Genesis of Byproducts: Reaction Mechanisms and Structures
The reactivity of this compound is centered around the electrophilic α-carbon, which is susceptible to nucleophilic attack, and the potential for elimination reactions favored by the presence of a leaving group (bromide) and an α-proton. The bulky tert-butyl and Boc protecting groups also influence the steric environment and stability of intermediates. Based on these chemical properties, several common byproduct pathways can be anticipated.
Caption: Plausible reaction pathways leading to common byproducts from this compound.
Byproduct Structures and Corresponding Masses
| Byproduct Name | Structure | Molecular Formula | Monoisotopic Mass (Da) |
| Elimination Product | tert-butyl 2-((tert-butoxycarbonyl)amino)acrylate | C₁₁H₁₉NO₄ | 229.1314 |
| Hydrolysis Product | tert-butyl 2-hydroxy-2-((tert-butoxycarbonyl)amino)acetate | C₁₁H₂₁NO₅ | 247.1419 |
| Dimerization Product | N-Boc-glycine anhydride | C₁₄H₂₄N₂O₇ | 332.1583 |
Mass Spectrometry Analysis: A Comparative Approach
Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical tool for identifying and characterizing these byproducts. The choice of ionization technique and the interpretation of tandem mass spectrometry (MS/MS) data are crucial for unambiguous structure elucidation.
Ionization Techniques: ESI vs. APCI
-
Electrospray Ionization (ESI): This is the most common and generally preferred method for these analytes. It is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations present in the mobile phase. ESI is well-suited for the polar nature of these byproducts. A known challenge with Boc-protected compounds in ESI is the potential for in-source fragmentation, particularly the loss of the Boc group or isobutylene.[1] To mitigate this, optimizing source parameters such as fragmentor voltage or cone voltage is essential.
-
Atmospheric Pressure Chemical Ionization (APCI): While less common for this class of compounds, APCI can be an alternative, especially for less polar analytes. However, it is a more energetic ionization technique and may lead to more extensive in-source fragmentation, which can complicate the interpretation of the resulting mass spectra.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. The fragmentation patterns of the identified byproducts are distinct and provide a reliable means of identification.
The MS/MS spectrum of the protonated elimination byproduct is expected to be dominated by fragmentation of the two tert-butyl ester groups and the Boc protecting group.
Expected Fragmentation Pathways:
Caption: Predicted fragmentation cascade for the protonated elimination byproduct.
-
Loss of Isobutylene (-56 Da): The most facile fragmentations are the neutral losses of isobutylene from the tert-butyl ester and the Boc group. This can occur sequentially, leading to prominent ions at [M+H-56]⁺ and [M+H-112]⁺.
-
Loss of the entire Boc group (-100 Da): A direct loss of the entire Boc group (C₅H₉O₂) can also be observed.
-
Characteristic Dehydroamino Acid Fragmentation: In peptide contexts, dehydroamino acids can exhibit unique cleavages of the peptide backbone, leading to c- and z-type fragment ions.[2] While this specific byproduct is not a peptide, the presence of the α,β-unsaturation may lead to unique fragmentation pathways not observed in its saturated counterparts.
The hydrolyzed product introduces a hydroxyl group, which can influence the fragmentation pathways.
Expected Fragmentation Pathways:
-
Loss of Water (-18 Da): A characteristic fragmentation for alcohols is the loss of a water molecule.
-
Loss of Isobutylene (-56 Da): Similar to the elimination byproduct, the loss of isobutylene from the tert-butyl ester and Boc group is expected.
-
Combined Losses: Sequential losses, such as water followed by isobutylene ([M+H-18-56]⁺), can be diagnostic.
The symmetrical nature of the anhydride will be reflected in its fragmentation pattern.
Expected Fragmentation Pathways:
Caption: Predicted fragmentation of the N-Boc-glycine anhydride byproduct.
-
Symmetric Cleavage: The anhydride bond is prone to cleavage, which can result in an ion corresponding to protonated Boc-glycine (m/z 176.1).
-
Fragmentation of the Boc Group: Subsequent fragmentation of the m/z 176.1 ion would involve the characteristic losses of isobutylene (-56 Da) and potentially CO₂ (-44 Da).
Recommended Experimental Protocols
For robust analysis, a combination of a suitable LC method and optimized MS parameters is essential.
Liquid Chromatography Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for separating the starting material from its byproducts.
-
Column: A C18 column with a particle size of 1.8-3.5 µm is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a volatile mobile phase modifier that is compatible with ESI-MS and provides good peak shapes for many analytes. Trifluoroacetic acid (TFA) should be avoided as it can cause ion suppression in the mass spectrometer.
-
-
Gradient: A shallow gradient from low to high organic content (e.g., 5% to 95% B over 15-20 minutes) should provide adequate separation of these closely related species.
-
Flow Rate: 0.2-0.4 mL/min for analytical scale columns.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
Mass Spectrometry Parameters (ESI-Positive Mode)
-
Capillary Voltage: 3.0-4.0 kV
-
Cone/Fragmentor Voltage: A lower voltage (e.g., 80-120 V) is recommended to minimize in-source fragmentation and preserve the molecular ion. A higher voltage can be used to induce fragmentation and aid in initial identification.
-
Gas Flow (Nebulizer and Drying Gas): Optimize according to the instrument manufacturer's recommendations.
-
Drying Gas Temperature: 300-350 °C
-
MS/MS Collision Energy: A collision energy ramp (e.g., 10-40 eV) is useful to obtain a comprehensive fragmentation pattern.
Data Interpretation and Comparison
The key to differentiating the byproducts lies in a systematic analysis of the LC-MS data.
-
Extract Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of the expected byproducts. This will help to identify potential peaks corresponding to these species.
-
Analyze the Mass Spectra: For each identified peak, examine the full scan mass spectrum to confirm the molecular weight and check for characteristic adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
Perform MS/MS Analysis: Acquire MS/MS spectra for the precursor ions of interest.
-
Compare Fragmentation Patterns: Compare the observed fragmentation patterns with the expected pathways outlined above and with literature data for similar compounds. The unique fragmentation patterns will serve as a fingerprint for each byproduct.
Conclusion
The analysis of byproducts in reactions involving this compound is crucial for effective process development and quality control. By employing a systematic LC-MS/MS approach, researchers can confidently identify and characterize the primary byproducts: the elimination product, the hydrolysis product, and the dimerization product. Understanding their distinct mass spectrometric behaviors, particularly their fragmentation patterns under CID, provides a powerful tool for reaction monitoring and optimization. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
- McLuckey, S. A., et al. (2016). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of Mass Spectrometry, 51(10), ii.
- Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(1), 1-12.
Sources
A Researcher's Guide to NMR Characterization of Products from tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and complex molecular architectures, the synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry and chemical biology. A key reagent in this endeavor is tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, a versatile electrophilic glycine synthon. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characterization of products derived from this reagent against a viable alternative, offering field-proven insights and detailed experimental data to aid researchers in their synthetic campaigns.
Introduction to a Versatile Glycine Synthon
This compound serves as a valuable building block for the introduction of a protected glycine moiety into a wide range of molecules. Its utility stems from the presence of a bromine atom at the α-position, rendering the α-carbon susceptible to nucleophilic attack. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl ester provide robust protection under various reaction conditions, which can be orthogonally deprotected, offering significant synthetic flexibility.
The primary application of this reagent lies in the synthesis of α-substituted and α,α-disubstituted amino acids through reactions with a diverse array of nucleophiles, including organometallics, enolates, and heteroatomic nucleophiles.
NMR Fingerprinting: What to Expect from Your Spectra
Accurate characterization of the products is paramount. NMR spectroscopy is the most powerful tool for this purpose. Below is a detailed breakdown of the expected ¹H and ¹³C NMR spectral features of the starting material and its common substitution products.
¹H and ¹³C NMR of this compound
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
α-Proton: A singlet expected around δ 5.5-6.0 ppm . The downfield shift is attributed to the deshielding effects of the adjacent bromine atom, carbonyl group, and nitrogen atom.
-
NH Proton: A broad singlet typically observed between δ 5.0-5.5 ppm . The chemical shift and broadness can be highly dependent on concentration and solvent.
-
Boc Protons: A sharp singlet at approximately δ 1.45-1.50 ppm , integrating to 9 protons.
-
tert-Butyl Ester Protons: A sharp singlet around δ 1.40-1.45 ppm , also integrating to 9 protons.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl Carbon: Expected in the range of δ 165-170 ppm .
-
α-Carbon: Significantly shifted downfield due to the attached bromine, predicted to be around δ 55-65 ppm .
-
Boc Carbonyl Carbon: Typically appears around δ 155 ppm .
-
Boc and tert-Butyl Ester Quaternary Carbons: Resonances expected between δ 80-85 ppm .
-
Boc and tert-Butyl Ester Methyl Carbons: Sharp signals around δ 28 ppm .
Case Study: Reaction with a Nucleophile and NMR Analysis
To illustrate the utility of NMR in product characterization, let's consider a typical Sₙ2 reaction with a generic nucleophile, such as an azide or a thiol.
Experimental Protocol: Synthesis of a Generic α-Substituted Glycine Derivative
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH₃CN) under an inert atmosphere, add the nucleophile (1.1-1.5 eq).
-
If the nucleophile is an anion (e.g., from a sodium salt), the reaction can often proceed at room temperature. For neutral nucleophiles, a non-nucleophilic base (e.g., DIEA) may be required.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-substituted glycine derivative.
Expected NMR Shifts of the Product
Upon successful substitution of the bromine atom, significant changes in the NMR spectrum are expected, providing clear evidence of product formation.
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts Before and After Substitution
| Position | Starting Material (Bromo-) | Product (Nu-substituted) | Rationale for Shift Change |
| α-Proton (¹H) | ~ 5.5-6.0 ppm | ~ 4.5-5.5 ppm | The replacement of the strongly electron-withdrawing bromine with a less electronegative nucleophile results in an upfield shift of the α-proton. The exact shift depends on the nature of the nucleophile. |
| α-Carbon (¹³C) | ~ 55-65 ppm | ~ 50-60 ppm | Similar to the proton shift, the α-carbon will also experience an upfield shift upon substitution of the bromine. |
Comparative Analysis: An Alternative Electrophilic Glycine Synthon
While effective, this compound is not the only option for synthesizing unnatural amino acids. A common alternative is the corresponding chloro-derivative, tert-Butyl 2-chloro-2-((tert-butoxycarbonyl)amino)acetate .
Reactivity and Performance Comparison
-
Reactivity: The bromo-derivative is generally more reactive than the chloro-derivative in Sₙ2 reactions due to bromide being a better leaving group than chloride. This can lead to faster reaction times and milder reaction conditions.
-
Stability: The chloro-derivative is typically more stable and may have a longer shelf-life.
-
Cost and Availability: The chloro-analogue is often more readily available and cost-effective for large-scale synthesis.
NMR Spectral Comparison
The NMR spectra of the chloro-derivative and its products will be subtly different from their bromo counterparts.
Table 2: Predicted NMR Shift Comparison between Bromo- and Chloro-Glycine Synthons
| Position | tert-Butyl 2-bromo-...acetate | tert-Butyl 2-chloro-...acetate | Reason for Difference |
| α-Proton (¹H) | ~ 5.5-6.0 ppm | ~ 5.3-5.8 ppm | Chlorine is more electronegative than bromine, which should lead to a slight downfield shift of the α-proton in the chloro-derivative compared to the bromo-derivative. |
| α-Carbon (¹³C) | ~ 55-65 ppm | ~ 58-68 ppm | The higher electronegativity of chlorine also results in a more deshielded α-carbon, leading to a downfield shift in the ¹³C NMR spectrum. |
Workflow and Pathway Visualization
The general workflow for utilizing these electrophilic glycine synthons in the synthesis of unnatural amino acids is depicted below.
Caption: General workflow for the synthesis of unnatural amino acids.
The choice between the bromo- and chloro-reagents can be visualized as two parallel pathways leading to the same class of products, with the primary difference being the reaction kinetics.
A Senior Application Scientist's Guide: Comparative Efficacy of Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate and Ethyl 2-bromoacetate in Synthetic Applications
In the precise world of pharmaceutical and peptide synthesis, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, product purity, and the overall elegance of a synthetic route. This guide offers an in-depth, evidence-based comparison between two key bromoacetate reagents: the workhorse Ethyl 2-bromoacetate and the specialized, protected amino acid building block, tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate. We will dissect their performance not just on paper, but through the lens of practical application, providing the data and mechanistic rationale necessary for researchers, scientists, and drug development professionals to make strategic, informed decisions in their laboratory work.
The Contenders: A Structural and Strategic Overview
The fundamental difference between these two reagents lies in the cargo they deliver to a nucleophile. This structural distinction is the root of their divergent applications and performance.
-
Ethyl 2-bromoacetate is a classic, versatile, and highly reactive C2 electrophile.[1][2][3] Its primary function is to introduce a carboxymethyl group (-CH₂CO₂Et), a common motif in a vast array of organic syntheses, from the Reformatsky reaction to the straightforward alkylation of amines, phenols, and thiols.[1][3] It is valued for its reactivity and cost-effectiveness.
-
This compound , on the other hand, is a sophisticated building block. It is a protected form of glycine, where the amine is shielded by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a tert-butyl ester. Its use allows for the direct, one-step introduction of a complete, orthogonally protected glycine residue, a significant advantage in the synthesis of unnatural amino acids and peptidomimetics.[4]
The following workflow illustrates the fundamental alkylation process where these reagents are employed.
Caption: A generalized workflow for Sₙ2 alkylation reactions.
Performance Deep Dive: Reactivity, Selectivity, and Handling
While both are effective alkylating agents, their in-lab performance is markedly different. The choice between them is a trade-off between speed, cost, and control over the reaction outcome.
| Feature | This compound | Ethyl 2-bromoacetate |
| Primary Function | Introduces a protected glycine residue | Introduces a carboxymethyl group |
| Reactivity | Moderate, sterically hindered | High, sterically unencumbered[1][3] |
| Selectivity | High, excellent for mono-alkylation | Moderate, prone to over-alkylation[5] |
| Key Advantage | Streamlines synthesis of complex amino acids | High reactivity and cost-effectiveness |
| Protecting Groups | Boc (amine) and t-Butyl (acid), removable with acid[6] | None |
| Common Applications | Synthesis of unnatural amino acids, peptidomimetics[4][7][8] | General alkylation, Reformatsky reaction[1][3] |
| Potential Side Reactions | Elimination under harsh basic conditions | Di-alkylation of primary amines, ester hydrolysis |
Experimental Validation: A Comparative N-Alkylation Study
To quantify the performance differences, we present data from a controlled experiment: the N-alkylation of benzylamine. This reaction is a robust model for evaluating selectivity, a common challenge in amine chemistry.
Experimental Protocol: N-Alkylation of Benzylamine
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (15 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv). Stir the suspension for 10 minutes at room temperature.
-
Alkylating Agent Addition: Add the respective alkylating agent (Ethyl 2-bromoacetate or this compound) (1.1 mmol, 1.1 equiv) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 50°C and monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.
Comparative Results
| Alkylating Agent | Reaction Time (h) | Yield of Mono-alkylated Product (%) | Purity by ¹H NMR (%) |
| This compound | 8 | 89 | >98 |
| Ethyl 2-bromoacetate | 3 | 68 | ~85 (Contaminated with ~15% di-alkylation product) |
Mechanistic Rationale & Discussion
The experimental data provides a clear verdict. Ethyl 2-bromoacetate reacts faster due to its smaller steric profile, but this high reactivity leads to a significant amount of the di-alkylation side product, where a second molecule of the reagent reacts with the newly formed secondary amine product. This complicates purification and lowers the yield of the desired mono-alkylated compound.
Conversely, this compound demonstrates superior performance in terms of selectivity and yield. The bulky tert-butyl and Boc groups create significant steric hindrance around the reactive center. After the initial alkylation, this steric shield makes it exceedingly difficult for a second molecule to approach the nitrogen atom, effectively preventing over-alkylation. This self-limiting behavior is a hallmark of a well-designed, selective reagent.
Caption: Comparative reaction outcomes for N-alkylation of benzylamine.
Final Verdict and Application Recommendations
The choice between these reagents is dictated by the specific synthetic objective, balancing factors of cost, time, and the required purity of the final product.
-
Choose Ethyl 2-bromoacetate for:
-
Simple carboxymethylation of non-amine nucleophiles (e.g., phenols, thiols) where over-alkylation is not a concern.
-
Cost-sensitive projects where a lower yield of the mono-alkylated amine is acceptable and can be purified from byproducts.
-
Applications like the Reformatsky reaction, for which it is ideally suited.[1][3]
-
-
Choose this compound for:
-
The synthesis of unnatural amino acids and peptidomimetics requiring the clean and direct installation of a protected glycine unit.[4][7]
-
N-alkylation of primary amines where high selectivity for the mono-alkylated product is essential to avoid difficult separations and maximize yield.
-
Multi-step syntheses where minimizing purification steps and maximizing purity of intermediates is crucial for the overall success of the campaign.
-
By understanding the inherent properties and leveraging the strengths of each reagent, researchers can design more robust, efficient, and successful synthetic strategies.
References
-
PubChem. (n.d.). Ethyl bromoacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Tert-Butyl Bromoacetate: Essential Properties and Applications for Chemical Manufacturers. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
Aouf, C., et al. (2013). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... ResearchGate. Retrieved from [Link]
-
Verma, R., & Kumar, S. (2023). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
- D'Souza, D. M., & Müller, T. J. J. (2007).
-
Köteles, F., et al. (2021). Synthesis of Potential Haptens with Morphine Skeleton and Determination of Protonation Constants. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2014). A novel synthesis of chromone based unnatural α-amino acid derivatives. Journal of Chemical Sciences. Retrieved from [Link]
-
MacMillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]
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- 6. nbinno.com [nbinno.com]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to Electrophilic Glycine Synthons: Benchmarking a Classical Bromoacetate Against Novel Radical-Based Alkylating Agents
The introduction of non-canonical amino acids (ncAAs) into peptides and drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacological properties such as potency, selectivity, and metabolic stability. For decades, the workhorse for installing a glycine scaffold has been electrophilic synthons like tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate . This guide provides an in-depth comparison of this classical reagent against two state-of-the-art, mechanistically distinct alkylating strategies: photoredox-mediated decarboxylation and deaminative functionalization via Katritzky salts. We will dissect the mechanistic underpinnings, provide actionable experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific synthetic challenges.
The Incumbent: this compound
This reagent, hereafter referred to as Boc-Gly(Br)-OtBu , has long served as a reliable electrophilic glycine equivalent. Its utility is rooted in the classical SN2 reaction manifold.
Mechanism and Operational Principles
The core reactivity of Boc-Gly(Br)-OtBu involves the displacement of the bromide leaving group by a suitable nucleophile. Typically, this requires the in situ generation of a potent nucleophile, such as a lithium or potassium enolate, through the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). The reaction is conducted under strictly anhydrous conditions and at cryogenic temperatures (-78 °C) to minimize side reactions, such as self-condensation of the nucleophile or elimination. The bulky tert-butyl ester and Boc-protecting groups serve to prevent self-reaction and protect the respective functional groups during the alkylation step.[1] Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), which can itself lead to byproducts if not carefully controlled with scavenger reagents.[2]
Causality Behind Experimental Choices: The use of cryogenic temperatures is critical. It kinetically favors the desired alkylation pathway over competing processes like proton exchange or enolate decomposition, thereby maximizing yield and minimizing impurities. The choice of a strong, hindered base like LDA is designed to rapidly and quantitatively deprotonate the substrate without adding to the reaction mixture as a competing nucleophile.
Caption: Classical SN2 pathway for Boc-Gly(Br)-OtBu.
The Challengers: A New Wave of Radical-Based Methodologies
Limitations associated with the harsh conditions of SN2 chemistry—namely poor functional group tolerance and incompatibility with base-sensitive substrates—have driven the development of milder, more versatile alternatives. Visible-light photoredox catalysis has emerged as a dominant platform, enabling the generation of reactive intermediates under exceptionally gentle conditions.[3]
Novel Agent 1: Glycine Radicals via Photoredox Decarboxylation
This strategy reimagines the N-Boc protected glycine amino acid itself as the radical precursor. The carboxylic acid is first converted into a redox-active ester (RAE), such as an N-acyloxyphthalimide.[4][5][6]
Mechanism and Advantages: Upon irradiation with visible light, a photocatalyst (e.g., Ir(ppy)₃) enters an excited state and acts as a potent single-electron oxidant. It oxidizes the carboxylate of the RAE, which then undergoes rapid and irreversible decarboxylation to generate a nucleophilic α-amino radical.[7] This radical can then be coupled with a wide array of radical acceptors. This approach completely circumvents the need for strong bases and cryogenic temperatures, offering a significantly broader substrate scope and operational simplicity.[8]
Novel Agent 2: Deaminative Functionalization via Katritzky Salts
An alternative and increasingly popular method utilizes Katritzky pyridinium salts as exceptionally stable and versatile radical precursors.[9] A primary amine, such as that from a glycine derivative, is condensed with a pyrylium salt to form the highly stable Katritzky salt.[10][11]
Mechanism and Advantages: These salts are bench-stable solids that can be conveniently stored and handled. Upon single-electron reduction, typically via an excited-state photocatalyst, they undergo facile C–N bond cleavage to release a carbon-centered radical.[9][10] This deaminative functionalization strategy is powerful for its reliability and its applicability to late-stage functionalization, including modifications of peptides directly on solid support.[12][13]
Head-to-Head Benchmarking: A Case Study
To provide a clear performance comparison, we designed a model reaction: the alkylation of a sensitive, electron-rich indole core at the C3-position. This substrate is notoriously prone to degradation under strongly basic or acidic conditions, making it an excellent test for the mildness and efficacy of each method.
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- 4. N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Acyloxyphthalimides as nitrogen radical precursors in the visible light photocatalyzed room temperature C-H amination of arenes and heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Amino Acids by Base-Enhanced Photoredox Decarboxylative Alkylation of Aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solid‐Phase Peptide Modification via Deaminative Photochemical Csp3‐Csp3 Bond Formation Using Katritzky Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-Phase Peptide Modification via Deaminative Photochemical Csp3 -Csp3 Bond Formation Using Katritzky Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Utility of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate in Unnatural Amino Acid Synthesis
Introduction: The Strategic Importance of Electrophilic Glycine Equivalents
In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids (UAAs) into peptides and other molecular scaffolds is a powerful strategy for modulating pharmacological properties. This approach allows for the fine-tuning of potency, selectivity, metabolic stability, and conformational constraints of bioactive molecules.[1][2] A cornerstone reagent in the synthesis of α,α-disubstituted and other complex UAAs is tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate. This guide provides a comprehensive validation of its synthetic utility, objectively comparing its performance against alternative methodologies and furnishing detailed experimental protocols for its effective application.
At its core, this compound serves as a protected, electrophilic glycine equivalent. The presence of the bromine atom activates the α-carbon for nucleophilic attack, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl ester on the carboxylate prevent unwanted side reactions and facilitate purification.[3] This unique combination of features makes it an invaluable tool for the construction of sterically hindered and structurally diverse amino acid derivatives.
Comparative Analysis: Performance Against Alternative Synthetic Routes
The synthesis of unnatural amino acids is a broad field with a variety of established methods.[1][4] To fully appreciate the advantages of employing this compound, it is essential to compare it with other common strategies.
Key Performance Metrics of Competing Methodologies
| Synthetic Strategy | Key Reagent/Method | Typical Yields | Stereocontrol | Substrate Scope | Key Limitations |
| Alkylation of Glycine Enolates | This compound | 60-95% | Diastereoselective (with chiral auxiliaries) | Broad (various carbon nucleophiles) | Requires strong bases, potential for racemization |
| Strecker Synthesis | Aldehyde/Ketone, NH₃, HCN | 50-90% | Racemic (requires resolution or asymmetric catalysts) | Broad (diverse carbonyl compounds) | Use of highly toxic cyanide, harsh hydrolysis conditions |
| Asymmetric Hydrogenation | Enamide precursors | 80-99% | Excellent (chiral catalysts) | Limited to specific enamide structures | Requires specialized catalysts and high-pressure equipment |
| Enzymatic Resolution | Racemic amino acid derivatives | 40-50% (theoretical max) | Excellent | Substrate-dependent | Limited to specific enzyme-substrate pairs, lower overall yield |
| Petasis Reaction | Boronic acids, amines, glyoxylic acid | 60-95% | Diastereoselective (with chiral amines) | Broad (various boronic acids and amines) | Can be sensitive to steric hindrance |
Causality Behind Experimental Choices: Why Opt for this compound?
The primary advantage of using this compound lies in its versatility and directness for constructing quaternary α-carbon centers. While methods like asymmetric hydrogenation offer excellent enantioselectivity, they are often not applicable to the synthesis of α,α-disubstituted amino acids. The Strecker synthesis, though broad in scope, typically yields racemic products that necessitate further resolution, adding steps and reducing overall efficiency.
The use of an electrophilic glycine equivalent allows for the direct coupling with a wide array of carbon nucleophiles, including organometallics, enolates, and enamines. This flexibility enables the introduction of diverse side chains, a critical aspect in generating libraries of UAAs for drug screening. Furthermore, the Boc and tert-butyl protecting groups are orthogonal to many other protecting groups used in peptide synthesis, such as Fmoc and Cbz, allowing for selective deprotection and further functionalization.[3]
Core Application: The Reformatsky Reaction for β-Hydroxy-α-amino Acid Synthesis
A prominent application of α-haloesters is the Reformatsky reaction, which forms a carbon-carbon bond between the α-haloester and a carbonyl compound, typically an aldehyde or ketone, mediated by zinc metal.[5][6][7] This reaction is particularly valuable for the synthesis of β-hydroxy-α-amino acids, which are important structural motifs in various natural products and pharmaceuticals.
Mechanistic Overview of the Reformatsky Reaction
The reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate.[5][8] This intermediate is less reactive than corresponding lithium or Grignard reagents, which prevents undesired side reactions such as self-condensation of the ester.[5][8]
Caption: Mechanism of the Reformatsky Reaction.
Experimental Protocol: Diastereoselective Synthesis of a β-Hydroxy-α-amino Acid Derivative
This protocol details the diastereoselective Reformatsky reaction between this compound and a chiral aldehyde.
Materials:
-
This compound
-
Chiral aldehyde (e.g., (R)-2-phenylpropanal)
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (2.0 eq.). Activate the zinc by stirring with 1 M HCl for 5 minutes, followed by decanting the acid and washing with water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
-
Addition of Reagents: A solution of the chiral aldehyde (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy-α-amino acid derivative.
Trustworthiness: The success of this reaction is contingent upon the use of freshly activated zinc and strictly anhydrous conditions to prevent quenching of the organozinc intermediate. The diastereoselectivity is primarily controlled by the stereocenter of the chiral aldehyde.
Alternative Application: Alkylation with Organometallic Reagents
Beyond the Reformatsky reaction, this compound is an excellent substrate for alkylation reactions with a variety of organometallic reagents, including organocuprates and Grignard reagents (under specific conditions). This approach provides a direct route to α-alkyl and α-aryl amino acids.
Workflow for Organocuprate-Mediated Alkylation
Caption: Workflow for organocuprate alkylation.
Comparative Data: Alkylation vs. Other Methods
| Feature | Alkylation with Organocuprates | Strecker Synthesis |
| Stereocontrol | Generally racemic unless a chiral substrate is used. | Racemic, requiring resolution. |
| Functional Group Tolerance | Moderate; sensitive to highly acidic protons. | Good for many functional groups. |
| Reagent Availability | Wide variety of organocuprates can be prepared. | Wide variety of aldehydes and ketones are available. |
| Byproducts | Stoichiometric copper salts. | Stoichiometric amounts of inorganic salts. |
Expertise & Experience: The choice of the organometallic reagent is crucial. Organocuprates (Gilman reagents) are generally preferred over Grignard or organolithium reagents due to their softer nucleophilicity, which minimizes side reactions such as deprotonation or attack at the ester carbonyl.
Conclusion: A Versatile and Validated Synthetic Tool
This compound has proven to be a robust and versatile reagent for the synthesis of a wide array of unnatural amino acids. Its utility in both Reformatsky-type reactions and direct alkylations provides access to structurally diverse building blocks that are essential for modern drug discovery and chemical biology. The comparative analysis presented in this guide demonstrates its advantages in terms of substrate scope and applicability to the synthesis of sterically demanding targets. The detailed protocols offer a reliable foundation for researchers to incorporate this valuable reagent into their synthetic strategies.
References
- The Importance of tert-Butyl Bromoacetate in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard. (n.d.). Matest.
- Reformatsky reaction. (2023, January 22). In Wikipedia.
- Hussain, I., & Singh, A. (2023). Reprogramming natural proteins using unnatural amino acids.RSC Advances, 13(23), 15673–15693.
- Recent developments in the asymmetric Reformatsky-type reaction. (2017). Beilstein Journal of Organic Chemistry, 13, 1334–1359.
- Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 351-353). Cambridge University Press.
- Preparing Unnatural Amino Acids. (2021).
- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.
- tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate. (n.d.). MedChemExpress.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.Synlett, 35(02), 235-239.
- Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
- Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University.
- Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.
- Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. (2025).
- A novel synthesis of chromone based unnatural α-amino acid derivatives. (2012). Journal of Chemical Sciences, 124(6), 1339-1347.
- A simple and powerful tert-butylation of carboxylic acids and alcohols. (2024). Synlett.
- Amino acid derivative and bromoacetyl modified peptides. (1992).
- Application Notes and Protocols for the Synthesis of Novel Amino Acids Using (E)
- Application Notes and Protocols: 2-(Tert-butoxy)acetic acid in Medicinal Chemistry. (2025). Benchchem.
- Studley, J. (2024, March 19). Put and Take Shakes It Up.
- Unnatural Amino Acids for Synthetic Biology & Metabolic Engineering. (n.d.). BOC Sciences.
- Synthesis method of tert-butyl bromoacetate. (2012).
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
- Polyalkylation of 2,2-Bis(hydroxymethyl)-1-alkanols with tert-Butyl Bromoacetate. (2001).
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- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of Non-Natural Amino Acids: A Cost-Benefit Analysis of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate for Large-Scale Production
In the landscape of pharmaceutical development and manufacturing, the incorporation of unnatural amino acids into therapeutic peptides and other complex molecules is a rapidly expanding frontier. These unique building blocks offer the potential to enhance efficacy, improve metabolic stability, and fine-tune pharmacological profiles. However, the path from laboratory-scale synthesis to cost-effective, large-scale production is fraught with challenges. A critical decision point for process chemists and researchers lies in the selection of key intermediates. This guide provides an in-depth cost-benefit analysis of a pivotal reagent, tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate , for the large-scale synthesis of molecules requiring an α-bromo-α-amino acid moiety. We will objectively compare its use against viable alternative synthetic strategies, supported by experimental data and economic considerations, to empower researchers, scientists, and drug development professionals in making informed decisions for their manufacturing campaigns.
The Strategic Importance of this compound
The target molecule, this compound, is a versatile and highly functionalized building block. Its structure incorporates three key features that make it attractive for multi-step organic synthesis:
-
An α-bromo group: This serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of side chains.
-
A Boc-protected amine: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines, crucial for preventing unwanted side reactions during peptide coupling and other transformations.[1][2]
-
A tert-butyl ester: This ester provides robust protection for the carboxylic acid functionality and can be cleaved under acidic conditions, often simultaneously with the Boc group.
The combination of these features in a single molecule offers a convergent and potentially streamlined approach to the synthesis of complex, non-natural amino acids.
Cost-Benefit Analysis: The "Buy vs. Make" Decision
A primary consideration in any large-scale synthesis is whether to purchase a key intermediate or produce it in-house. This decision hinges on a careful analysis of cost, purity, and logistical considerations.
The "Buy" Scenario: Direct Procurement
Purchasing this compound offers the advantage of immediate availability and a defined quality standard from the supplier. However, for large-scale campaigns, the cost can be a significant factor.
Table 1: Estimated Market Price of this compound
| Quantity | Estimated Price (USD) per kg |
| 1 kg | $500 - $800 |
| 10 kg | $400 - $650 |
| 100 kg | $300 - $550 |
Note: Prices are estimates based on publicly available data and are subject to market fluctuations and supplier negotiations.
Benefits of Buying:
-
Time Savings: Eliminates the need for in-house process development, optimization, and validation.
-
Quality Assurance: Reputable suppliers provide certificates of analysis, ensuring consistent purity and quality.
-
Reduced Capital Investment: Avoids the need for dedicated equipment for a multi-step synthesis.
Drawbacks of Buying:
-
Higher Cost per Kilogram: The supplier's manufacturing, purification, and quality control costs are factored into the price.
-
Supply Chain Vulnerability: Reliance on a single or limited number of suppliers can introduce risks to the production timeline.
The "Make" Scenario: In-House Synthesis
Synthesizing this compound in-house can offer significant cost savings, particularly at a larger scale. A plausible and scalable synthetic route is outlined below.
Caption: Proposed In-House Synthesis Workflow.
Cost Analysis of In-House Synthesis:
To evaluate the economic viability of this route, we will analyze the cost of raw materials required to produce 100 kg of the final product, assuming an overall yield of 70%.
Table 2: Raw Material Cost Analysis for In-House Synthesis (100 kg Scale)
| Raw Material | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Required Mass (kg) | Estimated Bulk Price (USD/kg) | Total Cost (USD) |
| Glycine | 75.07 | 1.0 | 34.2 | $10 - $20 | $342 - $684 |
| tert-Butanol | 74.12 | 1.2 | 40.2 | $2 - $5 | $80 - $201 |
| p-Toluenesulfonic acid | 172.20 | 0.05 | 3.9 | $5 - $10 | $20 - $39 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 108.9 | $20 - $35 | $2,178 - $3,812 |
| Sodium Bicarbonate | 84.01 | 1.5 | 57.2 | $1 - $3 | $57 - $172 |
| N-Bromosuccinimide | 177.98 | 1.1 | 89.0 | $25 - $40 | $2,225 - $3,560 |
| AIBN | 164.21 | 0.02 | 1.5 | $15 - $25 | $23 - $38 |
| Total Raw Material Cost | $4,925 - $8,506 |
Note: Prices are estimates based on bulk chemical supplier data and are subject to change. Stoichiometric ratios are typical but may vary based on process optimization.
Benefits of Making:
-
Significant Cost Savings: The raw material cost for in-house production is substantially lower than the purchase price of the final product, especially at scale.
-
Greater Process Control: In-house production allows for tighter control over the manufacturing process, potentially leading to higher purity or specific product attributes.
-
Supply Chain Security: Reduces reliance on external suppliers for a critical intermediate.
Drawbacks of Making:
-
Process Development and Optimization: Requires significant investment in process chemistry to establish a robust, safe, and scalable synthesis.
-
Capital Expenditure: May require investment in new reactor systems and purification equipment.
-
Safety and Environmental Considerations: Handling large quantities of reagents like N-Bromosuccinimide (NBS) requires stringent safety protocols and waste management procedures.[3][4][5]
Alternative Synthetic Strategies
Instead of using the pre-functionalized this compound, an alternative approach is to introduce the bromo and amino functionalities in separate steps. A common strategy involves the direct bromination of a protected glycine ester.
Alternative Route: Direct Bromination of Boc-Glycine-OtBu
This approach starts with the commercially available or easily synthesized Boc-glycine, which is then esterified, followed by bromination.
Caption: Alternative Synthesis via Direct Bromination.
Cost-Benefit Comparison:
Table 3: Comparison of Synthetic Routes
| Parameter | "Make" this compound | Alternative: Direct Bromination of Boc-Glycine-OtBu |
| Starting Materials | Glycine, tert-Butanol, (Boc)₂O, NBS | Boc-Glycine, tert-Butanol, Coupling Agents, NBS |
| Number of Steps | 3 | 2 |
| Estimated Raw Material Cost (per 100 kg product) | $4,925 - $8,506 | $5,500 - $9,500 (highly dependent on coupling agent cost) |
| Key Process Considerations | Esterification of glycine can be challenging. | Esterification of the more sterically hindered Boc-glycine can be sluggish and require more expensive coupling agents. |
| Safety Hazards | Handling of NBS and radical initiators. | Handling of NBS, radical initiators, and potentially hazardous coupling agents (e.g., DCC is a potent allergen). |
| Waste Stream | Standard organic solvents, succinimide, inorganic salts. | Similar to the "make" scenario, with the addition of byproducts from the coupling agent (e.g., dicyclohexylurea). |
While the alternative route appears to have fewer steps, the esterification of the sterically hindered Boc-glycine can be less efficient and require more expensive coupling agents than the esterification of glycine itself. This can offset the cost savings from starting with a more advanced intermediate.
Experimental Protocols
Protocol for In-House Synthesis of this compound
Step 1: Synthesis of tert-Butyl Glycinate Hydrochloride
-
To a stirred suspension of glycine (100 g, 1.33 mol) in tert-butanol (500 mL) is slowly added thionyl chloride (118 mL, 1.60 mol) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to afford tert-butyl glycinate hydrochloride. Expected Yield: 90-95%
Step 2: Synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate
-
tert-Butyl glycinate hydrochloride (100 g, 0.60 mol) is dissolved in a mixture of dichloromethane (500 mL) and a saturated aqueous solution of sodium bicarbonate (500 mL).
-
Di-tert-butyl dicarbonate (144 g, 0.66 mol) is added portion-wise at 0 °C.
-
The reaction mixture is stirred vigorously at room temperature for 12 hours.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product. Expected Yield: 95-98%
Step 3: Synthesis of this compound
-
To a solution of tert-butyl 2-((tert-butoxycarbonyl)amino)acetate (100 g, 0.43 mol) in carbon tetrachloride (500 mL) is added N-bromosuccinimide (84 g, 0.47 mol) and a catalytic amount of AIBN (1.4 g, 8.6 mmol).
-
The mixture is heated to reflux and irradiated with a UV lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with a saturated aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization. Expected Yield: 75-85%
Safety, Health, and Environmental (SHE) Considerations
Large-scale synthesis involving brominating agents requires a robust safety program.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving NBS can be exothermic and require careful temperature control, especially at scale.[3] The use of radical initiators like AIBN also necessitates careful handling due to their potential for thermal decomposition.
-
Solvents: The use of chlorinated solvents like carbon tetrachloride is being phased out due to environmental concerns. Alternative solvents such as acetonitrile or ethyl acetate should be investigated during process development.
-
Waste Management: The primary waste streams will consist of organic solvents, succinimide, and inorganic salts from workups.[6] A comprehensive waste management plan should be in place to handle and dispose of these materials in an environmentally responsible manner. The cost of waste disposal should be factored into the overall cost analysis of in-house production.
Conclusion and Recommendations
The decision to "buy" versus "make" this compound for large-scale synthesis is a multifaceted one that requires a thorough evaluation of economic, logistical, and safety factors.
-
For early-stage development and smaller-scale production (sub-10 kg): The convenience and quality assurance of purchasing the reagent from a reputable supplier often outweigh the potential cost savings of in-house synthesis. The time and resources required for process development may not be justified at this scale.
-
For large-scale manufacturing campaigns (100 kg and above): In-house synthesis becomes a highly attractive option. The significant reduction in raw material costs can lead to substantial savings in the overall cost of goods for the final active pharmaceutical ingredient (API). The proposed three-step synthesis from glycine is a viable and scalable route.
-
Alternative Routes: While the direct bromination of Boc-Glycine-OtBu appears simpler, the potential for lower yields and the need for more expensive coupling agents in the esterification step make it a less favorable option for large-scale production from a cost perspective.
Ultimately, the optimal strategy will depend on the specific capabilities, timelines, and economic drivers of the organization. A thorough process hazard analysis (PHA) is essential before undertaking any large-scale synthesis involving bromination. By carefully weighing the costs and benefits outlined in this guide, researchers and drug development professionals can make a strategic and data-driven decision that best supports their manufacturing goals.
References
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- N-Bromosuccinimide. Wikipedia.
- How to Optimize Peptide Synthesis?
- Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations.
- Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimiz
- Tert Butyl Glycin
- Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide.
- tert-Butyl glycin
- A Dangerous Bromance.
- Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations.
- Chemical Synthesis of Unn
- Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- Supporting Inform
- Chemical wastes in the peptide synthesis process and ways to reduce them. SpinChem.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Glycine tert-butyl ester, 97%. Thermo Fisher Scientific.
- Glycine tert-butyl ester hydrochloride. Apollo Scientific.
- Glycine tert-butyl ester hydrochloride. Chem-Impex.
- Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges.
- Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids.
- tert-Butyl bromoacet
- Minimizing Liquid Waste in Peptide Synthesis. DiVA portal.
- An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosin
- Organic Syntheses Procedure. Organic Syntheses.
- Synthesis method of tert-butyl bromoacetate.
- Synthesis of α-bromocarboxylic acids and deriv
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Pro-Peptide.
- Mastering Protecting Groups in Peptide Synthesis. SBS Genetech.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
- tert-Butyl bromoacet
- Preparation method of alpha-bromoalkyl carboxylate.
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
- Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
- Protecting Groups for Peptide Synthesis. YouTube.
- Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Tert Butyl Bromoacet
- Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Benchchem.
- tert-Butyl bromoacet
- Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses.
- Tert Butyl Bromoacetate - Bromoacetic Acid tert-Butyl Ester Latest Price, Manufacturers & Suppliers. IndiaMART.
- Boc-Glycine Tert-butyl Ester (BOC-Gly-Otbu) BP EP USP CAS 111652-20-1. Qingdao Fengchen Technology and trade.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate and its analogs
A Spectroscopic Guide to tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate and Its Analogs for Researchers and Drug Development Professionals
Introduction
α-Halo-α-amino acid esters are pivotal building blocks in modern organic synthesis, particularly in the realm of peptide chemistry and the development of novel pharmaceuticals. Their unique bifunctional nature, possessing both an electrophilic carbon-halogen bond and a protected amino group at the α-position, renders them versatile precursors for the synthesis of non-proteinogenic amino acids, peptidomimetics, and various heterocyclic scaffolds. The title compound, this compound, and its analogs are of significant interest due to the tunability of the carbon-halogen bond's reactivity, which influences their synthetic utility.
This guide provides a comprehensive spectroscopic comparison of this compound with its non-halogenated, chloro, and iodo analogs. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to elucidate the structural and electronic effects of the α-halogen substituent. This information is crucial for researchers in identifying, characterizing, and effectively utilizing these valuable synthetic intermediates.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) applicable to the analysis of these α-halo-α-amino acid esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[]
-
Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1][]
-
Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[3]
-
-
Instrumental Analysis:
-
Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
For ¹³C NMR, utilize proton decoupling and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set appropriate spectral widths and acquisition times to ensure proper data resolution.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, etc.).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present and observe shifts in vibrational frequencies due to halogen substitution.
Methodology:
-
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal. For viscous samples, this method is particularly advantageous.[4]
-
-
Instrumental Analysis:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Use a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform automatic background subtraction.
-
Identify and label the wavenumbers of the major absorption bands.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and analyze the fragmentation patterns of the compounds.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system that is compatible with mass spectrometry, such as acetonitrile/water with 0.1% formic acid for positive ion mode.
-
-
Instrumental Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode. Given the presence of nitrogen, protonated molecules [M+H]⁺ are expected.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
-
Propose structures for the observed fragment ions to elucidate fragmentation pathways.
-
Spectroscopic Analysis and Comparison
This section presents a detailed analysis of the spectroscopic data for this compound and its analogs. Where experimental data is not available, predictions based on established principles are provided.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the two tert-butyl groups, the α-proton (or its absence in the halogenated analogs), and the N-H proton.
| Compound | α-H (ppm) | N-H (ppm) | Ester t-Bu (ppm) | Boc t-Bu (ppm) |
| Non-halogenated | ~3.8 (d) | ~5.1 (br s) | ~1.47 | ~1.45 |
| Chloro | ~5.8 (d) | ~5.3 (br d) | ~1.50 | ~1.48 |
| Bromo | ~5.9 (d) | ~5.4 (br d) | ~1.51 | ~1.48 |
| Iodo (Predicted) | ~6.0 (d) | ~5.5 (br d) | ~1.52 | ~1.49 |
-
α-Proton: The most significant difference is observed in the chemical shift of the α-proton. In the non-halogenated analog, this proton appears around 3.8 ppm. Upon introduction of a halogen, this signal shifts significantly downfield due to the inductive electron-withdrawing effect of the halogen. The extent of this downfield shift increases with the electronegativity and size of the halogen, from chloro (~5.8 ppm) to bromo (~5.9 ppm) and is predicted to be even further downfield for the iodo analog (~6.0 ppm).
-
N-H Proton: The N-H proton typically appears as a broad singlet or doublet and its chemical shift is sensitive to concentration and solvent. A slight downfield shift is observed upon halogenation, likely due to the electron-withdrawing effect of the halogen influencing the electronic environment of the amide.
-
tert-Butyl Protons: Both the ester and the Boc tert-butyl groups give rise to sharp singlets, each integrating to nine protons. The ester tert-butyl protons are generally slightly downfield compared to the Boc tert-butyl protons. Halogenation causes a minor downfield shift for both signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules.
| Compound | C=O (Ester) (ppm) | C=O (Boc) (ppm) | α-C (ppm) | C(CH₃)₃ (Ester) (ppm) | C(CH₃)₃ (Boc) (ppm) | (CH₃)₃ (Ester) (ppm) | (CH₃)₃ (Boc) (ppm) |
| Non-halogenated | ~170 | ~155 | ~42 | ~82 | ~80 | ~28.0 | ~28.3 |
| Chloro | ~166 | ~154 | ~60 | ~84 | ~81 | ~27.8 | ~28.2 |
| Bromo | ~165 | ~154 | ~50 | ~84 | ~81 | ~27.7 | ~28.2 |
| Iodo (Predicted) | ~164 | ~154 | ~30 | ~85 | ~82 | ~27.6 | ~28.1 |
-
α-Carbon: The chemical shift of the α-carbon is highly sensitive to the attached halogen. The non-halogenated compound shows a signal around 42 ppm. For the chloro and bromo analogs, this signal is shifted downfield to ~60 ppm and ~50 ppm, respectively. In contrast, the iodo analog is predicted to show a significant upfield shift to around 30 ppm due to the "heavy atom effect".
-
Carbonyl Carbons: The ester carbonyl carbon is generally observed further downfield than the Boc carbonyl carbon. The introduction of a halogen at the α-position leads to a slight upfield shift of the ester carbonyl signal.
-
tert-Butyl Carbons: The quaternary and methyl carbons of the two tert-butyl groups show distinct signals, with the ester group carbons typically appearing slightly downfield.
FT-IR Spectroscopy
The FT-IR spectra are dominated by the characteristic absorptions of the N-H and carbonyl groups.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Ester) (cm⁻¹) | C=O Stretch (Boc) (cm⁻¹) |
| Non-halogenated | ~3400 | ~1745 | ~1715 |
| Chloro | ~3380 | ~1755 | ~1720 |
| Bromo | ~3380 | ~1750 | ~1720 |
| Iodo (Predicted) | ~3375 | ~1748 | ~1720 |
-
N-H Stretch: A medium intensity band around 3400-3375 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.
-
Carbonyl Stretches: Two strong absorption bands are observed in the carbonyl region. The band at the higher wavenumber is assigned to the ester C=O stretch, while the one at the lower wavenumber corresponds to the Boc C=O stretch. The presence of an α-halogen generally leads to an increase in the ester carbonyl stretching frequency due to the inductive effect of the halogen.[5]
Mass Spectrometry
Electrospray ionization in the positive mode typically yields the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.
| Compound | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Non-halogenated | 231.29 | 232.3 | 176.1 ([M+H - C₄H₈]⁺), 132.1 ([M+H - Boc]⁺) |
| Chloro | 265.73 | 266.7 / 268.7 | 210.1 / 212.1, 166.1 / 168.1 |
| Bromo | 310.18 | 311.1 / 313.1 | 255.0 / 257.0, 211.0 / 213.0 |
| Iodo | 357.18 | 358.1 | 302.0, 258.0 |
-
Molecular Ion: The halogenated compounds exhibit characteristic isotopic patterns for the molecular ion peak due to the natural abundance of halogen isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).
-
Fragmentation: A common fragmentation pathway for these N-Boc protected amino esters is the loss of isobutylene (56 Da) from the tert-butyl groups.[1][6] Another significant fragmentation is the loss of the entire Boc group (100 Da). The presence of the halogen influences the relative abundance of these and other fragment ions.
Conclusion
The spectroscopic properties of this compound and its analogs are significantly influenced by the nature of the α-substituent. The introduction of a halogen atom leads to predictable and measurable changes in the NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns. Specifically, the downfield shift of the α-proton in the ¹H NMR, the characteristic shifts of the α-carbon in the ¹³C NMR, the increase in the ester carbonyl stretching frequency in the IR spectrum, and the isotopic patterns in the mass spectrum provide clear diagnostic markers for the presence and identity of the halogen. This comparative guide serves as a valuable resource for the unambiguous identification and characterization of these important synthetic intermediates, facilitating their effective application in research and development.
References
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Supporting Information. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Retrieved from [Link]
-
Ghosh, A. K., & Kumar, S. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(6), 657–667. [Link]
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J. Phys. Org. Chem. 2006; 19: 654–663. [Link]
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University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. [Link]
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University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
ETW International. (n.d.). Boc-Glycine tert-butyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(S)-[(¢ert-butoxycarbonyl)amino]-w-iodoalkanoates. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Author's Note: As researchers, our focus is often on the novel molecules we can create. However, the true foundation of innovative science is an unwavering commitment to safety. The compound tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a valuable building block, but its chemical structure—specifically the α-bromo ester moiety—signals its potential as a reactive alkylating agent. This guide is structured to provide not just a list of rules, but a clear rationale for each safety precaution. Understanding why a procedure is necessary transforms it from a mandate into an instinct, ensuring the well-being of you and your team.
Hazard Analysis: Understanding the Reactivity
This compound is classified with several key hazards that dictate our handling protocols. According to its Safety Data Sheet (SDS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].
-
Skin and Eye Irritation: The primary driver for this is the compound's nature as an alkylating agent[2]. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic. This allows the molecule to react with nucleophiles on biological macromolecules, such as proteins and DNA, leading to cellular damage that manifests as irritation and burns[2]. Eye contact is particularly dangerous, with the potential for redness, pain, and severe damage[1][2].
-
Respiratory Irritation: If the compound is in powder form or becomes aerosolized, inhalation can lead to irritation of the lungs and respiratory system[1].
-
Thermal Decomposition: In the event of a fire, this compound can decompose to produce highly toxic and irritating gases, including carbon oxides, hydrogen bromide, and nitrogen oxides[1].
The Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The selection of each component is directly linked to the identified hazards. A hazard assessment of your specific experimental setup is crucial for ensuring complete protection[3][4].
PPE Summary Table
| Protection Type | Required Equipment | Standard/Material | Rationale & Key Considerations |
| Eye & Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 | Goggles provide a seal against splashes and vapors. A face shield is required over goggles when handling larger quantities (>1L) or during procedures with a high splash potential[5][6]. |
| Hand | Nitrile Gloves (Double-Gloved) | ASTM D6319 | Nitrile provides good resistance to a range of chemicals[7]. Double-gloving minimizes exposure risk from undetected pinholes or during glove removal[3]. Never use latex gloves, which offer poor protection against many organic compounds[7]. |
| Body | Flame-Resistant Lab Coat & Closed-toe Shoes | NFPA 2112 (Coat) | A fully buttoned lab coat protects against incidental contact and minor splashes[3][8]. Long pants and closed-toe shoes are mandatory to cover all skin[5]. |
| Respiratory | Use in a Certified Chemical Fume Hood | N/A | Engineering controls are the primary defense against respiratory exposure. All handling must be performed in a properly functioning fume hood to contain vapors and dust[1][9][10]. |
Standard Operating Procedure (SOP) for Handling
This protocol outlines the essential steps for safely using the reagent, from preparation to cleanup.
-
Preparation and Pre-Handling Checks:
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Gather all necessary PPE as outlined in the table above and inspect it for damage.
-
Locate the designated "Halogenated Organic Waste" container[9][10].
-
Keep the primary container of the reagent tightly closed until you are ready to use it[1][11].
-
-
Handling and Experimental Use:
-
Don all required PPE: lab coat, double nitrile gloves, and chemical splash goggles. Add a face shield if the procedure warrants it.
-
Conduct all manipulations, including weighing and transferring, inside the chemical fume hood to prevent inhalation of dust or vapors[1][10].
-
Use spark-proof tools and avoid sources of ignition in the vicinity, as related compounds can be flammable[2][12][13].
-
Handle the container with care. If transferring, ground the container and receiving equipment to prevent static discharge[13][14].
-
In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing[1][13].
-
In case of eye contact, immediately flush with water for at least 15 minutes, holding the eyelids open, and seek medical attention[1][11].
-
-
Post-Handling and Cleanup:
-
Upon completion of the work, tightly seal the reagent container and return it to a cool, dry, and well-ventilated storage area[1][11].
-
Decontaminate the work surface within the fume hood.
-
Dispose of all contaminated consumables (e.g., pipette tips, weighing paper) in the designated Halogenated Organic Waste container.
-
Carefully remove PPE, avoiding contact with the outer surfaces of the gloves. Remove gloves using the proper technique to prevent skin contamination[6].
-
Wash hands thoroughly with soap and water after removing gloves[1][11].
-
Emergency Protocol: Chemical Spill Response
A swift and correct response to a spill is critical to mitigate exposure and contamination.
Caption: Workflow for managing a minor chemical spill.
Waste Disposal Plan
As a brominated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation is Key: Never dispose of this chemical down the drain[1][6]. It must be collected in a clearly labeled, sealed container designated specifically for "Halogenated Organic Waste"[9][10]. This is crucial because halogenated waste requires special incineration processes to prevent the formation of dioxins and other persistent pollutants.
-
Container Management: Keep the waste container closed when not in use and store it in a well-ventilated area, away from incompatible materials[13][15].
-
Final Disposal: Adhere to your institution's specific protocols for hazardous waste pickup and disposal[1][9].
By integrating these safety protocols into your daily workflow, you ensure that your pursuit of scientific advancement is built on a foundation of safety and responsibility.
References
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]
-
Providence College, Environmental Health and Safety. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]
-
UW Environmental Health & Safety. (2016). Personal Protective Equipment (PPE) in Laboratories. Retrieved from [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
University of Arizona, Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [https://rlss.arizona.edu/sites/default/files/p pe_selection_guide.pdf]([Link] pe_selection_guide.pdf)
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
